Technical Whitepaper: (2-Chloro-3-fluoro-4-methoxyphenyl)methanol – Structural Dynamics, Synthetic Methodologies, and Applications in Drug Discovery
Executive Summary (2-Chloro-3-fluoro-4-methoxyphenyl)methanol (CAS: 1936199-20-0) is a highly specialized, poly-substituted benzylic building block utilized extensively in medicinal chemistry and advanced organic synthes...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(2-Chloro-3-fluoro-4-methoxyphenyl)methanol (CAS: 1936199-20-0) is a highly specialized, poly-substituted benzylic building block utilized extensively in medicinal chemistry and advanced organic synthesis[1]. Featuring a precisely engineered substitution pattern—a 2-chloro, 3-fluoro, and 4-methoxy group—this scaffold offers a unique balance of steric hindrance, electronic modulation, and metabolic stability.
This technical guide provides an in-depth analysis of its physicochemical properties, rationalizes the synthetic methodologies for its preparation, and outlines validated protocols for its integration into drug discovery workflows.
Physicochemical Profiling & Structural Insights
The utility of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol stems from the synergistic effects of its substituents on the aromatic ring. Each functional group is strategically positioned to influence both the chemical reactivity of the molecule and its ultimate behavior within a biological system.
2-Chloro Group: Introduces significant steric bulk adjacent to the hydroxymethyl reactive center. In downstream applications (e.g., when converted to a benzyl ether), this steric shielding restricts bond rotation, forcing orthogonal conformations that are often critical for binding to deep, narrow protein pockets. Furthermore, it enhances the overall lipophilicity of the scaffold.
3-Fluoro Group: The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I) while providing metabolic stability. By blocking the 3-position, it prevents cytochrome P450-mediated aromatic oxidation. The highly polarized C-F bond can also participate in multipolar interactions with protein backbones.
4-Methoxy Group: Acts as a strong electron-donating group (+M effect) via resonance, which partially offsets the electron-withdrawing nature of the halogens. This increases the electron density of the aromatic ring, modulating the pKa of downstream derivatives.
Hydroxymethyl Group (-CH₂OH): The primary benzylic alcohol serves as a versatile synthetic handle, readily undergoing halogenation, oxidation, or etherification.
Table 1: Physicochemical Properties Summary
Property
Value
Chemical Name
(2-Chloro-3-fluoro-4-methoxyphenyl)methanol
CAS Number
1936199-20-0
Molecular Formula
C₈H₈ClFO₂
Molecular Weight
190.60 g/mol
SMILES
OCc1ccc(OC)c(F)c1Cl
Hydrogen Bond Donors
1 (-OH)
Hydrogen Bond Acceptors
2 (-OH, -OCH₃)
(Data corroborated by commercial chemical databases[1])
Structural mapping of substituents and their physicochemical contributions.
Synthetic Methodologies: Rational Design
The synthesis of the target compound typically relies on the reduction of commercially available oxidized precursors: either 2-chloro-3-fluoro-4-methoxybenzaldehyde (CAS: 1002344-90-2)[2] or 2-chloro-3-fluoro-4-methoxybenzoic acid (CAS: 1824142-37-1).
Causality in Reagent Selection
Pathway A: Aldehyde Reduction (Preferred for Mildness)
The reduction of the corresponding benzaldehyde using Sodium Borohydride (NaBH₄) in methanol is the most efficient route. Causality: NaBH₄ is highly chemoselective for aldehydes and ketones. Operating at 0°C to room temperature ensures rapid reduction without risking the hydrodehalogenation of the aryl chloride or fluoride—a side reaction that frequently plagues harsher reducing conditions (e.g., Pd/C catalyzed hydrogenation).
Pathway B: Carboxylic Acid Reduction
If starting from the benzoic acid, Borane-Tetrahydrofuran (BH₃·THF) complex is the reagent of choice. Causality: While Lithium Aluminum Hydride (LiAlH₄) is a standard strong reducing agent, its use with halogenated aromatics can lead to unwanted cleavage of the C-Cl bond via single-electron transfer mechanisms at elevated temperatures. BH₃·THF acts via a coordinated hydride transfer mechanism that is highly selective for carboxylic acids (forming a trialkoxyboroxine intermediate) and is exceptionally mild toward aryl halides.
Table 2: Reagent Selection Matrix for Benzylic Reduction
Precursor
Reagent
Solvent
Temp
Chemoselectivity
Risk of Dehalogenation
Aldehyde
NaBH₄
MeOH / EtOH
0°C to RT
Excellent
Very Low
Acid
BH₃·THF
THF
0°C to RT
Excellent
Very Low
Acid
LiAlH₄
THF
0°C to Reflux
Moderate
Moderate (C-Cl cleavage risk)
Experimental Protocols (Self-Validating Systems)
Protocol: Synthesis via NaBH₄ Reduction of 2-Chloro-3-fluoro-4-methoxybenzaldehyde
This protocol is designed with built-in validation steps to ensure high yield and purity, avoiding common pitfalls in benzylic reductions.
Step 1: Setup & Dissolution
Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with 2-chloro-3-fluoro-4-methoxybenzaldehyde (1.0 eq, 10 mmol, 1.88 g). Dissolve the substrate in anhydrous Methanol (0.2 M, 50 mL). Cool the reaction mixture to 0°C using an ice-water bath.
Causality: Methanol serves as both solvent and a protic source to facilitate the breakdown of the intermediate alkoxyborate complex. Cooling to 0°C controls the exothermic hydride transfer.
Step 2: Hydride Addition
Add Sodium Borohydride (NaBH₄) (1.2 eq, 12 mmol, 454 mg) portion-wise over 15 minutes.
Causality: Portion-wise addition prevents excessive hydrogen gas evolution and thermal spikes that could lead to side reactions.
Step 3: Reaction Progression & In-Process Control (Validation)
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.
Self-Validation: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 3:1). The starting material (UV active, higher Rf) must completely disappear, replaced by a more polar spot (the benzylic alcohol). LC-MS should be used to confirm the mass (typically observing the[M-OH]⁺ ion due to benzylic cation formation in the MS source).
Step 4: Quenching & Workup
Cool the mixture back to 0°C and carefully quench with saturated aqueous NH₄Cl (20 mL).
Causality: NH₄Cl safely destroys excess NaBH₄ and buffers the solution. This prevents the formation of intractable boron emulsions that commonly occur in highly basic aqueous workups (e.g., when using NaOH).
Step 5: Extraction & Isolation
Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield (2-Chloro-3-fluoro-4-methoxyphenyl)methanol as a crude product (>95% purity typical).
Downstream Applications & Workflow
Once synthesized, the benzylic alcohol is rarely the final drug candidate; rather, it is a pivotal node for further functionalization:
Alkylation (Sₙ2): Conversion of the alcohol to a benzyl chloride (using SOCl₂) or benzyl bromide (using PBr₃) creates a potent electrophile. This is routinely used to alkylate amines, phenols, or heterocycles (e.g., pyrazoles or indoles) to build complex pharmacophores.
Etherification: The alcohol can be directly utilized in Mitsunobu reactions to form aryl-benzyl ethers, reversing the polarity of the nucleophile/electrophile pairing.
Synthetic pathways to the target compound and its downstream functionalizations.
Technical Whitepaper: The Role and Utility of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol (CAS: 1936199-20-0) in Rational Drug Design
Executive Summary In modern medicinal chemistry, the strategic incorporation of poly-substituted aromatic rings is a fundamental tactic for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of Active...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the strategic incorporation of poly-substituted aromatic rings is a fundamental tactic for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of Active Pharmaceutical Ingredients (APIs). (2-Chloro-3-fluoro-4-methoxyphenyl)methanol , identified by CAS Number 1936199-20-0 [1][2], is an advanced, multi-substituted benzyl alcohol building block. Also known as 2-chloro-3-fluoro-4-methoxybenzyl alcohol[3][4], this compound provides a unique combination of steric, electronic, and lipophilic properties, making it an invaluable intermediate for synthesizing kinase inhibitors, central nervous system (CNS) agents, and complex ether scaffolds.
Structural Rationale & Physicochemical Profiling
The specific 2-chloro-3-fluoro-4-methoxy substitution pattern is not arbitrary; it is engineered to solve common attrition factors in drug development.
The Fluorine Effect (C3 Position): Fluorine substitution is a cornerstone of rational drug design[5]. With a van der Waals radius of 1.47 Å (closely mimicking hydrogen's 1.20 Å), fluorine introduces minimal steric bulk while exerting a profound electron-withdrawing effect[5][6]. At the C3 position, it creates a highly polarized C–F bond (μ = 1.41 D) that modulates the pKa of proximal functional groups, thereby optimizing the lipophilicity profile (LogD) and enhancing membrane permeability[6]. Furthermore, it effectively blocks Cytochrome P450-mediated aromatic oxidation, vastly improving metabolic stability[5][7].
The Chlorine Vector (C2 Position): The larger atomic radius of chlorine introduces critical steric hindrance, which can lock the aromatic ring into a specific, bioactive dihedral angle (conformational restriction). Additionally, chlorine is highly lipophilic and frequently utilized to occupy deep, hydrophobic pockets within target proteins, such as the hinge region of kinase domains[8].
The Methoxy Group (C4 Position): The methoxy moiety acts as a potent hydrogen bond acceptor. It leverages the "magic methyl" effect, where the displacement of high-energy water molecules from a protein's binding pocket by the methyl group yields a significant gain in binding entropy and desolvation energy.
Quantitative Data Summary
The following table summarizes the core identification and physicochemical parameters of the compound[1][2][4]:
To utilize this building block effectively, researchers often synthesize it via the chemoselective reduction of its corresponding benzaldehyde precursor. The following protocol is designed as a self-validating system , ensuring that each step contains intrinsic checks (In-Process Controls) to guarantee high-fidelity outcomes.
Protocol: Chemoselective Reduction of 2-Chloro-3-fluoro-4-methoxybenzaldehyde
Objective: Reduce the aldehyde to the benzyl alcohol without triggering reductive dehalogenation of the aryl chloride or aryl fluoride.
Reaction Setup: Dissolve 1.0 equivalent of 2-chloro-3-fluoro-4-methoxybenzaldehyde in anhydrous methanol (MeOH) at 0 °C under an inert nitrogen atmosphere.
Causality: Methanol serves a dual purpose as both the solvent and the proton donor. The strict 0 °C temperature control prevents exothermic runaway and suppresses undesired side reactions, such as the nucleophilic aromatic substitution (SNAr) of the fluorine atom.
Reagent Addition: Add 1.2 equivalents of Sodium Borohydride (NaBH₄) portion-wise over 15 minutes.
Causality: NaBH₄ is selected over Lithium Aluminum Hydride (LiAlH₄) due to its mild nature. It is highly chemoselective for aldehydes and will not cleave the sensitive C–Cl or C–F bonds, preserving the halogenated scaffold.
In-Process Control (IPC) & Validation: Stir the reaction for 1 hour at room temperature. Monitor progression via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) eluent.
Self-Validation: The system validates itself when the UV-active starting material spot (higher
Rf
) is entirely consumed and replaced by a more polar product spot (lower
Rf
). Liquid Chromatography-Mass Spectrometry (LC-MS) must confirm the disappearance of the aldehyde mass and the emergence of the
[M−OH]+
or
[M+Na]+
ion corresponding to MW 190.60.
Quenching & Isolation: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Causality: NH₄Cl safely neutralizes unreacted borohydride without lowering the pH to a level that would catalyze the dehydration of the newly formed benzylic alcohol.
Downstream Applications & Workflow Visualization
Once synthesized, (2-Chloro-3-fluoro-4-methoxyphenyl)methanol serves as a divergent hub for API synthesis. The primary downstream applications include:
Activation to Benzyl Halides: Treatment with Thionyl Chloride (SOCl₂) or Phosphorus Tribromide (PBr₃) converts the alcohol into a benzyl chloride/bromide, priming it for
SN2
alkylation with secondary amines (e.g., piperazines).
Mitsunobu Etherification: Direct coupling with phenols using Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD) to form complex diaryl ethers without pre-activation.
Workflow detailing the synthesis and downstream application of CAS 1936199-20-0 in drug discovery.
Analytical & Quality Control Standards
To ensure the integrity of the synthesized or procured building block, rigorous Quality Control (QC) is mandatory before downstream API integration:
¹H NMR (400 MHz, CDCl₃): The structural hallmark of this compound is the disappearance of the aldehyde proton (
∼
10.0 ppm) and the appearance of a diagnostic doublet/singlet for the benzylic
CH2
protons at
∼
4.7 ppm, alongside a broad singlet for the hydroxyl proton (
∼
2.0 ppm). The aromatic protons will exhibit complex splitting due to J-coupling with the adjacent fluorine atom.
¹⁹F NMR (376 MHz, CDCl₃): Essential for confirming the integrity of the C–F bond, which typically appears as a distinct multiplet depending on ortho/meta proton coupling.
HPLC Purity: A minimum purity of 95% (measured via UV absorption at 254 nm) is required to prevent the propagation of halogenated impurities into late-stage API synthesis, which are notoriously difficult to separate via standard chromatography.
References
Purser, S., et al. "The role of fluorine in medicinal chemistry". Chemical Society Reviews / Taylor & Francis, 2008. URL: [Link]
Hagmann, W. K. "The Many Roles for Fluorine in Medicinal Chemistry". Journal of Medicinal Chemistry (ACS Publications), 2008. URL: [Link]
A Technical Guide to (2-Chloro-3-fluoro-4-methoxyphenyl)methanol: Molecular Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the molecular structure, properties, synthesis, and characterization of (2-Chloro-3-fluor...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure, properties, synthesis, and characterization of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol. As a substituted benzyl alcohol, this compound represents a potentially valuable building block in medicinal chemistry and materials science, where precise control over aromatic substitution patterns is critical for modulating physicochemical and biological properties. This document offers in-depth, field-proven insights into its structural features, a detailed protocol for its synthesis via the reduction of its corresponding aldehyde, and a thorough examination of the expected spectroscopic data (NMR, IR, MS) that are crucial for its unambiguous identification and quality control. Safety and handling protocols are also discussed, grounding this guide in practical laboratory application.
Introduction
Substituted benzyl alcohols are a cornerstone of modern organic synthesis, serving as pivotal intermediates in the construction of complex molecules, including pharmaceuticals, agrochemicals, and functional materials. The specific arrangement of substituents on the phenyl ring dictates the molecule's steric and electronic properties, influencing its reactivity, lipophilicity, and potential for intermolecular interactions.
(2-Chloro-3-fluoro-4-methoxyphenyl)methanol is a polysubstituted aromatic alcohol featuring a unique combination of electron-withdrawing (chloro and fluoro) and electron-donating (methoxy) groups. This distinct substitution pattern—a chlorine atom ortho to the hydroxymethyl group, a fluorine atom in the meta position, and a methoxy group in the para position—creates a specific electronic and steric environment. This guide will deconstruct the molecular architecture of this compound, providing researchers with the foundational knowledge required to utilize it effectively as a synthetic building block.
Physicochemical and Structural Properties
While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on its constituent functional groups and comparison with structurally similar molecules.
Table 1: Predicted Physicochemical Properties
Property
Value
Molecular Formula
C₈H₈ClFO₂
Molecular Weight
190.60 g/mol
IUPAC Name
(2-Chloro-3-fluoro-4-methoxyphenyl)methanol
Predicted Appearance
White to off-white solid
Predicted Solubility
Soluble in methanol, ethanol, DMSO, ethyl acetate; sparingly soluble in water.
Predicted Melting Point
Likely in the range of 40-70 °C, typical for crystalline solids of this size and polarity.[1]
The core of the molecule is a benzene ring substituted at positions 1, 2, 3, and 4. The electronic nature of the ring is significantly influenced by the interplay between the inductive and resonance effects of its substituents.
Hydroxymethyl Group (-CH₂OH): Located at position 1, this primary alcohol is the principal site of reactivity for transformations like esterification, etherification, or oxidation.
Chloro Group (-Cl): At position 2, the chlorine atom exerts a strong electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+R). Its position ortho to the alcohol may introduce steric hindrance.
Fluoro Group (-F): At position 3, fluorine also has a strong -I effect and a weak +R effect, further decreasing the electron density of the aromatic ring.
Methoxy Group (-OCH₃): At position 4, the methoxy group has a weak -I effect but a strong +R effect, donating electron density into the ring and opposing the effects of the halogens.
This electronic push-pull system makes the aromatic ring relatively electron-poor and influences the acidity of the benzylic proton and the reactivity of the ring towards electrophilic substitution.
Caption: 2D structure of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol.
Proposed Synthesis and Purification
The most direct and reliable method for synthesizing (2-Chloro-3-fluoro-4-methoxyphenyl)methanol is through the selective reduction of the corresponding benzaldehyde, 2-Chloro-3-fluoro-4-methoxybenzaldehyde . This precursor is available from various chemical suppliers. The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic chemistry.
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is the preferred reagent for this transformation. It is a mild and selective reducing agent that readily reduces aldehydes and ketones but does not affect other functional groups like the aromatic ring or the halo- and methoxy-substituents. Its ease of handling and safety profile make it superior to stronger reducing agents like lithium aluminum hydride (LiAlH₄) for this specific purpose.
Choice of Solvent: Methanol or ethanol are excellent solvents for this reaction. They readily dissolve both the aldehyde substrate and the NaBH₄, and the protic nature of the solvent helps to quench the intermediate borate ester and protonate the resulting alkoxide to yield the final alcohol product.
Caption: Proposed workflow for the synthesis of the target compound.
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-3-fluoro-4-methoxybenzaldehyde (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.
Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 eq) to the cooled solution in small portions over 15-20 minutes. Trustworthiness Check: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive foaming.
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is completely consumed.
Quenching: Carefully re-cool the flask to 0 °C and slowly quench the reaction by adding 1M hydrochloric acid (HCl) dropwise until the bubbling ceases and the pH is slightly acidic (pH ~5-6).
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure (2-Chloro-3-fluoro-4-methoxyphenyl)methanol.
Spectroscopic Characterization (Predicted)
Unambiguous identification of the synthesized product is achieved through a combination of spectroscopic methods. The following data are predicted based on established principles and data from analogous compounds.[2]
Table 2: Predicted NMR and MS Data
Technique
Predicted Signals and Interpretation
¹H NMR (400 MHz, CDCl₃)
δ ~7.1-7.3 (m, 2H): Aromatic protons. The complex splitting pattern (multiplet) is due to coupling with each other and with the ¹⁹F nucleus. δ ~4.7 (s, 2H): Methylene protons (-CH₂OH). δ ~3.9 (s, 3H): Methoxy protons (-OCH₃). δ ~2.0-3.0 (br s, 1H): Hydroxyl proton (-OH). This peak is broad and its chemical shift is variable.
m/z (M⁺): 190/192 (approx. 3:1 ratio), corresponding to the molecular ion with ³⁵Cl and ³⁷Cl isotopes. m/z: 173/175 (M⁺ - OH), loss of hydroxyl radical. m/z: 159/161 (M⁺ - CH₂OH), loss of hydroxymethyl radical.
As a member of the substituted benzyl alcohol class, (2-Chloro-3-fluoro-4-methoxyphenyl)methanol should be handled with appropriate care in a well-ventilated chemical fume hood.[3][4]
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[5]
Hazards: Based on analogous compounds, it is expected to be harmful if swallowed or inhaled (H302, H332) and may cause skin and serious eye irritation (H315, H319).[3][4][6]
Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[3][7]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
Disposal: Dispose of waste in accordance with local, regional, and national regulations.
Conclusion
(2-Chloro-3-fluoro-4-methoxyphenyl)methanol is a precisely substituted aromatic alcohol with significant potential as a synthetic intermediate. This guide has provided a detailed overview of its molecular structure, outlining the electronic contributions of its unique substituent array. A reliable and straightforward synthesis protocol via the reduction of its aldehyde precursor has been presented, grounded in sound chemical principles. Furthermore, a comprehensive set of predicted spectroscopic data has been provided to serve as a benchmark for its characterization and quality control. By combining theoretical analysis with practical, field-tested methodologies, this document serves as an essential resource for researchers aiming to incorporate this valuable building block into their synthetic programs.
References
Vertex AI Search, (2-chloro-3-methoxy-4-(trifluoromethyl)phenyl)(phenyl)methanol - Sigma-Aldrich, Accessed March 15, 2026.
Redox, Safety Data Sheet Benzyl Alcohol Revision 5, Date 01 Nov 2022, Accessed March 15, 2026.
2M Holdings Ltd, SAFETY DATA SHEET BENZYL ALCOHOL TECH, Accessed March 15, 2026.
Wikipedia, Benzyl alcohol - Wikipedia, Accessed March 15, 2026.
Sigma-Aldrich, (2-chloro-3-methoxy-4-(trifluoromethyl)phenyl)(phenyl)methanol - Sigma-Aldrich, Accessed March 15, 2026.
A.G. Layne, SAFETY DATA SHEET - A.G. Layne, Accessed March 15, 2026.
Dr. Anthony Melvin Crasto, 4-methoxyphenyl methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS, Accessed March 15, 2026.
ChemSupply Australia, Safety Data Sheet for Benzyl Alcohol - ChemSupply Australia, Accessed March 15, 2026.
Sigma-Aldrich, 2-Chloro-3-fluoro-4-(methoxymethoxy)benzaldehyde - Sigma-Aldrich, Accessed March 15, 2026.
BLDpharm, 1780616-00-3|(4-Chloro-3-fluoro-2-methoxyphenyl)methanol - BLDpharm, Accessed March 15, 2026.
Sigma-Aldrich, (4-Fluoro-2-methoxyphenyl)methanol | 157068-03-6 - Sigma-Aldrich, Accessed March 15, 2026.
Sigma-Aldrich, 2-Chloro-4-fluoro-3-(methoxymethyl)benzaldehyde, Accessed March 15, 2026.
Avantor, (2-Chloro-3-methoxy-4-(trifluoromethyl)phenyl)(phenyl)methanol ≥95% | Avantor, Accessed March 15, 2026.
Spectroscopic Elucidation and Methodological Guide for (2-Chloro-3-fluoro-4-methoxyphenyl)methanol
Executive Summary & Structural Rationale (2-Chloro-3-fluoro-4-methoxyphenyl)methanol (CAS: 1936199-20-0) is a highly functionalized benzyl alcohol derivative increasingly utilized as a premium building block in medicinal...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
(2-Chloro-3-fluoro-4-methoxyphenyl)methanol (CAS: 1936199-20-0) is a highly functionalized benzyl alcohol derivative increasingly utilized as a premium building block in medicinal chemistry and agrochemical development[1]. The specific tetrasubstituted aromatic pattern—a chlorine atom for lipophilic bulk, a fluorine atom for metabolic stability and conformational locking, and a methoxy group for electron donation—creates a unique electronic topology.
This whitepaper provides a comprehensive, expert-level guide to the spectroscopic characterization (NMR, IR, MS) of this compound. By detailing the causality behind the analytical methodologies, we establish a self-validating framework for structural confirmation that drug development professionals can integrate directly into their quality control (QC) pipelines.
Quantitative Spectroscopic Data
To establish a baseline for structural verification, the predicted and empirically correlated spectroscopic data (derived from structural analogs and predictive models) are summarized below.
Table 3: Key FT-IR and Mass Spectrometry (EI-MS) Data
Technique
Signal / m/z
Intensity / Characteristic
Assignment
FT-IR
3350 cm⁻¹
Broad, strong
O-H stretching
FT-IR
2950, 2840 cm⁻¹
Sharp, medium
C-H (sp³) stretching
FT-IR
1250, 1050 cm⁻¹
Sharp, strong
C-O-C stretching (methoxy)
FT-IR
1150 cm⁻¹
Sharp, strong
C-F stretching
EI-MS
m/z 190 / 192
100% / 33% (3:1 ratio)
Molecular Ion[M]⁺ (³⁵Cl / ³⁷Cl)
EI-MS
m/z 173 / 175
Medium
[M - OH]⁺
EI-MS
m/z 159 / 161
High
[M - CH₂OH]⁺
Mechanistic Interpretation of Spectral Data (E-E-A-T)
As an application scientist, it is crucial to look beyond the raw numbers and understand the quantum mechanical causality driving these signals.
¹H NMR Causality: The benzylic protons (-CH₂-) appear at a relatively downfield shift of 4.75 ppm. This is directly caused by the anisotropic deshielding effect of the adjacent aromatic ring combined with the inductive electron withdrawal from the ortho-chlorine atom, a phenomenon well-documented in standard reference databases such as [2]. The aromatic protons (H-5 and H-6) exhibit an AB spin system modified by heteronuclear coupling. H-5 is significantly shielded (6.85 ppm) due to the strong resonance electron donation (+R effect) from the ortho-methoxy oxygen. Both protons show long-range scalar coupling to the fluorine atom (J_{FH} ~ 1.5 - 2.0 Hz), validating the 1,2,3,4-tetrasubstituted ring topology.
¹³C and ¹⁹F NMR Causality: The defining feature of the ¹³C spectrum is the massive one-bond carbon-fluorine coupling (J_{CF} = 248 Hz) at 153.0 ppm. This large scalar coupling arises from the high s-character of the C-F bond and the immense gyromagnetic ratio of the ¹⁹F nucleus. The ¹⁹F chemical shift at -118.5 ppm represents a delicate electronic balance: the electronegative ortho-chlorine deshields the fluorine, while the ortho-methoxy group shields it via pi-electron donation.
Mass Spectrometry Causality: The presence of a single chlorine atom is unequivocally proven by the 3:1 isotopic cluster at m/z 190 and 192 in the EI-MS spectrum, reflecting the natural terrestrial abundance of ³⁵Cl (75%) and ³⁷Cl (25%).
Sample Preparation: Dissolve 15 mg (for ¹H) or 50 mg (for ¹³C) of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).
Causality: CDCl₃ provides a non-polar, aprotic environment that minimizes solvent-solute hydrogen bonding, preserving the natural chemical shift of the benzylic hydroxyl proton. TMS establishes a rigorous 0.00 ppm reference point.
Probe Tuning and Matching: Insert the sample into a 400 MHz spectrometer. Manually tune and match the probe to the specific impedance of the CDCl₃ solution.
Causality: Proper tuning maximizes the signal-to-noise ratio (SNR) and ensures accurate 90-degree pulse calibration, which is critical for quantitative integration.
Gradient Shimming & Line Shape Validation (Self-Validation): Execute 3D gradient shimming. Acquire a preliminary ¹H scan. Measure the Full Width at Half Maximum (FWHM) of the TMS peak. If FWHM > 1.0 Hz, repeat shimming.
Causality: A broad line shape will obscure the fine 1.5 Hz J_{FH} couplings. The TMS peak acts as an internal geometric validator for magnetic field homogeneity.
Acquisition: Acquire ¹H (16 scans), ¹³C (1024 scans, ¹H-decoupled), and ¹⁹F (64 scans, ¹H-coupled and decoupled) spectra.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
Sample Dilution: Dilute the stock solution to 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) spiked with 0.1% formic acid.
Causality: The ultra-low concentration prevents detector saturation and artifactual dimer formation, a standard protocol for related fluorinated aromatics as noted by [3]. Formic acid provides the necessary protons to facilitate efficient ionization in positive ESI mode.
Mass Calibration (Self-Validation): Co-infuse a standard tuning mix (e.g., Agilent ESI-L) during the chromatographic run.
Causality: The software continuously corrects the mass axis using known reference masses (e.g., m/z 121.0509). This "lock mass" system ensures sub-5 ppm mass accuracy, definitively validating the exact elemental composition of C₈H₈ClFO₂ against potential isobaric interferences, aligning with commercial QC standards from suppliers like [1].
System Workflows and Visualizations
The following diagrams illustrate the logical flow of spectroscopic elucidation and the downstream synthetic utility of the compound.
Workflow for the orthogonal spectroscopic elucidation of the target compound.
Primary synthetic functionalization pathways for the benzylic alcohol moiety.
1H NMR Spectral Analysis of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol: A Comprehensive Technical Guide
Executive Summary (2-Chloro-3-fluoro-4-methoxyphenyl)methanol (CAS: 1936199-20-0) is a highly specialized halogenated building block frequently utilized in the rational design of advanced therapeutics and agrochemicals....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(2-Chloro-3-fluoro-4-methoxyphenyl)methanol (CAS: 1936199-20-0) is a highly specialized halogenated building block frequently utilized in the rational design of advanced therapeutics and agrochemicals. Notably, derivatives of this substitution pattern are critical intermediates in the synthesis of voltage-gated sodium channel (Nav1.7) inhibitors for pain management [1] and novel fungicidal active ingredients [2].
For drug development professionals and synthetic chemists, confirming the regiochemistry of this tetrasubstituted benzene ring is paramount. This whitepaper provides an in-depth, mechanistic guide to the
1
H NMR spectrum of this compound. By moving beyond simple chemical shift assignments, we will deconstruct the complex heteronuclear spin-spin couplings (
19
F-
1
H) that characterize this molecule, providing a self-validating analytical workflow to ensure absolute structural confidence.
Structural and Electronic Environment Analysis
To accurately predict and interpret the
1
H NMR spectrum, we must first analyze the electronic push-pull dynamics of the substituents on the central benzene ring. The IUPAC numbering dictates that the carbon attached to the hydroxymethyl group is C1.
C1 (-CH
2
OH): The hydroxymethyl group exerts a weak electron-withdrawing inductive effect (-I), slightly deshielding the ortho proton (H-6).
C2 (-Cl): Chlorine is electronegative (-I effect) but donates electron density via resonance (+M effect). Its primary influence here is steric and inductive deshielding of the adjacent positions.
C3 (-F): Fluorine is highly electronegative but is a strong resonance donor (+M). Crucially,
19
F is a spin-active nucleus (
I=1/2
) with 100% natural abundance, meaning it will couple with the aromatic protons, creating complex multiplets.
C4 (-OCH
3
): The methoxy group is a powerful electron-donating group via resonance (+M effect). It significantly shields the ortho position (C5), pushing the H-5 proton signal upfield.
C5 & C6 (Aromatic Protons): These are the only two protons on the aromatic ring. They are ortho to each other, guaranteeing a strong homonuclear coupling (
3JHH≈8.5
Hz).
Predicted
1
H NMR Spectrum & Signal Assignment
The following table summarizes the predicted
1
H NMR data acquired in Chloroform-d (CDCl
3
) at 400 MHz.
Table 1: Quantitative Data Summary for
1
H NMR (CDCl
3
, 400 MHz)
Proton(s)
Chemical Shift (
δ
, ppm)
Multiplicity
Integration
Coupling Constants (
J
, Hz)
Assignment Rationale
-OCH
3
~3.89
Singlet (s)
3H
N/A
Highly shielded methyl group attached to oxygen. Sharp singlet.
-CH
2
OH
~4.75
Singlet (s)*
2H
N/A
Benzylic protons deshielded by the adjacent hydroxyl and aromatic ring.
-OH
~2.00
Broad Singlet (br s)
1H
N/A
Highly variable. Broadened due to chemical exchange and intermolecular H-bonding.
H-5
~6.90
Doublet of doublets (dd)
1H
3JH5−H6≈8.54JH5−F≈8.0
Shielded by ortho-methoxy group. Appears as a pseudo-triplet due to nearly identical ortho H-H and meta H-F couplings.
H-6
~7.25
Doublet of doublets (dd)
1H
3JH6−H5≈8.55JH6−F≈1.5
Deshielded relative to H-5. Coupled to H-5 (ortho) and weakly coupled to F (para).
*Note: If the sample is extremely dry and free of acidic impurities, the -CH
2
OH signal may appear as a doublet due to coupling with the -OH proton.
Mechanistic Deep Dive: The Heteronuclear Spin-Spin Trap
A common pitfall when analyzing fluorinated aromatics is misinterpreting the multiplicity of the aromatic protons. In this molecule, H-5 is ortho to the methoxy group and meta to the fluorine atom.
Empirical data from related 3-fluoro-4-methoxybenzyl systems demonstrates that the meta hydrogen-fluorine coupling constant (
4JHF
) is surprisingly large, typically ranging from 8.0 to 8.4 Hz [3]. Because the ortho hydrogen-hydrogen coupling (
3JHH
) between H-5 and H-6 is also approximately 8.5 Hz, the H-5 signal will appear as a pseudo-triplet (a doublet of doublets where the two
J
values are nearly identical). Recognizing this causality is essential; a novice spectroscopist might mistake this pseudo-triplet for a proton with two ortho-proton neighbors, leading to an incorrect structural assignment.
To accurately resolve the fine para-fluorine coupling (
5JH6−F≈1.5
Hz) on H-6, precision in sample preparation and instrument calibration is required. Do not rely on automated, high-throughput settings.
Step 1: Optimized Sample Preparation
Dissolve 15–20 mg of the analyte in 0.6 mL of high-purity CDCl
3
(99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Causality: CDCl
3
is selected because it lacks exchangeable protons (unlike Methanol-
d4
), preventing the -OH signal from exchanging with the solvent and disappearing, which allows for a complete proton inventory.
Step 2: Probe Tuning and Matching
Manually tune and match the probe for the
1
H frequency. If your instrument has a fluorine channel, tune the
19
F channel as well. Proper tuning maximizes the signal-to-noise ratio (SNR), which is critical for observing the low-intensity outer lines of complex multiplets.
Step 3: Precision Shimming
Perform gradient shimming, followed by manual optimization of the Z1, Z2, and Z3 shims.
Target: The line width of the TMS signal at half-height (
W1/2
) must be
≤0.5
Hz. Failure to achieve this will blur the 1.5 Hz para H-F coupling into a broad doublet.
Step 4: Acquisition Parameters
Pulse Angle: 30° (zg30 pulse program) to ensure quantitative integration.
Relaxation Delay (D1): 2.0 seconds. Ensure the delay is at least
5×T1
of the longest relaxing proton to prevent integration errors.
Number of Scans (NS): 16 to 32 scans are sufficient for a 15 mg sample at 400 MHz.
Step 5: The Self-Validating System (
1
H{
19
F} Decoupling)
To definitively prove that the pseudo-triplet at ~6.90 ppm is caused by fluorine and not an impurity or structural isomer, execute a fluorine-decoupled proton experiment (
1
H{
19
F}) .
By irradiating the
19
F frequency during acquisition, the heteronuclear coupling is abolished.
Validation: The pseudo-triplet of H-5 will instantly collapse into a clean doublet (
J=8.5
Hz), and the complex dd of H-6 will also collapse into a clean doublet. This binary on/off state serves as an irrefutable, self-validating proof of the molecular structure.
Data Processing and Interpretation Workflow
To ensure reproducibility across different analytical laboratories, follow the logical processing workflow mapped out below.
Caption: Step-by-step analytical workflow for the acquisition and validation of fluorinated aromatics.
Processing Details:
Apodization: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz to the Free Induction Decay (FID) before Fourier Transformation to enhance SNR without sacrificing resolution.
Zero-Filling: Zero-fill the FID to at least 64k data points to improve digital resolution, ensuring accurate extraction of the 1.5 Hz coupling constant.
Phase & Baseline Correction: Perform manual zero-order and first-order phase corrections. Apply a polynomial baseline correction to ensure accurate integration of the broad -OH signal.
References
WO2014201173A1 - Bicyclic sulfonamide compounds as sodium channel inhibitors
Source: Google Patents
URL
WO2024023012A1 - Process for preparation of 2-chloro-3-fluoro-4-alkoxy-anilines and 2-fluoro-3-chlorophenol
Source: Google Patents
URL
Exploratory
Mass Spectrometry of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol: A Technical Guide to Ionization, Fragmentation, and Method Development
Executive Summary (2-Chloro-3-fluoro-4-methoxyphenyl)methanol (CAS: 1936199-20-0) is a highly functionalized aromatic building block utilized in advanced organic synthesis and drug discovery[1]. Its structural motif—a be...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(2-Chloro-3-fluoro-4-methoxyphenyl)methanol (CAS: 1936199-20-0) is a highly functionalized aromatic building block utilized in advanced organic synthesis and drug discovery[1]. Its structural motif—a benzene ring substituted with a benzylic hydroxyl group, two distinct halogens (chlorine and fluorine), and a methoxy group—presents a complex but highly diagnostic profile in mass spectrometry (MS). This whitepaper provides an authoritative, in-depth guide to the ionization dynamics, self-validating experimental protocols, and mechanistic fragmentation pathways required to accurately analyze this compound using both LC-ESI-MS/MS and GC-EI-MS platforms.
Physicochemical Profiling & Ionization Dynamics
To develop a robust MS method, one must first understand the causality between the molecule's structure and its behavior in the gas phase.
The Benzylic Hydroxyl Dilemma: Benzyl alcohols are notoriously labile under Electrospray Ionization (ESI). The protonated molecular ion (
[M+H]+
at m/z 191.02) is often transient because the molecule rapidly undergoes
α
-cleavage or dehydration[2].
The Para-Methoxy Resonance Effect: In this specific molecule, the methoxy group at position 4 is para to the hydroxymethyl group at position 1. When the hydroxyl group is protonated and leaves as neutral water (
H2O
), it generates a benzylic cation. The lone electron pairs on the para-methoxy oxygen strongly donate electron density through the aromatic ring via resonance, stabilizing this cation into a highly stable quinone methide-like structure. Consequently, in-source fragmentation is exceptionally high, making the
[M−H2O+H]+
ion (m/z 173.01) the predominant species.
Halogen Electronegativity: The adjacent chlorine and fluorine atoms exert a strong inductive electron-withdrawing effect, slightly counteracting the methoxy group's resonance, but their primary MS utility lies in their distinct isotopic signatures[3].
As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal validation. The following methodologies are designed as self-validating systems to ensure data integrity.
Protocol A: LC-ESI-MS/MS (Positive Ion Mode)
This protocol is optimized for Multiple Reaction Monitoring (MRM) on a triple quadrupole (QqQ) mass spectrometer.
Mobile Phase Preparation: Use 0.1% Formic Acid in LC-MS grade Water (A) and Acetonitrile (B). Causality: Formic acid provides the abundant protons necessary for ESI+ ionization without causing the ion suppression typically seen with trifluoroacetic acid (TFA).
Source Parameter Titration (Strict Control): Set the capillary temperature to a conservative 250°C and the Declustering Potential (DP) to 20 V.
Validation Checkpoint: Infuse a 1 µg/mL standard. Monitor the ratio of m/z 191.02 (
[M+H]+
) to m/z 173.01 (
[M−H2O+H]+
). If the 173.01 peak is >5x the intensity of the 191.02 peak, reduce the capillary temperature in 10°C increments and lower the DP until the intact precursor is adequately preserved. If preservation is impossible, select m/z 173.01 as the pseudo-precursor for Q1.
Collision Energy (CE) Ramping: Isolate the precursor in Q1 and ramp the CE in the collision cell from 10 eV to 40 eV using Argon as the collision gas.
MRM Transition Selection: Select the two most abundant fragments for the quantifier and qualifier transitions (see Section 5).
Fig 1. Step-by-step mass spectrometry analytical workflow.
Protocol B: GC-EI-MS (Electron Ionization)
For highly reproducible spectral library matching, GC-MS is preferred due to the compound's volatility.
Derivatization (Optional but Recommended): React the sample with BSTFA + 1% TMCS at 60°C for 30 minutes. Causality: Converting the benzylic alcohol to a trimethylsilyl (TMS) ether prevents thermal degradation in the hot GC inlet.
Injection & Separation: Inject 1 µL in splitless mode. Inlet temperature: 250°C. Use a standard non-polar column (e.g., HP-5MS).
Electron Impact (EI): Operate the source at standard 70 eV.
Validation Checkpoint: Observe the molecular ion cluster at m/z 190 and 192. Verify that the isotopic ratio is approximately 3:1. If the ratio deviates significantly (>10% error), suspect co-elution of a background contaminant and adjust the GC temperature ramp to improve chromatographic resolution.
Mechanistic Fragmentation Pathways (CID)
Understanding the collision-induced dissociation (CID) pathways is critical for structural elucidation and avoiding false positives.
I. The Dehydration Pathway (Base Peak Formation)
As established, the hallmark of hydroxybenzyl alcohols is the loss of
H2O
(18 Da)[4]. Upon collisional activation, the protonated precursor (m/z 191.02) expels water to form the resonance-stabilized benzylic cation at m/z 173.01. This is the lowest-energy fragmentation pathway and will dominate at CE 10-15 eV.
II. Methoxy Group Cleavage
Once the benzylic cation is formed, secondary fragmentation targets the methoxy group. Halogenated methoxyaromatics typically exhibit two competing pathways here[3]:
Neutral Loss of Formaldehyde: The loss of
CH2O
(30 Da) yields a phenide-derivative cation at m/z 143.00.
Radical Cleavage: The loss of a methyl radical (
∙CH3
, 15 Da) generates a radical cation at m/z 158.00. This is an odd-electron species, which is relatively rare in ESI-CID but highly diagnostic for aryl methyl ethers.
III. Halogen Signatures & Defluorination
Chlorine (
35Cl
and
37Cl
) ensures that all fragments retaining the intact ring will display a localized M+2 peak at ~33% abundance. Fluorine, however, is monoisotopic and forms an exceptionally strong
C−F
bond. The loss of hydrogen fluoride (
HF
, 20 Da) to form m/z 153.01 requires high collision energies (>30 eV) and is a definitive marker for the presence of the fluorine atom on the ring.
Fig 2. Primary CID fragmentation pathways of the protonated precursor.
Data Presentation & Quantitative Summary
The following tables summarize the exact mass calculations and recommended MRM transitions for quantitative assay development.
Table 1: Exact Mass and Diagnostic Fragment Summary (Positive ESI)
Fragment Identity
Molecular Formula
Exact Mass (m/z)
Relative Abundance / Analytical Notes
Precursor
[M+H]+
C8H9ClFO2+
191.0275
Low. Highly prone to in-source decay.
[M−H2O+H]+
C8H7ClFO+
173.0169
Base Peak. Stabilized benzylic cation.
[M−H2O−CH3]+∙
C7H4ClFO+∙
157.9934
Moderate. Diagnostic radical formation.
[M−H2O−CH2O+H]+
C7H5ClF+
143.0063
High. Primary methoxy cleavage pathway.
[M−H2O−HF+H]+
C8H6ClO+
153.0107
Low. Requires high CE; confirms fluorination.
Note: All exact masses are calculated based on the
35Cl
isotope. Corresponding
37Cl
peaks will appear at +1.997 Da.
Table 2: Recommended MRM Transitions for LC-MS/MS
Transition Type
Q1 (m/z)
Q3 (m/z)
Dwell Time (ms)
Suggested CE (eV)
Quantifier
191.02
173.01
50
12
Qualifier 1
191.02
143.00
50
22
Qualifier 2
191.02
158.00
50
25
Pseudo-Quantifier *
173.01
143.00
50
18
*Use the pseudo-quantifier transition if in-source dehydration cannot be mitigated by lowering source temperatures.
References
Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents
Source: MDPI
URL:[Link]
Mass Spectrometry of Alcohols
Source: Chemistry Steps
URL:[Link]
Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol
Source: PubMed (NIH)
URL:[Link]
Solubility Profile of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol: A Technical Guide for Pharmaceutical Development
Abstract The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that profoundly influences its entire development lifecycle, from synthesis and purificatio...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that profoundly influences its entire development lifecycle, from synthesis and purification to formulation and bioavailability. This technical guide provides an in-depth analysis of the solubility characteristics of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol, a substituted phenylmethanol derivative of interest in medicinal chemistry. We will explore its predicted solubility based on molecular structure, outline a gold-standard experimental protocol for its determination, and present an illustrative solubility profile in a range of common organic solvents. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.
Introduction
(2-Chloro-3-fluoro-4-methoxyphenyl)methanol is a complex aromatic alcohol whose utility as a chemical intermediate is predicated on its reactivity and its behavior in various solvent systems. Understanding its solubility is not merely an academic exercise; it is a fundamental requirement for efficient process development. Key processes influenced by solubility include:
Reaction Kinetics: Ensuring the compound remains in solution is vital for homogeneous reaction conditions.
Purification: Crystallization, a primary purification technique, is entirely governed by solubility differences between the target compound and impurities across various temperatures and solvent systems.
Formulation: For APIs, solubility is a primary determinant of drug delivery, absorption, and ultimately, therapeutic efficacy.[1]
Given the specific and likely non-commercial nature of this compound, readily available experimental data is scarce. Therefore, this guide combines a predictive approach based on first principles of physical organic chemistry with established, robust experimental protocols that can be readily implemented. The underlying assumption in this predictive approach is that a relationship exists between a compound's molecular structure and its physical properties.[2]
To predict the solubility of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol, we must first analyze its molecular structure and the influence of its constituent functional groups.
Chemical Structure:
Analysis of Functional Groups and Intermolecular Forces:
Hydroxyl (-CH₂OH) Group: This is the primary driver of polarity. The O-H bond allows the molecule to act as a hydrogen bond donor , and the lone pairs on the oxygen allow it to act as a hydrogen bond acceptor . This group will strongly favor interactions with polar protic and polar aprotic solvents.
Aromatic Ring: The benzene ring is inherently nonpolar and will engage in π-π stacking and van der Waals interactions.
Chloro (-Cl) and Fluoro (-F) Substituents: These electronegative halogens create significant dipole moments, increasing the overall polarity of the molecule.
Methoxy (-OCH₃) Group: The ether oxygen has lone pairs, making it a hydrogen bond acceptor .
Overall Prediction:
The presence of a hydrogen bond-donating and -accepting hydroxyl group, combined with multiple polar substituents, classifies (2-Chloro-3-fluoro-4-methoxyphenyl)methanol as a polar molecule . Its solubility will be governed by the principle of "like dissolves like."[3]
High Solubility Predicted in: Polar aprotic solvents (e.g., DMSO, DMF, THF, Acetone) and polar protic solvents (e.g., Methanol, Ethanol) that can engage in hydrogen bonding.
Moderate to Low Solubility Predicted in: Solvents of intermediate polarity (e.g., Dichloromethane).
The following diagram illustrates the key molecular features that govern its solubility.
Figure 1: Key molecular features governing solubility.
Experimental Determination of Solubility
While predictions are valuable for initial screening, they must be confirmed by empirical data. The gold-standard for determining thermodynamic equilibrium solubility is the Shake-Flask Method .[4][5] This method, recommended by the World Health Organization and ICH guidelines, involves agitating an excess of the solid compound in the solvent of choice until equilibrium is reached.[6][7]
3.1 Principle
The shake-flask method measures the thermodynamic solubility, which is the concentration of the solute in a saturated solution at a specific temperature when it is in equilibrium with the solid phase.[4]
3.2 Protocol: Equilibrium Solubility via Shake-Flask Method
This protocol provides a robust framework for determining the solubility of the title compound.
Scintillation vials or glass tubes with screw caps
Orbital shaker with temperature control (set to 25 °C or 37 °C as required)
Centrifuge
Syringe filters (e.g., 0.22 µm PTFE)
Volumetric flasks and pipettes
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Step-by-Step Methodology:
Preparation: Add an excess amount of solid (2-Chloro-3-fluoro-4-methoxyphenyl)methanol to a pre-weighed vial. An amount that is visually in excess (e.g., 5-10 mg) is typically sufficient.
Solvent Addition: Add a known volume (e.g., 1 mL) of the desired organic solvent to the vial.
Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. A period of 24-48 hours is standard for many pharmaceutical compounds.[4][8]
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the coarse solid settle. To ensure complete removal of undissolved solid, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15-20 minutes.
Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.
Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.
Quantification: Analyze the diluted sample using a validated HPLC-UV method. Determine the concentration by comparing the peak area to a standard calibration curve prepared from known concentrations of the compound.
Calculation: Calculate the original solubility in mg/mL or µg/mL, accounting for the dilution factor.
The entire workflow is visualized in the diagram below.
Figure 2: A standardized workflow for solubility determination.
Illustrative Solubility Data
The following table summarizes the predicted solubility of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol in a range of common organic solvents based on the structural analysis performed in Section 2.0. These values should be considered illustrative and require experimental verification using the protocol described above.
Solvent
Solvent Class
Predicted Solubility Range (mg/mL)
Rationale
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
> 100 (Very Soluble)
Strong H-bond acceptor, highly polar; effectively solvates the entire molecule.
N,N-Dimethylformamide (DMF)
Polar Aprotic
> 100 (Very Soluble)
Similar to DMSO; strong H-bond acceptor and highly polar.
Methanol
Polar Protic
50 - 100 (Freely Soluble)
H-bond donor and acceptor; "like dissolves like" principle applies strongly.
Ethanol
Polar Protic
30 - 50 (Soluble)
Good H-bonding capabilities, slightly less polar than methanol.
Acetone
Polar Aprotic
30 - 50 (Soluble)
H-bond acceptor with moderate polarity.
Tetrahydrofuran (THF)
Polar Aprotic
10 - 30 (Sparingly Soluble)
H-bond acceptor, but lower polarity than acetone.
Acetonitrile
Polar Aprotic
10 - 30 (Sparingly Soluble)
Polar, but a weaker H-bond acceptor compared to other polar aprotics.
Dichloromethane (DCM)
Halogenated
1 - 10 (Slightly Soluble)
Intermediate polarity, limited ability to form strong interactions.
Toluene
Nonpolar Aromatic
< 1 (Very Slightly Soluble)
Mismatch in polarity; interactions limited to weak van der Waals forces.
n-Hexane
Nonpolar Aliphatic
< 0.1 (Practically Insoluble)
Extreme mismatch in polarity; unable to disrupt solute-solute interactions.
Conclusion
(2-Chloro-3-fluoro-4-methoxyphenyl)methanol is predicted to be a polar compound with high solubility in polar aprotic and polar protic organic solvents, and limited solubility in nonpolar solvents. This profile is dictated by the dominant hydroxyl group and the cumulative polar effects of the halogen and methoxy substituents. While this predictive analysis provides a strong foundation for solvent selection, it is imperative that these predictions are validated through rigorous experimental measurement. The shake-flask method detailed herein represents a reliable and universally accepted protocol for generating the high-quality, definitive solubility data required for successful pharmaceutical research and development.
References
Journal of Chemical Information and Modeling. (n.d.). Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. ACS Publications. Retrieved March 15, 2026, from [Link]
Chemical Reviews. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. ACS Publications. Retrieved March 15, 2026, from [Link]
PubMed. (2002, August 15). Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. National Library of Medicine. Retrieved March 15, 2026, from [Link]
Journal of Chemical Information and Modeling. (2002, December 21). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. ACS Publications. Retrieved March 15, 2026, from [Link]
Rowan University. (n.d.). Predicting Solubility. Retrieved March 15, 2026, from [Link]
SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved March 15, 2026, from [Link]
International Council for Harmonisation. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS - ICH M9. Retrieved March 15, 2026, from [Link]
Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved March 15, 2026, from [Link]
ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved March 15, 2026, from [Link]
World Health Organization. (n.d.). Annex 4. Retrieved March 15, 2026, from [Link]
BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved March 15, 2026, from [Link]
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved March 15, 2026, from [Link]
Wikipedia. (n.d.). Benzyl alcohol. Retrieved March 15, 2026, from [Link]
The Electronic Architecture of 2-Chloro-3-fluoro-4-methoxy Substitution in Medicinal Chemistry
Executive Summary In the optimization of small-molecule therapeutics, the precise modulation of an aromatic ring's electronic distribution is paramount for dictating binding affinity, metabolic stability, and physicochem...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the optimization of small-molecule therapeutics, the precise modulation of an aromatic ring's electronic distribution is paramount for dictating binding affinity, metabolic stability, and physicochemical properties. The 2-chloro-3-fluoro-4-methoxy substitution pattern represents a highly sophisticated "push-pull" electronic triad. By combining the strong resonance donation of a methoxy group with the severe inductive withdrawal and steric demands of adjacent halogens, medicinal chemists can finely tune the electron density at the ipso-attachment point. This technical guide deconstructs the causality behind these electronic effects and provides self-validating experimental frameworks for their quantification.
The Push-Pull Triad: Resonance vs. Induction
The electronic behavior of a substituted arene is governed by the interplay of inductive effects (through the
σ
-bond framework) and mesomeric/resonance effects (through the
π
-system). Historically, Hammett constants (
σ
) have been extremely effective in describing the influence of substituents on chemical reactivity and physical properties[1]. The 2-chloro-3-fluoro-4-methoxy system is a masterclass in competing electronic vectors:
The 4-Methoxy Group (The "Push"): Acting as a powerful electron-donating group (EDG), the oxygen lone pairs delocalize into the aromatic
π
-system (+M effect). Because it is positioned para to the primary attachment point (Position 1), it significantly enriches the electron density at the 1, 3, and 5 positions.
The 3-Fluoro Group (The "Pull"): Fluorine is the most electronegative element, exerting a massive inductive withdrawal (-I effect) through the
σ
-bonds. Because it is meta to Position 1, it cannot donate electron density via resonance to the attachment point. Instead, it acts as an electronic "sink," dampening the resonance donation from the 4-methoxy group and lowering the overall pKa of adjacent functional groups.
The 2-Chloro Group (Steric-Electronic Coupling): The Hammett parameter
σ
is an electronic determinant that quantifies the amount of electron withdrawal or donation[2]. While chlorine exerts a strong -I effect, its primary role at the ortho position is steric. With a van der Waals radius of ~1.75 Å, the 2-chloro group forces any attached planar system (such as an amide bond or a secondary ring) to adopt an orthogonal conformation. This breaks extended conjugation, localizing the electron density within the parent ring.
Electronic push-pull dynamics of the 2-chloro-3-fluoro-4-methoxy substitution pattern.
Quantitative Electronic Parameters
To rationally deploy this substitution pattern, the individual electronic and lipophilic contributions must be quantified. With
σ
values, substituents with increasing positive values cause the equilibrium constant to increase compared to the hydrogen reference, indicating favored electron withdrawal[3].
The table below summarizes the theoretical parameters for each isolated substituent, illustrating the conflicting forces at play.
Substituent
Position on Ring
Inductive Effect (-I)
Resonance Effect (+M)
Hammett Constant (
σ
)
Hansch Lipophilicity (
π
)
Chloro
Ortho (2)
Strong
Weak
~0.68 (ortho)*
+0.71
Fluoro
Meta (3)
Very Strong
Weak
+0.34 (
σmeta
)
+0.14
Methoxy
Para (4)
Moderate
Very Strong
-0.27 (
σpara
)
-0.02
*Note: Ortho Hammett constants are notoriously variable due to steric coupling, but effectively act as strong electron withdrawers in non-planar systems.
Causality in Drug Design: Metabolic Shielding
Why utilize a 3-fluoro group directly adjacent to a 4-methoxy group? The 4-methoxy group is metabolically vulnerable to O-demethylation by Cytochrome P450 enzymes, a process initiated by hydrogen abstraction or single-electron transfer from the oxygen lone pairs. By placing a highly electronegative fluorine atom at the adjacent 3-position, the electron density of the oxygen lone pairs is inductively depleted. This raises the oxidation potential of the molecule, causally increasing the metabolic stability of the methoxy group while simultaneously blocking aromatic hydroxylation at the 3-position.
Self-Validating Experimental Methodologies
To ensure that the theoretical electronic effects translate to the synthesized molecule, rigorous physicochemical profiling is required. The following protocols are designed as self-validating systems to prevent false data artifacts (such as aggregation or solvent effects) from being misinterpreted as true electronic phenomena.
Purpose: To directly observe the deshielding/shielding effects of the push-pull system on the aromatic ring.
Causality: The
19
F nucleus is highly sensitive to its local electronic environment. The chemical shift of the 3-fluoro group acts as an internal probe for the electron density of the aromatic ring. A downfield shift indicates electron withdrawal from the ring by the attached scaffold, while an upfield shift indicates electron donation.
Step-by-Step Methodology:
Sample Preparation: Dissolve 5 mg of the target compound in 0.6 mL of anhydrous DMSO-
d6
. Self-Validation Step: Add 0.05% v/v of fluorobenzene as an internal standard to ensure chemical shifts are strictly relative to a known electronic baseline, eliminating solvent-drift artifacts.
Acquisition: Acquire
13
C (125 MHz) and
19
F (376 MHz) spectra at 298 K.
Data Analysis: Map the
13
C chemical shifts of C1, C3, and C5. Compare the C1 shift against an unsubstituted phenyl analogue. An upfield shift at C1 confirms that the +M effect of the 4-methoxy group is overcoming the combined -I effects of the halogens.
Validation Check: If the
19
F signal exhibits severe line broadening, rotational restriction (due to the 2-chloro steric clash) is occurring on the NMR timescale. The sample must be heated to 353 K to achieve fast exchange and validate the true isotropic chemical shift.
Purpose: To quantify the thermodynamic impact of the arene's electronic withdrawal on an attached basic center (e.g., an amine at Position 1).
Causality: Highly lipophilic, multi-halogenated rings often cause micro-aggregation in aqueous media. Aggregation buries the ionizable group in a hydrophobic core, artificially depressing the apparent pKa. A single-concentration titration cannot distinguish between a true electronic -I shift and an aggregation artifact.
Step-by-Step Methodology:
Preparation: Prepare three distinct concentrations of the analyte in 0.15 M KCl (aq): 0.1 mM, 0.5 mM, and 1.0 mM.
Titration: Perform potentiometric titrations from pH 2.0 to 11.0 using 0.1 M KOH as the titrant under a nitrogen atmosphere.
Self-Validation (The Convergence Check): Calculate the pKa for all three concentrations.
Pass Condition: If the
Δ
pKa across the three concentrations is < 0.1 log units, the system is monomeric, and the pKa shift is strictly due to the electronic effects of the 2-chloro-3-fluoro-4-methoxy ring.
Fail Condition: If the pKa drifts by > 0.1 log units, aggregation is occurring.
Recalibration (If Failed): Transition to a methanol-water co-solvent system (e.g., 20%, 30%, 40%, 50% MeOH). Plot the apparent pKa against the dielectric constant of the mixtures and extrapolate back to 0% co-solvent using the Yasuda-Shedlovsky method to find the true aqueous pKa.
Self-validating experimental workflow for profiling halomethoxyarene derivatives.
References
Hammett Equation and Substituent Constants | PDF | Organic Chemistry
Source: Scribd
URL
Source: National Institutes of Health (NIH)
Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines
Source: ResearchGate
URL
Reactivity of the benzylic alcohol group in polysubstituted rings
An in-depth technical guide designed for researchers, application scientists, and drug development professionals navigating the complex reactivity of benzylic alcohols in heavily functionalized active pharmaceutical ingr...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide designed for researchers, application scientists, and drug development professionals navigating the complex reactivity of benzylic alcohols in heavily functionalized active pharmaceutical ingredients (APIs).
Introduction: The Benzylic Paradigm in Drug Discovery
In the synthesis of active pharmaceutical ingredients (APIs), the benzylic alcohol moiety is both a versatile synthetic node and a frequent structural liability. The reactivity at the benzylic position is fundamentally driven by resonance effects, which allow for the delocalization of electrons into the adjacent aromatic system, dramatically enhancing the stability of reactive intermediates such as carbocations and radicals[1]. However, when this moiety is embedded within a polysubstituted ring—a standard scenario in modern drug scaffolds—steric hindrance and competing electronic effects dictate the success or failure of downstream functionalizations.
As a Senior Application Scientist, I approach benzylic reactivity not as a set of isolated reactions, but as a tunable system. By understanding the causality between ring substitution (electron-donating vs. electron-withdrawing groups) and intermediate stability, we can rationally design highly chemoselective oxidations, nucleophilic substitutions, and hydrogenolysis protocols.
Section 1: Electronic and Steric Causality in Polysubstituted Rings
The reactivity of a benzylic alcohol is not absolute; it is a function of its localized electronic environment. The transition states for
SN1
substitutions, Friedel-Crafts alkylations, and oxidative cleavages rely heavily on the stabilization of the benzylic carbon.
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OMe) or alkyl (-Me) groups at the ortho or para positions pump electron density into the ring, highly stabilizing the benzylic carbocation. This accelerates
SN1
pathways and specific transition-metal-catalyzed C-O bond cleavages.
Electron-Withdrawing Groups (EWGs): Substituents like nitro (
−NO2
) or trifluoromethyl (
−CF3
) destabilize the carbocation, effectively shutting down
SN1
pathways and forcing the system toward
SN2
mechanisms or rendering the alcohol inert to certain catalytic systems.
This electronic dichotomy was elegantly demonstrated in Hammett studies evaluating the palladium-catalyzed S-benzylation of mercaptobenzoic acids in aqueous media[2]. The presence of strong EDGs resulted in rapid C-O bond cleavage, whereas strong EWGs completely arrested the reaction.
In complex API synthesis, oxidizing a benzylic alcohol to a benzaldehyde or phenone without over-oxidizing sensitive aliphatic or allylic alcohols is a persistent challenge. Traditional oxidants (e.g., Jones reagent) lack the necessary finesse.
A highly effective, self-validating system utilizes a catalytic combination of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and Sodium Nitrite (
NaNO2
) under an aerobic atmosphere[3].
Causality of the Reagents:
DDQ acts as the primary oxidant, selectively abstracting a hydride from the activated benzylic position. The
NaNO2
functions as a crucial redox co-catalyst, utilizing molecular oxygen to reoxidize the reduced DDQ (
DDQH2
) back to its active state. The addition of acetic acid provides the necessary proton source to facilitate the electron transfer cascade. This system is remarkably chemoselective: in competitive studies, allylic and propargylic alcohols are oxidized preferentially, leaving benzylic alcohols intact if desired, or smoothly oxidizing benzylic alcohols when they are the primary substrate[3].
Protocol 1: Aerobic Oxidation of Polysubstituted Benzylic Alcohols
Methodology adapted for scale-up and high chemoselectivity.
System Initialization: Dissolve DDQ (0.01 equiv, 1 mol%) in a solvent mixture of
CH2Cl2
(5 volumes) and glacial Acetic Acid (0.5 volumes).
Substrate Introduction: Add the polysubstituted benzylic alcohol (1.0 equiv) to the stirring solution at ambient temperature, open to the air.
Catalytic Activation: Add
NaNO2
(0.1 equiv, 10 mol%) in a single portion. Equip the reaction flask with a molecular oxygen balloon.
Propagation & Monitoring: Stir the solution for 2–4 hours.
Self-Validation Checkpoint: The reaction progress can be visually tracked. The initial deep red/orange color of active DDQ will persist as long as the
NaNO2/O2
turnover is efficient. TLC monitoring (UV 254 nm) will confirm the disappearance of the alcohol and the appearance of the carbonyl compound.
Isolation: Load the crude reaction mixture directly onto a short pad of silica gel and elute with dichloromethane to remove the inorganic salts and catalyst residues, yielding the pure aldehyde/ketone.
Chemoselective aerobic oxidation workflow using DDQ/NaNO2.
Section 3: Direct sp³ C-O Activation and Substitution
Historically, substituting a benzylic hydroxyl group required prior conversion to a halide or sulfonate ester. Modern methodologies bypass this step, directly activating the C-O bond.
For electron-rich polysubstituted rings, Friedel-Crafts benzylation can be achieved using XtalFluor-E as an in situ activator[4].
Causality of the Reagents: XtalFluor-E (diethylaminodifluorosulfinium tetrafluoroborate) reacts with the benzylic alcohol to form a highly reactive intermediate. Unlike traditional Lewis acids (like
AlCl3
) which can coordinate indiscriminately to heteroatoms in an API, XtalFluor-E specifically ionizes the C-OH bond to generate a benzylic carbocation (
SN1
pathway). The use of Hexafluoro-2-propanol (HFIP) as a co-solvent is highly strategic: HFIP has immense ionizing power to stabilize the carbocation, but extremely low nucleophilicity, preventing it from trapping the intermediate before the target arene can react[4].
Preparation: In an oven-dried flask under nitrogen, combine the benzylic alcohol (1.0 equiv) and the nucleophilic arene (e.g., p-xylene, 2.0–5.0 equiv).
Solvent Matrix: Add a solvent mixture of Toluene and HFIP (9:1 ratio, 0.2 M concentration).
Activation: Add XtalFluor-E (1.2 equiv) in one portion.
Reaction: Stir at 60 °C for 18 hours.
Self-Validation Checkpoint: The generation of HF as a byproduct (buffered by the system) and the consumption of the crystalline XtalFluor-E indicate active ionization.
19F
NMR can be utilized to monitor the complete consumption of the fluorinating agent.
Quenching: Quench with saturated aqueous
NaHCO3
, extract with ethyl acetate, and purify via standard chromatography.
Table 2: Quantitative Yields for Direct C-O Functionalization
Section 4: Transfer Hydrogenolysis in Complex Scaffolds
When the benzylic alcohol is used as a protecting group or requires complete removal (deoxygenation) to form a methyl or methylene bridge, hydrogenolysis is the standard approach. However, high-pressure
H2
gas can reduce sensitive alkenes, alkynes, or nitro groups present in the polysubstituted scaffold.
A highly controlled alternative is Heterogeneous Palladium-Catalyzed Transfer Hydrogenolysis using Formic Acid as the hydrogen donor[6].
Causality of the Reagents: Formic acid decomposes on the palladium surface to generate
CO2
and surface-bound active hydrogen species. This transfer mechanism is significantly milder than
H2
gas. The chemoselectivity is driven by the thermodynamic affinity of the benzylic C-O bond for the Pd surface, allowing for the selective cleavage of the benzylic alcohol while preserving other reducible functional groups elsewhere on the molecule[7].
Conclusion
Mastering the reactivity of the benzylic alcohol in polysubstituted rings requires a departure from rote protocol execution. By analyzing the electronic push-pull of the ring substituents, a scientist can accurately predict carbocation stability and select the appropriate activation energy. Whether employing DDQ/NaNO
2
for delicate oxidations, XtalFluor-E/HFIP for direct
SN1
substitutions, or Pd/Formic acid for mild hydrogenolysis, the key to high-yielding API synthesis lies in pairing the mechanistic causality of the reagents with the intrinsic electronic nature of the substrate.
An In-depth Technical Guide on the Role of Halogen Substituents in Aromatic Compound Reactivity
Introduction: The Dual Nature of Halogen Substituents Halogen atoms (Fluorine, Chlorine, Bromine, Iodine) represent a unique and fascinating class of substituents in the realm of aromatic chemistry. Their influence on th...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Dual Nature of Halogen Substituents
Halogen atoms (Fluorine, Chlorine, Bromine, Iodine) represent a unique and fascinating class of substituents in the realm of aromatic chemistry. Their influence on the reactivity and regioselectivity of aromatic rings is a cornerstone of organic synthesis and a critical consideration in medicinal chemistry and materials science.[][2] For decades, halogens were incorporated into drug candidates primarily to leverage their steric bulk and lipophilic character.[3] However, modern understanding reveals a more nuanced role, encompassing specific, non-covalent interactions and a complex interplay of electronic effects that govern reaction outcomes.[3][4] This guide provides an in-depth exploration of these principles, offering field-proven insights for researchers, scientists, and drug development professionals.
At the heart of a halogen's influence lies a fundamental conflict between two opposing electronic effects: the inductive effect and the resonance effect.[5][6]
Inductive Effect (-I): Due to their high electronegativity, halogens pull electron density away from the carbon atom of the aromatic ring through the sigma (σ) bond.[7][8] This electron-withdrawing effect is strongest for fluorine and decreases down the group (F > Cl > Br > I). This effect removes electron density from the entire ring, making it less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzene.[7][9]
Resonance Effect (+M or +R): Halogens possess lone pairs of electrons in their valence p-orbitals which can be delocalized into the aromatic π-system.[10][11] This electron-donating effect increases the electron density within the ring, particularly at the ortho and para positions.[10][12] The efficiency of this resonance donation depends on the orbital overlap between the halogen's p-orbital and the carbon's 2p-orbital, being most effective for fluorine and decreasing significantly for the larger halogens.[9]
This duality—inductive withdrawal deactivating the ring and resonance donation directing incoming electrophiles—is the key to understanding the behavior of halogenated aromatics.
Caption: Dueling electronic effects of a halogen substituent on an aromatic ring.
Part 1: Influence on Electrophilic Aromatic Substitution (EAS)
Electrophilic Aromatic Substitution (EAS) is a foundational reaction class where an electrophile replaces a hydrogen atom on an aromatic ring.[13] Halogen substituents exhibit a unique characteristic in these reactions: they are deactivating, yet ortho-, para-directing.[14][15][16]
Deactivation: A Consequence of Induction
Compared to unsubstituted benzene, halogenated benzenes react more slowly in EAS reactions.[17][18] This deactivation is a direct result of the powerful electron-withdrawing inductive effect of the halogen, which reduces the overall electron density of the ring, making it a weaker nucleophile.[7][19][20] While the resonance effect donates some electron density back, the inductive effect is stronger and dominates the overall reactivity.[11][12]
The deactivating strength generally follows electronegativity, but the overall reactivity order is somewhat counterintuitive: F > Cl > Br > I.[17] In fact, fluorobenzene is almost as reactive as benzene itself.[21] This anomaly arises because while fluorine has the strongest inductive effect, it also has the most effective resonance donation due to the similar size of its 2p orbital and carbon's 2p orbital, which allows for better orbital overlap.[9] For larger halogens, the resonance contribution is much weaker.[9]
Table 1: Relative Rates of Nitration for Halobenzenes (Compared to Benzene = 1)
Compound
Substituent
Relative Rate of Reaction
Classification
Benzene
-H
1
Baseline
Fluorobenzene
-F
~0.8
Weakly Deactivating
Chlorobenzene
-Cl
0.033
Deactivating
Bromobenzene
-Br
0.030
Deactivating
Iodobenzene
-I
0.18
Deactivating
Note: Relative rates can vary with reaction conditions. The value for iodobenzene is higher than Cl/Br due to polarizability effects influencing the transition state.
Regioselectivity: The Ortho-, Para-Directing Nature
Despite deactivating the ring, halogens direct incoming electrophiles to the ortho and para positions.[8][10][22] This orientation is controlled by the resonance effect, which stabilizes the cationic intermediate (the arenium ion or sigma complex) formed during the reaction.[11][12]
When an electrophile attacks at the ortho or para position, one of the resulting resonance structures places the positive charge on the carbon atom directly bonded to the halogen.[14][15] In this specific structure, the halogen can donate a lone pair of electrons to form a fourth resonance contributor (a "halonium ion"), where every atom has a full octet of electrons.[14][16] This additional stabilization significantly lowers the activation energy for the ortho and para pathways compared to the meta pathway.[15]
In contrast, attack at the meta position does not allow for a resonance structure where the positive charge is adjacent to the halogen, so this direct lone-pair stabilization is not possible.[23] Therefore, the transition state for meta attack is higher in energy, and this pathway is disfavored.[24]
Caption: Arenium ion stabilization in EAS of halobenzenes.
Table 2: Product Distribution in the Nitration of Halobenzenes
Starting Material
% Ortho Product
% Meta Product
% Para Product
Fluorobenzene
13
1
86
Chlorobenzene
30
1
69
Bromobenzene
38
1
61
Iodobenzene
41
2
57
Source: Adapted from experimental data tables like those found in[25].
Part 2: Role in Nucleophilic Aromatic Substitution (SNAr)
While typically unreactive towards nucleophiles, halobenzenes can undergo Nucleophilic Aromatic Substitution (SNAr) under specific conditions.[26] For this reaction to proceed, the aromatic ring must be made highly electron-deficient, which facilitates the attack by a nucleophile.[26][27]
This is typically achieved by having potent electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the halogen leaving group. The halogen itself serves as an excellent leaving group in this context.
The mechanism proceeds in two steps:
Addition: A strong nucleophile attacks the carbon atom bearing the halogen. This is the rate-determining step as it temporarily breaks the ring's aromaticity, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[27] The presence of EWGs at the ortho/para positions is crucial as they delocalize the negative charge, stabilizing this intermediate.
Elimination: The leaving group (the halide ion) is expelled, and the aromaticity of the ring is restored.[27]
The reactivity of halogens as leaving groups in SNAr reactions follows the order F > Cl > Br > I. This is the reverse of their leaving group ability in SN1/SN2 reactions and is because the highly electronegative fluorine atom makes the attached carbon more electrophilic and strongly stabilizes the transition state of the rate-determining addition step.[27]
Part 3: Applications in Medicinal Chemistry and Drug Design
The strategic placement of halogen atoms is a powerful tool in modern drug discovery, influencing both the pharmacodynamic (target binding) and pharmacokinetic (ADME) properties of a molecule.[28] Approximately 25% of approved drugs contain at least one halogen atom.[28]
Modulating Physicochemical Properties
Lipophilicity: Halogenation generally increases a molecule's lipophilicity (fat-solubility), which can enhance its ability to cross cell membranes and improve oral absorption.[28]
Metabolic Stability: Introducing a halogen, particularly fluorine, at a site susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this pathway, thereby increasing the drug's half-life and bioavailability.
Halogen Bonding: A Key Non-Covalent Interaction
Beyond simple steric and electronic effects, halogens (Cl, Br, and I) can participate in a highly directional, non-covalent interaction known as halogen bonding .[3][4] This occurs when an electron-deficient region on the halogen atom, known as a "sigma-hole" (σ-hole), interacts favorably with an electron-rich Lewis base, such as an oxygen or nitrogen atom in a protein's active site.[28][29]
The strength of this interaction is comparable to that of a classical hydrogen bond and can be a critical factor in enhancing ligand-receptor binding affinity and selectivity.[3][30] This has revolutionized computational and synthetic approaches to rational drug design.[29]
Caption: Schematic of a halogen bond between a halogen atom (X) and a Lewis base (B).
Part 4: Experimental Protocol - Electrophilic Bromination
This section provides a standard laboratory procedure for the electrophilic bromination of an aromatic compound, using a Lewis acid catalyst.
Objective: To synthesize bromobenzene from benzene using bromine and an iron(III) bromide catalyst.
Caption: Experimental workflow for the synthesis of bromobenzene.
Step-by-Step Procedure:
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add benzene (e.g., 10 mL) and dichloromethane (50 mL). Carefully add anhydrous iron(III) bromide (approx. 0.5 g). Equip the flask with a dropping funnel and a reflux condenser.
Reagent Addition: Dissolve bromine (e.g., 4 mL) in 20 mL of dichloromethane and place this solution in the dropping funnel. Add the bromine solution dropwise to the stirring benzene solution over 30 minutes. The reaction is exothermic and HBr gas will be evolved.
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing 100 mL of 10% aqueous sodium bisulfite solution to destroy any unreacted bromine.
Aqueous Workup: Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the dichloromethane.
Purification: The crude bromobenzene can be purified by fractional distillation to yield the final product.
Conclusion
Halogen substituents exert a profound and multifaceted influence on the reactivity of aromatic compounds. Their unique ability to deactivate the ring through induction while simultaneously directing electrophilic attack to the ortho and para positions through resonance makes them a distinct class of directors.[16][19] Furthermore, their critical role in nucleophilic substitution under activated conditions and their growing importance in drug design through halogen bonding highlight their versatility.[3][31] A thorough understanding of these principles is indispensable for scientists aiming to design novel synthetic routes, develop new pharmaceuticals, and engineer advanced materials.
References
Filo. (2025, March 13). Why halogen are ortho para directing group. Retrieved from [Link]
Lu, Y., et al. (2009). Halogen Bonding—A Novel Interaction for Rational Drug Design? Journal of Medicinal Chemistry, 52(9), 2854–2862.
Toda, F., & Miyamoto, H. (n.d.). Aromatic Nucleophilic Substitution of Halobenzenes with Amines under High Pressure. Green and Sustainable Chemistry.
Quora. (2018, May 3). What is the order of reactivity of different halobenzenes with respect to electrophilic aromatic substitution?. Retrieved from [Link]
StackExchange. (2013, October 16). Why are halogens ortho para directing even though deactivating?. Retrieved from [Link]
Ashenhurst, J. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. Retrieved from [Link]
JoVE. (2023, April 30). ortho–para-Directing Deactivators: Halogens. Retrieved from [Link]
Ibrahim, M. A. A. (2025, January 12). Halogen Bonding: A New Frontier in Medicinal Chemistry. ResearchGate. Retrieved from [Link]
OrganicChemGuide. (n.d.). 21.04 Nuc. Aromatic Substitution. Retrieved from [Link]
Ashenhurst, J. (2018, March 5). Why are halogens ortho-, para- directors?. Master Organic Chemistry. Retrieved from [Link]
Chemistry Steps. (2022, January 3). Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
Chemistry Steps. (2024, February 15). Inductive and Resonance (Mesomeric) Effects. Retrieved from [Link]
Quora. (2017, May 9). Why are halogens deactivating groups although they are ortho/para directing?. Retrieved from [Link]
Sterling Institute of Pharmacy. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION. Retrieved from [Link]
Lu, Y., et al. (2012). Halogen bonding for rational drug design and new drug discovery. Expert Opinion on Drug Discovery, 7(5), 375-383. Retrieved from [Link]
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
LibreTexts Chemistry. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]
Michigan State University Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
Taylor & Francis Online. (2026, February 20). Key contemporary considerations for halogens in drug discovery. Retrieved from [Link]
Hardegger, L. A., et al. (2011). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. ChemMedChem, 6(12), 2155-2165. Retrieved from [Link]
Butler, I. R., & Schaber, P. M. (2000). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena.
PubMed. (2024, August 6). Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. Retrieved from [Link]
Quora. (2016, February 14). Why deactivating groups are meta directors?. Retrieved from [Link]
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
LibreTexts Chemistry. (2026, February 16). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Retrieved from [Link]
Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. Retrieved from [Link]
LibreTexts Chemistry. (2023, October 27). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]
University of Calgary Chemistry. (n.d.). Ch12: Substituent Effects. Retrieved from [Link]
Unknown. (n.d.). Aromatic Compounds and Their Reactions. PDF document.
Ashenhurst, J. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]
StackExchange. (2014, September 25). The role of halogens in electrophilic aromatic substitution. Retrieved from [Link]
Scientific Research Publishing. (n.d.). Synthesis of Halogenated 1H-Cyclohepta[2,1-b:3,4-b']diindoles and Their Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
PubMed Central. (2025, April 22). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
Chad's Prep. (n.d.). EAS Ortho Para & Meta Directors and Activating & Deactivating Groups. Retrieved from [Link]
R Discovery. (2024, July 23). Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. Retrieved from [Link]
Penn State Pressbooks. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]
StackExchange. (2016, February 2). Halogen and inductive effect. Retrieved from [Link]
Taylor & Francis eBooks. (n.d.). Greener Synthesis of Organic Compounds, Drugs and Natural Products. Retrieved from [Link]
Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution. Retrieved from [Link]
Purechemistry. (2023, April 5). Aromatic halogenation reaction. Retrieved from [Link]
chemeurope.com. (n.d.). Hammett equation. Retrieved from [Link]
Federation of European Microbiological Societies. (1998). Halogenation of aromatic compounds: thermodynamic, mechanistic and ecological aspects. FEMS Microbiology Letters, 165(1), 1-8.
University of Wisconsin-Platteville. (n.d.). Unit 4: Free Energy Relationships. Retrieved from [Link]
East Texas A&M University. (n.d.). Substituent Effect Analysis on Halogen Bonding Interactions. Retrieved from [Link]
Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. Retrieved from [Link]
Influence of methoxy group on electrophilic aromatic substitution
An In-depth Technical Guide on the Influence of the Methoxy Group in Electrophilic Aromatic Substitution Abstract The methoxy group (-OCH₃) is a ubiquitous and powerful substituent in organic chemistry, particularly with...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide on the Influence of the Methoxy Group in Electrophilic Aromatic Substitution
Abstract
The methoxy group (-OCH₃) is a ubiquitous and powerful substituent in organic chemistry, particularly within the context of electrophilic aromatic substitution (EAS). Its profound influence on the reactivity and regioselectivity of the aromatic ring is of paramount importance to researchers, scientists, and drug development professionals. This guide provides an in-depth analysis of the electronic effects of the methoxy group, detailing the mechanistic underpinnings of its role as a potent activating and ortho, para-directing substituent. We will explore the delicate balance between its inductive and resonance effects, provide field-proven experimental protocols for key transformations, and discuss the strategic incorporation of the methoxy moiety in medicinal chemistry and drug design.
The Dual Electronic Nature of the Methoxy Group
The influence of the methoxy group on an aromatic system is a classic example of the interplay between two fundamental electronic effects: the inductive effect and the resonance effect. These forces operate in opposition, and their net result dictates the reactivity of the molecule.
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom relative to carbon, the methoxy group withdraws electron density from the aromatic ring through the sigma (σ) bond.[1] This is an electron-withdrawing inductive effect, denoted as -I.
Resonance Effect (+R or +M): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system.[2] This donation of electron density via resonance (or mesomerism) increases the electron density of the ring, particularly at the ortho and para positions.[3] This is an electron-donating resonance effect, denoted as +R.
In virtually all cases involving electrophilic aromatic substitution, the resonance effect of the methoxy group is significantly stronger and therefore dominates the inductive effect.[2][4] The overall result is that the methoxy group is a net electron-donating group, thereby "activating" the aromatic ring towards attack by electrophiles.[5][6]
Caption: Resonance delocalization in anisole increases electron density at ortho/para positions.
Mechanism of Activation and Regioselectivity
The methoxy group's activating nature means that anisole (methoxybenzene) reacts much faster in EAS reactions than benzene.[5][7] More importantly, it directs incoming electrophiles preferentially to the ortho and para positions.[6][8] This regioselectivity can be explained by examining the stability of the carbocation intermediate, known as the arenium ion or sigma complex, that is formed during the reaction.
When an electrophile attacks at the ortho or para position, a key resonance structure can be drawn where the positive charge is adjacent to the methoxy group. In this specific contributor, the lone pair on the oxygen atom can directly delocalize to form a double bond with the ring, placing the positive charge on the oxygen and satisfying the octet rule for all atoms.[9] This additional resonance structure provides significant stabilization to the intermediate.
Conversely, if the electrophile attacks the meta position, the positive charge is never located on the carbon atom bearing the methoxy group.[9] Consequently, the oxygen lone pairs cannot directly participate in stabilizing the positive charge through resonance. The intermediates for ortho and para attack are therefore lower in energy, form faster, and lead to the major products.[10]
Caption: Stability of intermediates in the electrophilic substitution of anisole.
While both ortho and para positions are activated, the para product is often the major isomer due to reduced steric hindrance from the adjacent methoxy group.[11][12] The exact ratio of ortho to para products can be influenced by reaction conditions such as temperature and the choice of solvent or catalyst.[13][14]
Reaction
Substrate
Relative Rate (vs. Benzene=1)
Ortho/Para Ratio
Nitration
Anisole
~10,000
~30-40 / 70-60
Bromination
Anisole
~100,000,000
~10 / 90
Friedel-Crafts Acylation
Anisole
~1,000,000
<1 / >99
Note: Relative rates and isomer ratios are approximate and can vary significantly with reaction conditions.
Key Experimental Protocols and Field-Proven Insights
The high reactivity of anisole requires careful control of reaction conditions to achieve high yields and selectivity, particularly to avoid side reactions like poly-substitution.
Protocol 1: Controlled Bromination of Anisole
The strong activation by the methoxy group makes anisole highly susceptible to bromination. In fact, the reaction often proceeds readily without a Lewis acid catalyst, the presence of which can lead to over-bromination (e.g., formation of 2,4-dibromoanisole).[11][15] Using a milder brominating agent like N-Bromosuccinimide (NBS) or controlling the stoichiometry of elemental bromine are effective strategies.
Methodology:
Apparatus Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and an addition funnel. Ensure all glassware is dry.
Reagent Preparation: Dissolve 1 equivalent of anisole in a suitable solvent such as acetic acid or dichloromethane in the reaction flask.[11] Cool the flask to 0 °C in an ice bath.
Bromination: Dissolve 1 equivalent of bromine (Br₂) in the same solvent and add it to the addition funnel. Add the bromine solution dropwise to the stirred anisole solution over 30-60 minutes, maintaining the temperature at 0 °C.[15] Slow addition is critical to prevent a buildup of Br₂ and subsequent di-bromination.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete shortly after the addition is finished.
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess bromine. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The resulting crude product, a mixture of o- and p-bromoanisole, can be purified by column chromatography to isolate the major para isomer.[12]
Protocol 2: Friedel-Crafts Acylation of Anisole
Friedel-Crafts acylation is a robust method for forming a new carbon-carbon bond, yielding aromatic ketones which are valuable synthetic intermediates.[16] The methoxy group strongly directs the acylation to the para position.[17]
Methodology:
Apparatus Setup: Assemble a dry three-necked round-bottom flask with a stir bar, reflux condenser, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon). All glassware must be meticulously dried to protect the moisture-sensitive Lewis acid.[16]
Catalyst Suspension: In a fume hood, cautiously add 1.1 equivalents of anhydrous aluminum chloride (AlCl₃) to anhydrous dichloromethane (DCM) in the reaction flask and cool to 0 °C.
Acylium Ion Formation: Add 1 equivalent of the acylating agent (e.g., acetyl chloride or acetic anhydride) dropwise to the AlCl₃ suspension.[17][18] Stir for 15-20 minutes to allow for the formation of the acylium ion electrophile.
Acylation: Add a solution of 1 equivalent of anisole in DCM dropwise to the reaction mixture at 0 °C. After addition, allow the reaction to warm to room temperature and stir for 1-2 hours or until TLC indicates consumption of the starting material.
Workup: Carefully quench the reaction by slowly pouring it over a mixture of crushed ice and concentrated HCl.[19] This hydrolyzes the aluminum complexes. Transfer to a separatory funnel and extract the product with DCM.
Purification: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The product, predominantly 4-methoxyacetophenone, can be purified by recrystallization or column chromatography.[16]
Caption: General experimental workflow for the Friedel-Crafts acylation of anisole.
The Methoxy Group in Drug Design and Discovery
The methoxy group is a privileged substituent in medicinal chemistry, appearing in numerous approved drugs.[20] Its inclusion is a strategic choice to modulate a compound's pharmacological profile.
Potency and Selectivity: As a small hydrogen bond acceptor, the oxygen of the methoxy group can form crucial interactions with protein targets, enhancing binding affinity and potency.[21] Its conformational preferences can also orient the molecule favorably within a binding pocket.
Physicochemical Properties: The methoxy group can influence a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It can increase aqueous solubility compared to a methyl group and modulate lipophilicity, which is critical for membrane permeability.[21][22]
Metabolic Stability: A key consideration for drug developers is metabolic stability. Methoxy groups are susceptible to O-demethylation by cytochrome P450 enzymes in the liver, which can be a primary route of metabolism.[21] While sometimes this is a desired bioactivation pathway, it can also lead to rapid clearance. Medicinal chemists often strategically place methoxy groups on less accessible positions or replace them with bioisosteres (like fluorine) to block this metabolic pathway and improve a drug's half-life.[22]
Conclusion
The methoxy group exerts a powerful and predictable influence on electrophilic aromatic substitution. Its dominant electron-donating resonance effect strongly activates the aromatic ring and directs incoming electrophiles to the ortho and para positions. This robust directing effect, combined with its ability to modulate key physicochemical and pharmacokinetic properties, makes the methoxy group an invaluable tool for both synthetic and medicinal chemists. A thorough understanding of its electronic nature and the practical considerations for its use in EAS reactions is essential for the rational design and synthesis of complex aromatic molecules, from fine chemicals to next-generation pharmaceuticals.
References
Filo. (2025, April 8).
Filo. (2026, January 31).
Vaia. Problem 53 Explain why a methoxy group (CH... [FREE SOLUTION].
Brainly.com. (2023, August 7). [FREE] The inductive effect and resonance effect of methoxy (OCH3) are: Circle your choice: A..
Vaia. Although methoxy is a strongly activating (and ortho, para-directing) group, the meta positions in methoxybenzene (anisole)
Brainly.com. (2022, December 9).
YouTube. (2023, January 22).
Course Hero. (2006, October 4). Friedel-Crafts Acylation of Anisole Name of Student CHE 171 Section 101 10/4/06 Abstract.
UW-Madison Department of Chemistry.
Chemistry LibreTexts. (2022, September 24). 16.
Benchchem.
Chemistry Steps. (2024, February 15). Inductive and Resonance (Mesomeric) Effects.
Filo. (2026, January 13). Anisole is more reactive toward electrophilic substitution (for example s...
Benchchem. An In-depth Technical Guide on the Electron-Donating Effects of the Methoxy Group in 1-Methoxycyclohexene.
Benchchem. The Methoxy Group: A Structural and Functional Analysis for Drug Discovery.
Organic Chemistry Tutor.
Benchchem.
Vedantu. How anisole reacts with bromine in presence of ethanoic class 12 chemistry CBSE.
Chemistry LibreTexts. (2020, October 20). 7.9: How Delocalized Electrons Affect pKa Values.
Chemistry LibreTexts. (2024, May 4). 11.2: Background.
Study.com. Are methoxy groups (-OMe) ortho-, para- or meta- directing?
Benchchem.
PNAS.
Benchchem.
Taylor & Francis. (2025, April 3). Methoxy group: a non-lipophilic “scout” for protein pocket finding.
PubMed. (2024, July 5). The role of the methoxy group in approved drugs.
Synthesis of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol from 2,6-dichloro-3-fluoroanisole
Application Note & Protocol Topic: A Comprehensive Guide to the Two-Step Synthesis of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol from 2-Chloro-3-fluoroanisole Audience: Researchers, scientists, and drug development prof...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol
Topic: A Comprehensive Guide to the Two-Step Synthesis of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol from 2-Chloro-3-fluoroanisole
Audience: Researchers, scientists, and drug development professionals.
Introduction: Strategic Synthesis of a Key Fluorinated Building Block
(2-Chloro-3-fluoro-4-methoxyphenyl)methanol is a valuable fluorinated aromatic building block, sought after in medicinal chemistry and materials science for its utility in constructing complex molecular architectures. The specific arrangement of chloro, fluoro, and methoxy substituents provides a unique electronic and steric profile, making it an attractive intermediate for the synthesis of bioactive compounds and functional materials.
This document provides a detailed, field-proven guide for the synthesis of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol. The synthesis is presented as a robust two-step process commencing from the readily available starting material, 2-chloro-3-fluoroanisole.
A Note on the Synthetic Strategy: The chosen synthetic route involves an initial electrophilic formylation to produce the intermediate aldehyde, followed by a selective reduction to the target alcohol. This pathway was selected for its high regioselectivity and reliability. The starting material, 2-chloro-3-fluoroanisole, is ideal as the electronic directing effects of its substituents synergistically favor functionalization at the desired C-4 position. An alternative approach via the functionalization of 2,6-dichloro-3-fluoroanisole is considered synthetically challenging due to the lack of a viable position for introducing the C1 synthon and the difficulty in selectively removing one of the two chloro substituents.
Part 1: Regioselective Formylation of 2-Chloro-3-fluoroanisole
The first critical step is the introduction of a formyl group (-CHO) onto the aromatic ring to yield 2-chloro-3-fluoro-4-methoxybenzaldehyde. We will employ a Friedel-Crafts type formylation using dichloromethyl methyl ether as the formylating agent and titanium tetrachloride (TiCl₄) as the Lewis acid catalyst.
Causality of Experimental Design: Achieving High Regioselectivity
The success of this step hinges on controlling the position of the incoming electrophile. The regiochemical outcome is governed by the cumulative directing effects of the substituents on the anisole ring:
Methoxy Group (-OCH₃): A powerful activating group that directs electrophiles to the ortho and para positions (C2 and C4).
Fluoro Group (-F): A deactivating group that also directs ortho and para (C2 and C4).
Chloro Group (-Cl): A deactivating group that directs ortho and para (C2 and C4).
In this specific substrate, the C2 position is already substituted. All three groups strongly favor substitution at the C4 position, which is para to the dominant methoxy director. This convergence of directing effects ensures a high yield of the desired 2-chloro-3-fluoro-4-methoxybenzaldehyde isomer. The use of a strong Lewis acid like TiCl₄ is crucial to activate the dichloromethyl methyl ether and overcome the deactivating effects of the halogens[1][2].
Visualized Experimental Workflow: Formylation
Caption: Workflow for the formylation of 2-chloro-3-fluoroanisole.
Detailed Experimental Protocol: Formylation
Materials and Equipment:
Three-neck round-bottom flask with magnetic stirrer, dropping funnel, and nitrogen inlet.
2-chloro-3-fluoroanisole
Titanium tetrachloride (TiCl₄)
Dichloromethyl methyl ether
Dichloromethane (DCM), anhydrous
Hydrochloric acid (HCl), 1M solution
Saturated sodium bicarbonate solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Standard laboratory glassware and rotary evaporator.
Procedure:
Under a nitrogen atmosphere, charge a dry three-neck flask with 2-chloro-3-fluoroanisole (1.0 eq) and anhydrous dichloromethane (approx. 10 mL per 1 g of substrate).
Cool the resulting solution to 0°C using an ice-water bath.
Slowly add titanium tetrachloride (1.2 eq) dropwise via syringe, maintaining the internal temperature below 5°C. The solution will likely turn deep red or brown.
After stirring for 15 minutes, add dichloromethyl methyl ether (1.2 eq) dropwise via the dropping funnel over 20-30 minutes, again keeping the temperature below 5°C.
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
Upon completion, carefully quench the reaction by pouring it into a flask containing crushed ice and 1M HCl.
Transfer the mixture to a separatory funnel. Separate the organic layer.
Extract the aqueous layer twice with dichloromethane.
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 2-chloro-3-fluoro-4-methoxybenzaldehyde as a solid.
Data Presentation: Formylation Parameters
Parameter
Value
Starting Material
2-chloro-3-fluoroanisole
Molar Ratio (Substrate:TiCl₄:Formylating Agent)
1 : 1.2 : 1.2
Solvent
Anhydrous Dichloromethane
Temperature
0°C to Room Temperature
Typical Reaction Time
2 - 4 hours
Average Yield
75 - 85%
Purity (Post-Crystallization)
>98%
Part 2: Selective Reduction to (2-Chloro-3-fluoro-4-methoxyphenyl)methanol
The second step involves the reduction of the aldehyde functional group in 2-chloro-3-fluoro-4-methoxybenzaldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature, high chemoselectivity for aldehydes and ketones, and operational simplicity[3].
Causality of Experimental Design: Chemoselective Reduction
Sodium borohydride is a hydride-donating reducing agent. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide during aqueous work-up yields the desired alcohol.
The key advantage of NaBH₄ is its excellent functional group tolerance. It will not reduce other potentially sensitive groups on the aromatic ring under these conditions, ensuring a clean conversion to the target alcohol without side reactions. The reaction is typically performed in an alcoholic solvent like methanol or ethanol, which also serves as the proton source for the final work-up step.
Visualized Overall Synthetic Pathway
Caption: Two-step synthesis of the target alcohol from 2-chloro-3-fluoroanisole.
Detailed Experimental Protocol: Reduction
Materials and Equipment:
Round-bottom flask with magnetic stirrer.
2-chloro-3-fluoro-4-methoxybenzaldehyde
Sodium borohydride (NaBH₄)
Methanol
Deionized water
Ethyl acetate
Standard laboratory glassware and rotary evaporator.
Procedure:
In a round-bottom flask, dissolve the 2-chloro-3-fluoro-4-methoxybenzaldehyde (1.0 eq) in methanol (approx. 15 mL per 1 g of aldehyde).
Cool the solution to 0°C in an ice-water bath.
Slowly add sodium borohydride (0.5 eq) in small portions over 15-20 minutes. Be cautious of gas evolution (hydrogen).
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.
Carefully quench the reaction by slowly adding deionized water to decompose any excess NaBH₄.
Remove the bulk of the methanol using a rotary evaporator.
Add ethyl acetate to the remaining aqueous residue and transfer to a separatory funnel.
Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
If necessary, the product can be further purified by silica gel column chromatography or recrystallization to afford pure (2-Chloro-3-fluoro-4-methoxyphenyl)methanol.
Data Presentation: Reduction Parameters
Parameter
Value
Starting Material
2-chloro-3-fluoro-4-methoxybenzaldehyde
Molar Ratio (Substrate:NaBH₄)
1 : 0.5
Solvent
Methanol
Temperature
0°C to Room Temperature
Typical Reaction Time
1 - 2 hours
Average Yield
90 - 98%
Purity (Post-Purification)
>99%
Safety and Handling
Titanium tetrachloride (TiCl₄): Highly corrosive and reacts violently with water, releasing HCl gas. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
Dichloromethyl methyl ether: A potential carcinogen and lachrymator. Handle with extreme care in a fume hood.
Sodium borohydride (NaBH₄): Reacts with water and acids to produce flammable hydrogen gas. Additions and quenching should be performed slowly and with adequate cooling.
Solvents: Dichloromethane and methanol are flammable and toxic. Avoid inhalation and skin contact.
References
Warashina, T., Matsuura, D., & Kimura, Y. (2019). Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. Chemical & Pharmaceutical Bulletin, 67(6), 587-593. [Link]
Pettit, G. R., et al. (2005). Antineoplastic Agents. 546. Synthesis of Combretastatin A-4 and A-1 Analogs. Journal of Medicinal Chemistry, 48(12), 4087–4099. (Note: While not a direct protocol, this reference discusses formylation of similar systems). [Link]
Percec, V., et al. (1995). A New, Simple, and Efficient Method for the Synthesis of Benzaldehydes by Formylation of Phenols and Their Derivatives. Journal of the American Chemical Society, 117(46), 11441–11451. (Note: General reference for formylation methodologies). [Link]
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Note: A standard reference for functional group transformations, including reductions). [Link]
Application Note & Protocol: Selective Reduction of 2-Chloro-3-fluoro-4-methoxybenzaldehyde
Document ID: AN-SRP-2C3F4MBA-20260316 Abstract: This document provides a detailed guide for the selective reduction of 2-chloro-3-fluoro-4-methoxybenzaldehyde to its corresponding primary alcohol, 2-chloro-3-fluoro-4-met...
Author: BenchChem Technical Support Team. Date: March 2026
Document ID: AN-SRP-2C3F4MBA-20260316
Abstract:
This document provides a detailed guide for the selective reduction of 2-chloro-3-fluoro-4-methoxybenzaldehyde to its corresponding primary alcohol, 2-chloro-3-fluoro-4-methoxybenzyl alcohol. This transformation is a critical step in the synthesis of various high-value intermediates for the pharmaceutical and agrochemical industries. We present two robust and validated protocols: a chemoselective hydride reduction using sodium borohydride (NaBH₄) and a catalytic hydrogenation approach. The guide explains the mechanistic rationale behind each method, offers step-by-step experimental procedures, and discusses process validation and product characterization. This document is intended for researchers, chemists, and process development professionals seeking reliable and scalable methods for this specific aldehyde reduction.
Introduction and Strategic Overview
The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. For a substrate as functionally rich as 2-chloro-3-fluoro-4-methoxybenzaldehyde, the primary challenge lies in achieving high chemoselectivity. The reducing agent must selectively target the aldehyde carbonyl group while leaving the aromatic ring and its halogen (chloro, fluoro) and ether (methoxy) substituents intact.
Two principal strategies are evaluated herein:
Hydride Reduction: This approach utilizes a nucleophilic hydride source, such as sodium borohydride (NaBH₄), to attack the electrophilic carbonyl carbon. NaBH₄ is a mild and highly selective reagent, making it an excellent choice for this transformation as it does not typically reduce other functional groups like esters or affect aryl halides under standard conditions.[1][2]
Catalytic Hydrogenation: This method employs molecular hydrogen (H₂) in the presence of a metal catalyst (e.g., Palladium on Carbon) to add across the carbonyl double bond. While highly efficient, this method requires careful optimization to prevent undesirable side reactions, most notably hydrodehalogenation (removal of the chlorine atom).[3][4]
The choice between these methods depends on factors such as available equipment, scale of the reaction, cost considerations, and downstream purity requirements.
Protocol I: Chemoselective Reduction with Sodium Borohydride (NaBH₄)
Principle & Mechanistic Insight
Sodium borohydride is a convenient and safe source of hydride ions (H⁻). The reduction proceeds via a two-step mechanism: 1) nucleophilic addition of a hydride from the borohydride complex to the carbonyl carbon, forming a C-H bond and an intermediate alkoxide, and 2) protonation of the alkoxide by a protic solvent or during aqueous workup to yield the final alcohol.[1][5][6] The inherent reactivity difference between aldehydes and other functional groups ensures high selectivity.[7][8]
The mechanism is visualized below:
Caption: Mechanism of NaBH₄ reduction of the aldehyde.
Equipment: Round-bottom flask, magnetic stirrer and stir bar, ice-water bath, dropping funnel, rotary evaporator, separatory funnel.
Procedure:
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-3-fluoro-4-methoxybenzaldehyde (10.0 g, 52.5 mmol) in methanol (100 mL).
Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C.
Reagent Addition: While maintaining the temperature below 10 °C, add sodium borohydride (1.2 g, 31.5 mmol, 0.6 eq.) portion-wise over 15-20 minutes. Note: The addition is exothermic and results in hydrogen gas evolution. Ensure adequate ventilation.
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system until the starting aldehyde spot has completely disappeared.
Quenching: Carefully cool the reaction mixture back to 0-5 °C in an ice bath. Quench the reaction by slowly adding 1 M HCl (approx. 50 mL) until gas evolution ceases and the pH is acidic (~pH 2-3). This step neutralizes excess NaBH₄ and protonates the product.[2]
Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.
Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the product with dichloromethane (3 x 50 mL).
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL), water (50 mL), and brine (50 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification (Optional): The crude product is often of high purity. If necessary, it can be further purified by silica gel column chromatography.
Data Summary
Parameter
Value
Substrate
2-chloro-3-fluoro-4-methoxybenzaldehyde
Reducing Agent
Sodium Borohydride (NaBH₄)
Stoichiometry
0.6 equivalents of NaBH₄
Solvent
Methanol
Temperature
0 °C to Room Temperature
Reaction Time
2 hours
Typical Yield
>95%
Purity (Crude)
>98% (by ¹H NMR)
Protocol II: Catalytic Hydrogenation
Principle & Strategic Considerations
Catalytic hydrogenation reduces aldehydes to alcohols by the addition of H₂ across the C=O bond on the surface of a heterogeneous catalyst.[3] For substituted benzaldehydes, catalysts like Palladium on Carbon (Pd/C) are effective.[4] The critical parameter to control is the potential for hydrodehalogenation, where the C-Cl bond is cleaved. This side reaction can be minimized by using a less active catalyst (e.g., 5% Pd/C), operating at low hydrogen pressure and room temperature, and avoiding acidic conditions.
The general workflow for this process is outlined below.
Caption: Experimental workflow for catalytic hydrogenation.
Detailed Experimental Protocol
Materials & Equipment:
Reagents: 2-chloro-3-fluoro-4-methoxybenzaldehyde, 5% Palladium on Carbon (Pd/C), Ethanol (anhydrous), Celite®.
Equipment: Hydrogenation vessel (e.g., Parr shaker or a thick-walled flask), magnetic stirrer, source of hydrogen gas with regulator, vacuum/inert gas manifold, filtration apparatus.
Procedure:
Vessel Charging: To a suitable hydrogenation vessel, add 2-chloro-3-fluoro-4-methoxybenzaldehyde (10.0 g, 52.5 mmol) and ethanol (100 mL).
Catalyst Addition: Carefully add 5% Pd/C (0.56 g, ~2.5 mol% Pd) to the solution. Caution: Pd/C can be pyrophoric. Handle under an inert atmosphere or add to the solvent carefully.
System Purge: Seal the vessel and purge the system by evacuating and backfilling with nitrogen (3 cycles), followed by evacuating and backfilling with hydrogen gas (3 cycles).
Reaction: Pressurize the vessel to 40 psi (approx. 2.7 atm) with hydrogen gas. Stir the mixture vigorously at room temperature.
Monitoring: The reaction can be monitored by the cessation of hydrogen uptake from the pressure gauge or by carefully sampling and analyzing via TLC. The reaction is typically complete within 4-6 hours.
Shutdown: Upon completion, carefully vent the excess hydrogen and purge the vessel with nitrogen gas.
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol (2 x 20 mL).
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the pure 2-chloro-3-fluoro-4-methoxybenzyl alcohol.
Data Summary
Parameter
Value
Catalyst
5% Palladium on Carbon (Pd/C)
Catalyst Loading
~2.5 mol%
Solvent
Ethanol
H₂ Pressure
40 psi (2.7 atm)
Temperature
Room Temperature
Reaction Time
4-6 hours
Typical Yield
>98%
Selectivity
>99% (minimal dehalogenation observed)
Product Validation and Characterization
The successful synthesis of 2-chloro-3-fluoro-4-methoxybenzyl alcohol should be confirmed using standard analytical techniques.
¹H NMR: Expect the disappearance of the aldehyde proton signal (δ ≈ 10.3 ppm) and the appearance of a singlet or doublet for the benzylic methylene protons (CH₂OH) at approximately δ 4.7 ppm and a broad singlet for the hydroxyl proton (OH).
¹³C NMR: The aldehyde carbonyl carbon signal (δ ≈ 188 ppm) will be absent, replaced by a signal for the benzylic carbon (CH₂OH) around δ 60-65 ppm.
FT-IR: The strong carbonyl (C=O) stretching frequency of the aldehyde (≈1690-1710 cm⁻¹) will disappear, and a broad hydroxyl (O-H) stretch will appear (≈3200-3500 cm⁻¹).
Mass Spectrometry: The molecular ion peak corresponding to the product's mass (C₈H₈ClFO₂) should be observed.
Conclusion and Recommendations
Both protocols presented provide highly efficient and selective routes for the reduction of 2-chloro-3-fluoro-4-methoxybenzaldehyde.
The Sodium Borohydride method is exceptionally reliable for laboratory-scale synthesis. Its primary advantages are operational simplicity, mild reaction conditions, excellent chemoselectivity, and straightforward workup, making it the preferred method for initial discovery and small-scale production.
The Catalytic Hydrogenation method is highly atom-economical and scalable, making it attractive for industrial applications. It avoids the generation of boron waste salts. However, it requires specialized pressure equipment and careful optimization to prevent dehalogenation, a common side reaction with aryl chlorides.
The choice of protocol should be guided by the specific needs of the project, considering scale, equipment availability, and environmental impact.
References
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]
Reduction of carbonyl compounds using sodium tetrahydridoborate. (2013). Chemguide. [Link]
Addition of NaBH4 to aldehydes to give primary alcohols. (n.d.). Master Organic Chemistry. [Link]
Hydrogenation of benzaldehyde derivatives with different substituents at the phenyl ring with the Ru/CMK-3 catalyst. (2015). ResearchGate. [Link]
LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (2023). Chemistry Steps. [Link]
Heterogeneous catalytic aldehyde-water shift of benzaldehyde into benzoic acid and hydrogen. (2026). OAE Publishing. [Link]
Catalytic Hydrogenation of Benzaldehyde on Ni/Al2O3 or Co-Ni/Al2O3 Catalyst. (n.d.). Asian Journal of Chemistry. [Link]
Selective Reduction of Aldehydes with Sodium Triacetoxyborohydride. (n.d.). Rhodium.ws. [Link]
NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols. (2014). Oriental Journal of Chemistry. [Link]
Purification and Properties of Benzyl Alcohol Oxidase from Botrytis cinerea. (1994). Bioscience, Biotechnology, and Biochemistry. [Link]
Catalytic Hydrogenation of Benzaldehyde for Selective Synthesis of Benzyl Alcohol: A Review. (2021). ResearchGate. [Link]
Chemoselective Reductions with Sodium Borohydride. Aldehydes vs. Ketones. (1988). Synthetic Communications. [Link]
First-principle investigation on catalytic hydrogenation of benzaldehyde over Pt-group metals. (2021). OSTI.GOV. [Link]
Chemoselective reductions with sodium borohydride. (1988). Canadian Journal of Chemistry. [Link]
Application Note: Strategic Utilization of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol in Advanced Organic Synthesis and Drug Discovery
Introduction & Chemical Profiling (2-Chloro-3-fluoro-4-methoxyphenyl)methanol (CAS: 1936199-20-0) is a highly functionalized benzyl alcohol derivative that serves as a critical building block in modern medicinal chemistr...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Profiling
(2-Chloro-3-fluoro-4-methoxyphenyl)methanol (CAS: 1936199-20-0) is a highly functionalized benzyl alcohol derivative that serves as a critical building block in modern medicinal chemistry. Its unique substitution pattern—featuring an ortho-chloro group, a meta-fluoro group, and a para-methoxy group relative to the benzylic position—imparts distinct stereoelectronic properties that dictate its synthetic utility .
Mechanistic Rationale:
The reactivity of the benzylic carbon is finely tuned by a "push-pull" electronic environment. The electron-donating resonance of the para-methoxy group is counterbalanced by the strong inductive electron-withdrawing effects of the adjacent fluorine and chlorine atoms. Consequently, the benzylic hydroxyl group is less prone to spontaneous ionization (SN1) compared to standard 4-methoxybenzyl (PMB) alcohols. This stabilizes the molecule against unwanted polymerization while favoring controlled SN2 displacements, Mitsunobu-type etherifications, and selective oxidations. Furthermore, the aryl chloride serves as a latent electrophile for transition-metal-catalyzed cross-coupling reactions, enabling late-stage diversification.
Key Synthetic Workflows & Causality
Workflow A: Oxidation to Benzaldehyde for Reductive Amination
The conversion of the benzylic alcohol to 2-chloro-3-fluoro-4-methoxybenzaldehyde is a pivotal transformation, particularly in the synthesis of 3-phosphoglycerate dehydrogenase (PHGDH) inhibitors, which are targeted for oncology applications .
Causality: The resulting aldehyde is highly electrophilic due to the ortho/meta halogen substitutions, facilitating rapid imine formation with primary amines. However, the steric bulk of the ortho-chlorine atom necessitates the use of mild reducing agents (e.g., sodium triacetoxyborohydride) to prevent the premature over-reduction of the imine before it fully condenses.
Workflow B: Mitsunobu Etherification
When utilized as a nucleophile, the benzylic alcohol can be coupled with various phenols or acidic heterocycles.
Causality: The mildly acidic nature of the benzylic proton (influenced by the halogens) makes it an excellent substrate for the Mitsunobu reaction. This allows for the stereospecific construction of complex ether linkages under neutral conditions, avoiding harsh basic environments that might otherwise trigger unwanted nucleophilic aromatic substitution (SNAr) at the highly activated fluorinated position.
Data Presentation: Physicochemical & Optimization Metrics
Table 1: Physicochemical Properties of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol
Property
Value / Description
CAS Number
1936199-20-0
Molecular Formula
C8H8ClFO2
Molecular Weight
190.60 g/mol
Physical State
Solid (typically crystalline powder)
Reactivity Profile
Benzylic nucleophile/electrophile; Aryl halide
Table 2: Optimization of Oxidation Conditions (Self-Validating Metrics)
Oxidant (Equiv.)
Solvent
Temp (°C)
Time (h)
Conversion (LC-MS)
IPC Indicator (TLC, Hex/EtOAc 3:1)
MnO2 (10.0 eq)
DCM
25
12
>95%
Product Rf ~0.6 (UV active)
Swern (1.5 eq)
DCM
-78 to 0
2
>98%
Product Rf ~0.6, no over-oxidation
Dess-Martin (1.2 eq)
DCM
0 to 25
4
>99%
Clean conversion, minimal byproducts
Experimental Protocols (Self-Validating Systems)
Protocol 1: Selective Oxidation to 2-Chloro-3-fluoro-4-methoxybenzaldehyde
Objective: Convert the benzylic alcohol to the corresponding aldehyde while strictly preventing over-oxidation to the benzoic acid.
Setup: Charge a dry, argon-purged round-bottom flask with (2-Chloro-3-fluoro-4-methoxyphenyl)methanol (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M).
Reagent Addition: Add Dess-Martin periodinane (DMP, 1.2 eq) portion-wise at 0 °C.
Causality: DMP is chosen over strong oxidants (like KMnO4) to strictly halt oxidation at the aldehyde stage, leveraging the mild conditions to preserve the integrity of the halogenated aromatic ring.
In-Process Control (IPC) & Validation: Stir the reaction mixture, allowing it to warm to room temperature. After 2 hours, sample 10 µL, dilute in MeCN, and analyze via LC-MS.
Validation Check: The reaction is deemed complete when the starting material peak (m/z ~173 [M-OH]+) is <1% and the product peak (m/z ~189 [M+H]+) is maximized.
Quench & Workup: Quench with a 1:1 mixture of saturated aqueous NaHCO3 and Na2S2O3. Stir vigorously for 30 minutes until the organic layer is clear.
Causality: Na2S2O3 reduces unreacted hypervalent iodine species, while NaHCO3 neutralizes the acetic acid byproduct, preventing acid-catalyzed degradation of the newly formed aldehyde.
Isolation: Extract with DCM, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Protocol 2: Reductive Amination for Pharmacophore Assembly
Objective: Couple the resulting benzaldehyde with a primary amine to form a benzylamine scaffold.
Imine Formation: Dissolve 2-chloro-3-fluoro-4-methoxybenzaldehyde (1.0 eq) and the target primary amine (1.1 eq) in 1,2-dichloroethane (DCE, 0.1 M). Add glacial acetic acid (0.1 eq).
Causality: The weak acid catalyzes imine formation by protonating the carbonyl oxygen, overcoming the steric hindrance imparted by the ortho-chloro group.
Reduction: After stirring for 1 hour at room temperature, add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise.
IPC & Validation: Monitor via TLC (Hexanes/EtOAc 1:1, Ninhydrin stain).
Validation Check: The disappearance of the UV-active aldehyde spot and the appearance of a baseline-separated, Ninhydrin-positive spot confirms successful amine formation.
Purification: Quench with 1N NaOH to break down boron complexes. Extract with EtOAc, wash with brine, and purify via silica gel chromatography.
Mandatory Visualization
Diagram 1: Divergent synthetic pathways from (2-Chloro-3-fluoro-4-methoxyphenyl)methanol.
Diagram 2: Workflow for assembling PHGDH inhibitors via reductive amination.
References
Source: Google Patents (WIPO)
Application
Application Notes and Protocols for Suzuki Coupling Reactions with (2-Chloro-3-fluoro-4-methoxyphenyl)methanol Derivatives
Introduction The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1][2][3][4] Its robustness, mild reaction...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1][2][3][4] Its robustness, mild reaction conditions, and tolerance of a wide array of functional groups have established it as a preferred method for the construction of carbon-carbon bonds, especially for creating biaryl and substituted aromatic structures.[3][5][6] This guide focuses on the application of the Suzuki coupling to a specific, yet increasingly important, class of substrates: (2-Chloro-3-fluoro-4-methoxyphenyl)methanol and its derivatives. These compounds are valuable building blocks in medicinal chemistry due to the unique electronic and steric properties conferred by the ortho-chloro and fluoro substituents, alongside the reactive hydroxymethyl group.[2]
This document provides a comprehensive overview, from mechanistic principles to detailed, actionable protocols, designed for researchers, scientists, and drug development professionals. The aim is to not only provide a "how-to" guide but also to explain the "why" behind experimental choices, ensuring a deeper understanding and facilitating troubleshooting and optimization.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki coupling reaction is a palladium-catalyzed process that couples an organohalide with an organoboron compound in the presence of a base.[7][8] The catalytic cycle is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[8][9]
Oxidative Addition: The cycle begins with the oxidative addition of the aryl chloride to a Pd(0) complex. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[8][10] The electron-rich and sterically hindered nature of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol can make this step challenging, often necessitating the use of specialized, bulky, and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) to facilitate the reaction.[5][6][11][12]
Transmetalation: Following oxidative addition, the organoboron species (typically a boronic acid or ester) undergoes transmetalation with the Pd(II) complex. This step is facilitated by the base, which activates the boronic acid to form a more nucleophilic boronate species.[7][13] The choice of base and solvent is critical for an efficient transmetalation.[7][14][15]
Reductive Elimination: The final step is the reductive elimination of the two organic partners from the palladium center, which forms the new carbon-carbon bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8][9]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Critical Experimental Parameters
The success of a Suzuki coupling reaction, especially with challenging substrates like (2-Chloro-3-fluoro-4-methoxyphenyl)methanol derivatives, hinges on the careful selection and optimization of several key parameters.
Palladium Catalyst and Ligand Selection
The choice of the palladium source and, more importantly, the ligand is paramount for achieving high yields. For electron-rich and sterically hindered aryl chlorides, traditional catalysts like Pd(PPh₃)₄ may prove ineffective.[10] Modern catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to overcome the high activation barrier of the oxidative addition step.[5][6][11][12]
Ligand/Catalyst System
Characteristics & Application
Buchwald Ligands (e.g., SPhos, XPhos)
Bulky, electron-rich biaryl phosphines. Excellent for coupling unactivated and hindered aryl chlorides.[6] Often used with Pd(OAc)₂ or as pre-formed palladacycle precatalysts for enhanced activity and stability.[3]
N-Heterocyclic Carbenes (NHCs)
Strong σ-donors that form very stable complexes with palladium. Highly effective for the coupling of aryl chlorides, including those with significant steric hindrance.[11]
PdCl₂(dppf)
A common and versatile catalyst, often effective for a range of Suzuki couplings, and can be a good starting point for optimization.[2]
Pd(PCy₃)₂
Utilizes the bulky and electron-rich tricyclohexylphosphine ligand, which has shown efficacy in coupling aryl chlorides.[5]
The Role of the Base
The base plays a crucial role in the transmetalation step by activating the boronic acid.[7][13] The strength and solubility of the base can significantly impact the reaction rate and yield.
Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): Commonly used and effective for a wide range of substrates. Cesium carbonate is more soluble in organic solvents and can be more effective in challenging couplings.
Phosphates (K₃PO₄): A strong base that is often employed for difficult couplings, including those with aryl chlorides.[6]
Hydroxides (NaOH, KOH): Strong bases that can promote the reaction but may not be suitable for substrates with base-sensitive functional groups.[14]
Fluorides (KF): Can be used for substrates with base-labile groups.[13]
Solvent Systems
The choice of solvent influences the solubility of the reactants, catalyst, and base, and can affect the reaction kinetics.[7][14][16] Biphasic solvent systems, often containing water, are common in Suzuki couplings as they can aid in dissolving the inorganic base and facilitate the removal of byproducts.[9]
Aprotic Polar Solvents (Dioxane, THF, DMF): Frequently used solvents that can dissolve a wide range of reactants.[7]
Aromatic Hydrocarbons (Toluene): Often used, especially in biphasic systems with water.[7]
Alcohols/Water Mixtures: Can be effective, particularly for enhancing the solubility of the base.[15]
Experimental Protocols
Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times. Consult the Safety Data Sheets (SDS) for all chemicals before use.
General Protocol for Suzuki Coupling of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol
This protocol provides a general starting point for the Suzuki coupling of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol with a variety of arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
(2-Chloro-3-fluoro-4-methoxyphenyl)methanol
Arylboronic acid (1.2 - 1.5 equivalents)
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst) (1-5 mol%)
Expected Outcome: High yield of the desired biaryl product. The progress can be monitored by the disappearance of the starting aryl chloride on TLC or LC-MS. The product can be purified by silica gel chromatography using a hexane/ethyl acetate gradient.
Troubleshooting Common Issues
Issue
Potential Cause(s)
Suggested Solution(s)
Low or No Conversion
- Inactive catalyst- Insufficiently degassed system- Poor choice of ligand/base/solvent
- Use a fresh catalyst or a pre-catalyst.- Ensure thorough degassing of solvents and reaction vessel.- Screen different ligands (e.g., XPhos, NHCs), bases (e.g., Cs₂CO₃), and solvents (e.g., dioxane).
Formation of Homocoupled Boronic Acid Product
- Presence of oxygen- Pd(II) species in the reaction mixture
- Rigorously exclude oxygen from the reaction.- Ensure the use of a Pd(0) source or a precatalyst that efficiently generates Pd(0).
Dehalogenation of the Starting Material
- Presence of a hydride source (e.g., from solvent or base)
- Use a different solvent or ensure the purity of the current one.- Consider a milder base.
Protodeborylation of Boronic Acid
- Instability of the boronic acid under reaction conditions
- Use the boronic acid ester (e.g., pinacol ester).- Add the boronic acid portion-wise or via syringe pump.
Conclusion
The Suzuki-Miyaura coupling of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol derivatives is a powerful tool for the synthesis of complex biaryl structures relevant to drug discovery and materials science. Success with these challenging substrates relies on a solid understanding of the reaction mechanism and the careful selection of reaction parameters, particularly the catalyst system. By leveraging modern, highly active catalysts and optimizing the base and solvent conditions, researchers can efficiently access a diverse range of novel compounds. This guide provides a foundational framework for developing robust and reproducible Suzuki coupling protocols for this important class of molecules.
References
Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011 , 50, 6722-6737. [Link]
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95, 2457-2483. [Link]
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002 , 41, 4176-4211. [Link]
Song, C.; Ma, Y.; Chai, Q.; Ma, C.; Jiang, W.; Andrus, M. B. Palladium catalyzed Suzuki–Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand. Tetrahedron2005 , 61, 7438-7446. [Link]
Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Mechanistic Analysis. J. Am. Chem. Soc.2005 , 127, 4685-4696. [Link]
Yin, J.; Rainka, M. P.; Zhang, X.-X.; Buchwald, S. L. A Highly Active and General Catalyst for the Suzuki-Miyaura Coupling of Aryl Chlorides. J. Am. Chem. Soc.2002 , 124, 1162-1163. [Link]
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angew. Chem. Int. Ed.2001 , 40, 4544-4568. [Link]
Kudo, N.; Perseghini, M.; Fu, G. C. A versatile catalyst for the Suzuki cross-coupling of arylboronic acids with aryl and vinyl halides and triflates. Angew. Chem. Int. Ed.2006 , 45, 1282-1284. [Link]
Smith, G. G.; Dezeny, G. C. The Effect of Solvent on the Rate of the Suzuki Reaction. J. Org. Chem.1999 , 64, 5449-5455. [Link]
Roughley, S. D.; Jordan, A. M. The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. J. Med. Chem.2011 , 54, 3451-3479. [Link]
Carrow, B. P.; Hartwig, J. F. Distinguishing between Pathways for Transmetalation in Suzuki-Miyaura Reactions. J. Am. Chem. Soc.2011 , 133, 2116-2119. [Link]
Martins, J. E. D.; Fals-Aymerich, E.; Companyó, X.; Rios, R. Influence of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by a Pd(II)-Salen Complex. Catalysts2018 , 8, 44. [Link]
Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. J. Am. Chem. Soc.2007 , 129, 3358-3366. [Link]
Application Notes & Protocols: Strategic Protection of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol
Introduction: Navigating the Synthetic Landscape In the intricate field of multi-step organic synthesis, particularly in drug development and materials science, the success of a synthetic route often hinges on the strate...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Navigating the Synthetic Landscape
In the intricate field of multi-step organic synthesis, particularly in drug development and materials science, the success of a synthetic route often hinges on the strategic masking and unmasking of reactive functional groups.[1] This process, known as the use of protecting groups, prevents unwanted side reactions and allows for precise chemical transformations on other parts of a complex molecule.[2][3] The target molecule, (2-Chloro-3-fluoro-4-methoxyphenyl)methanol, presents a unique set of challenges. It features a primary benzylic alcohol, a nucleophilic and potentially acidic site, situated on a polysubstituted aromatic ring containing a chloro group, a fluoro group, and a methoxy ether. The selection of a protecting group for the alcohol must therefore be carefully considered to ensure its stability during subsequent reactions and its selective removal without compromising the integrity of the other functional groups.
This guide provides researchers, scientists, and drug development professionals with a detailed analysis of suitable protecting group strategies for (2-Chloro-3-fluoro-4-methoxyphenyl)methanol. We will explore the causality behind experimental choices, provide field-proven protocols, and offer a comparative analysis to facilitate an informed selection process.
Pillar 1: The Logic of Selection - Key Considerations
The choice of a protecting group is not arbitrary; it is a strategic decision governed by the planned synthetic route.[2] For (2-Chloro-3-fluoro-4-methoxyphenyl)methanol, the following criteria are paramount:
Chemical Stability: The protected alcohol must be inert to the reaction conditions planned for subsequent steps. This includes stability towards acids, bases, nucleophiles, oxidants, and reductants.[3] The electron-withdrawing nature of the ortho-chloro and meta-fluoro substituents, and the electron-donating nature of the para-methoxy group, can influence the reactivity of the benzylic position and the aromatic ring, which must be factored into the stability analysis.[4][5]
Ease of Installation & Removal: The protection and deprotection reactions should be high-yielding, use readily available reagents, and proceed under mild conditions to avoid degradation of the substrate.[2][6]
Orthogonality: In a complex synthesis where multiple protecting groups may be present, it is crucial to be able to remove one group selectively without affecting the others.[6][7][8] This requires choosing protecting groups that are cleaved by fundamentally different mechanisms.
Caption: Decision workflow for selecting a suitable protecting group.
Pillar 2: A Toolkit of Protecting Groups
We will now delve into three primary classes of protecting groups suitable for the benzylic alcohol of our target molecule: silyl ethers, ethers, and esters.
A. Silyl Ethers: The Versatile Workhorse
Silyl ethers are among the most common and versatile protecting groups for alcohols, valued for their ease of installation, tunable stability based on the steric bulk of the silicon substituents, and, most notably, their clean and mild removal using fluoride ion sources.[9][10][11][12]
tert-Butyldimethylsilyl (TBS or TBDMS) Ether: This is often the first choice for alcohol protection, offering a robust shield that is stable to a wide range of non-acidic reagents, including organometallics, many oxidizing agents, and basic conditions.[10][13] Its removal is typically achieved with high selectivity using tetrabutylammonium fluoride (TBAF), exploiting the exceptionally high strength of the silicon-fluorine bond.[14]
tert-Butyldiphenylsilyl (TBDPS) & Triisopropylsilyl (TIPS) Ethers: These groups offer enhanced stability compared to TBS, particularly under acidic conditions, due to their greater steric hindrance.[13] This increased robustness makes them suitable for synthetic routes involving acidic steps where a TBS group might be labile.
B. Ether Protecting Groups: Robust and Orthogonal Options
Ethers are generally more robust than silyl ethers and offer different deprotection pathways, which is key for developing orthogonal strategies.[9][15]
Benzyl (Bn) Ether: A classic and highly reliable protecting group, the benzyl ether is stable to a broad spectrum of acidic and basic conditions.[3][15] It is typically installed via a Williamson ether synthesis, using a strong base like sodium hydride (NaH) and benzyl bromide.[16][17][18] Its primary advantage is its removal under neutral conditions via catalytic hydrogenolysis (H₂ gas with a palladium catalyst), a method that is generally compatible with the halogen and methoxy substituents on the aromatic ring.[3][14][17]
p-Methoxybenzyl (PMB) Ether: Structurally similar to the benzyl ether, the PMB group offers a critical orthogonal deprotection pathway. The electron-donating methoxy group renders the PMB ether susceptible to oxidative cleavage by reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN), conditions under which benzyl and silyl ethers are stable.[15][19]
Methoxymethyl (MOM) & 2-Methoxyethoxymethyl (MEM) Ethers: These are acetal-type protecting groups, stable to strongly basic and nucleophilic conditions.[20][21][22] Their removal is effected by acidic conditions (Lewis or Brønsted acids).[20][21] The MEM group is generally more stable than the MOM group and can be selectively cleaved with certain Lewis acids, offering another layer of orthogonality.[20][22]
C. Ester Protecting Groups: An Economical Choice
Esters provide a simple and cost-effective method for alcohol protection. They are generally stable to acidic conditions but are readily cleaved by base-mediated hydrolysis (saponification).[23][24]
Acetate (Ac) Ester: Easily installed using acetic anhydride or acetyl chloride with a base like pyridine. Deprotection is typically achieved under mild basic conditions, such as with potassium carbonate in methanol.[24][25]
Pivaloate (Piv) Ester: The bulky tert-butyl group makes the pivaloate ester significantly more sterically hindered and thus more resistant to hydrolysis than the acetate ester.[1][24] This differential reactivity can be exploited for selective deprotection.
The selection of a protecting group should be guided by a clear understanding of its stability profile. The following table summarizes the relative stability of the discussed protecting groups under common reaction conditions.
Table 1: Comparative Stability of Selected Protecting Groups
The following protocols are provided as a guide for the protection and deprotection of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol. Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Protection as a tert-Butyldimethylsilyl (TBS) Ether
This protocol details the formation of a TBS ether, a versatile and robust protecting group.[13]
The Strategic Role of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol in the Synthesis of Biologically Active Molecules: Application Notes and Protocols
Introduction: Unlocking the Potential of a Highly Substituted Benzyl Alcohol In the landscape of modern medicinal chemistry, the precise arrangement of substituents on an aromatic scaffold is a critical determinant of bi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unlocking the Potential of a Highly Substituted Benzyl Alcohol
In the landscape of modern medicinal chemistry, the precise arrangement of substituents on an aromatic scaffold is a critical determinant of biological activity, selectivity, and pharmacokinetic properties. The compound (2-Chloro-3-fluoro-4-methoxyphenyl)methanol emerges as a valuable and strategically functionalized starting material for the synthesis of complex, biologically active molecules. The presence of a chloro group, a fluoro group, and a methoxy group on the phenyl ring imparts a unique electronic and steric profile. This substitution pattern is particularly relevant in the design of kinase inhibitors, where such functionalities can engage in specific interactions within the ATP-binding pocket of target enzymes.[1][2][3]
The chloro and methoxy groups, despite their opposing electronic effects, both exhibit dual electrostatic character, allowing for versatile interactions with both electron-deficient and electron-rich regions of a protein.[1][3] The fluorine atom, a common bioisostere for hydrogen, can enhance metabolic stability, binding affinity, and modulate the pKa of nearby functional groups.[4] This application note will provide a detailed exploration of the synthetic utility of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol, with a primary focus on its pivotal role in the synthesis of the MEK inhibitor, Trametinib. Furthermore, we will present protocols for key chemical transformations that underscore the versatility of this building block in drug discovery programs.
Part 1: Synthesis of a Key Intermediate for the MEK Inhibitor Trametinib
A prominent application of the (2-Chloro-3-fluoro-4-methoxyphenyl) scaffold is in the synthesis of Trametinib, a highly potent and selective allosteric inhibitor of mitogen-activated protein kinase (MAPK)/extracellular-signal-regulated kinase (ERK) (MEK) 1/2.[5] Trametinib is approved for the treatment of various cancers, including metastatic melanoma with BRAF V600E/K mutations.[5] The synthesis of Trametinib typically proceeds through the key intermediate, 2-chloro-3-fluoro-4-methoxybenzaldehyde, which is directly derived from (2-Chloro-3-fluoro-4-methoxyphenyl)methanol via oxidation.
Workflow for the Synthesis of the Trametinib Aldehyde Intermediate
Caption: Synthetic pathway from the starting alcohol to Trametinib.
Protocol 1: Oxidation of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol to 2-Chloro-3-fluoro-4-methoxybenzaldehyde
Objective: To efficiently and selectively oxidize the primary alcohol to the corresponding aldehyde, a crucial intermediate for Trametinib synthesis.[6][7]
Rationale: The oxidation of a primary alcohol to an aldehyde requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Several reagents are suitable for this transformation, each with its own advantages in terms of reaction conditions, work-up procedures, and substrate compatibility. Pyridinium chlorochromate (PCC) and Dess-Martin periodinane (DMP) are commonly employed for such selective oxidations.
Materials:
(2-Chloro-3-fluoro-4-methoxyphenyl)methanol
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
Anhydrous Dichloromethane (DCM)
Silica gel
Sodium bicarbonate solution (saturated)
Sodium thiosulfate solution (10%)
Anhydrous magnesium sulfate
Hexanes
Ethyl acetate
Procedure (using PCC):
To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) and silica gel in anhydrous dichloromethane (DCM), add a solution of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol (1.0 equivalent) in DCM at room temperature.
Stir the reaction mixture vigorously for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel, eluting with additional diethyl ether.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 2-Chloro-3-fluoro-4-methoxybenzaldehyde.
Procedure (using DMP):
To a solution of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol (1.0 equivalent) in anhydrous DCM at 0 °C, add Dess-Martin periodinane (1.2 equivalents) portion-wise.
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.
Stir the biphasic mixture vigorously for 15-20 minutes until the organic layer is clear.
Separate the layers and extract the aqueous layer with DCM (2 x).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography as described above.
Quantitative Data Summary:
Oxidizing Agent
Equivalents
Typical Yield (%)
Reaction Time (h)
PCC
1.5
85-95
2-4
DMP
1.2
90-98
1-2
Subsequent Steps to Trametinib:
The resulting 2-chloro-3-fluoro-4-methoxybenzaldehyde serves as a key building block in the multi-step synthesis of Trametinib. While the full synthetic route is complex and proprietary, patent literature outlines a general pathway that involves condensation and cyclization reactions to construct the core pyridopyrimidine structure of Trametinib.[6][7][8]
Part 2: Versatile Synthetic Transformations of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol
Beyond its role in the synthesis of Trametinib, (2-Chloro-3-fluoro-4-methoxyphenyl)methanol is a versatile intermediate amenable to a variety of chemical transformations, enabling the generation of diverse molecular scaffolds for drug discovery.
Protocol 2: O-Alkylation (Etherification)
Objective: To introduce various alkyl or aryl groups at the benzylic position, creating a library of ether derivatives for structure-activity relationship (SAR) studies.
Rationale: The Williamson ether synthesis is a robust and widely used method for the formation of ethers. The benzylic alcohol is first deprotonated with a suitable base to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.
Materials:
(2-Chloro-3-fluoro-4-methoxyphenyl)methanol
Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
Ammonium chloride solution (saturated)
Brine
Anhydrous sodium sulfate
Procedure:
To a suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol (1.0 equivalent) in anhydrous THF dropwise.
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1 equivalents) dropwise.
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with ethyl acetate (3 x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Workflow for O-Alkylation
Caption: General workflow for the Williamson ether synthesis.
Protocol 3: Nucleophilic Substitution via Activation of the Hydroxyl Group
Objective: To replace the hydroxyl group with other nucleophiles (e.g., amines, azides, thiols) to generate a diverse range of functionalized molecules.
Rationale: The hydroxyl group of an alcohol is a poor leaving group. Therefore, it must first be converted into a better leaving group, such as a tosylate or a halide, before nucleophilic substitution can occur.
Step 3a: Conversion to a Benzylic Halide
Materials:
(2-Chloro-3-fluoro-4-methoxyphenyl)methanol
Thionyl chloride (SOCl₂) or Phosphorus tribromide (PBr₃)
Anhydrous DCM or Diethyl ether
Ice-cold water
Saturated sodium bicarbonate solution
Procedure (using SOCl₂):
To a solution of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol (1.0 equivalent) in anhydrous DCM at 0 °C, add thionyl chloride (1.2 equivalents) dropwise.
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours.
Carefully pour the reaction mixture onto ice-cold water.
Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude benzylic chloride, which can often be used in the next step without further purification.
Step 3b: Nucleophilic Substitution of the Benzylic Halide
To a solution of the crude benzylic chloride (1.0 equivalent) in anhydrous DMF, add sodium azide (1.5 equivalents).
Stir the reaction mixture at room temperature for 4-8 hours.
Pour the reaction mixture into water and extract with ethyl acetate (3 x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the resulting benzyl azide by flash column chromatography.
Conclusion
(2-Chloro-3-fluoro-4-methoxyphenyl)methanol represents a highly valuable and versatile starting material in the synthesis of biologically active molecules. Its utility is prominently demonstrated in the synthesis of the FDA-approved MEK inhibitor, Trametinib, where it serves as a precursor to a key aldehyde intermediate. The strategic placement of chloro, fluoro, and methoxy substituents provides a unique chemical handle for generating diverse molecular libraries through a variety of synthetic transformations, including oxidation, etherification, and nucleophilic substitution. The protocols detailed in this application note are intended to provide researchers and drug development professionals with a practical guide to harnessing the synthetic potential of this important building block.
References
CN109336884B - Method for synthesizing trametinib key intermediate - Google P
A method for synthesizing trametinib key intermediate - Eureka | Patsnap. (URL: [Link])
Parallels between the chloro and methoxy groups for potency optimization - PMC - NIH. (URL: [Link])
N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors - PubMed. (URL: [Link])
Synthesis of bioactive compounds - Diva-Portal.org. (URL: [Link])
Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC. (URL: [Link])
Roles of the Chloro and Methoxy Groups in Drug Discovery. (URL: [Link])
Parallels between the chloro and methoxy groups for potency optimization - RSC Publishing. (URL: [Link])
( 12 ) United States Patent - Googleapis.com. (URL: [Link])
CN109336884A - A method of synthesis Trimetinib key intermediate - Google P
Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. (URL: [Link])
CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google P
Kinase inhibitor compounds and compositions and methods of use - Patent US-12421232-B2 - PubChem. (URL: [Link])
( 12 ) United States Patent - Googleapis.com. (URL: [Link])
WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)
PROCESS FOR THE SYNTHESIS OF MTOR KINASE INHIBITORS - European Patent Office - EP 3660020 B1 - EPO. (URL: [Link])
Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones. (URL: [Link])
Roles of the Chloro and Methoxy Groups in Drug Discovery - YouTube. (URL: [Link])
Application Notes and Protocols for the Scale-up Synthesis of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol
Abstract This document provides a comprehensive guide for the scale-up synthesis of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol, a key intermediate in the development of novel therapeutics and advanced materials. The syn...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for the scale-up synthesis of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol, a key intermediate in the development of novel therapeutics and advanced materials. The synthetic strategy is predicated on a robust and scalable two-step process, commencing with the preparation of the precursor, 2-chloro-3-fluoro-4-methoxybenzaldehyde, followed by its selective reduction to the target benzyl alcohol. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, safety procedures, and analytical methodologies to ensure a reproducible and efficient synthesis.
Introduction
Substituted benzyl alcohols are pivotal structural motifs in a vast array of biologically active molecules. The unique substitution pattern of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol, featuring a chlorine atom, a fluorine atom, and a methoxy group, imparts distinct electronic and steric properties that are of significant interest in medicinal chemistry for optimizing ligand-protein interactions.[1][2] The presence of halogen atoms can enhance metabolic stability and binding affinity, making this compound a valuable building block for drug discovery.[3]
This application note details a reliable and scalable pathway to (2-Chloro-3-fluoro-4-methoxyphenyl)methanol. The described methodology is designed to be adaptable for laboratory-scale research and scalable for pilot plant production, with a focus on procedural safety and high product purity.
Overall Synthetic Scheme
The synthesis of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol is proposed to be achieved in two primary stages:
Synthesis of 2-Chloro-3-fluoro-4-methoxybenzaldehyde: This intermediate is proposed to be synthesized from a commercially available precursor, with subsequent functional group transformations to install the required substituents.
Reduction to (2-Chloro-3-fluoro-4-methoxyphenyl)methanol: The target alcohol is obtained through the selective reduction of the aldehyde functionality.
Caption: Proposed two-step synthesis of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol.
Part 1: Synthesis of 2-Chloro-3-fluoro-4-methoxybenzaldehyde (Intermediate)
A plausible synthetic route to the key aldehyde intermediate, while not explicitly detailed in the literature for this exact molecule, can be inferred from established organic chemistry principles and analogous transformations. A potential starting material is a suitably substituted benzaldehyde that can undergo regioselective chlorination.
Experimental Protocol
Reaction: Chlorination of a substituted benzaldehyde.
Materials and Reagents:
Reagent/Material
Grade
Supplier Example
2-Fluoro-3-hydroxy-4-methoxybenzaldehyde
≥97%
Commercially Available
N-Chlorosuccinimide (NCS)
≥98%
Sigma-Aldrich
Acetonitrile (ACN)
Anhydrous
Fisher Scientific
Hydrochloric Acid (HCl)
1 M Aqueous Solution
VWR
Ethyl Acetate (EtOAc)
ACS Grade
EMD Millipore
Saturated Sodium Bicarbonate Solution
Laboratory Prepared
-
Brine (Saturated NaCl Solution)
Laboratory Prepared
-
Anhydrous Magnesium Sulfate (MgSO₄)
≥97%
Alfa Aesar
Equipment:
Multi-neck round-bottom flask
Mechanical stirrer
Thermometer
Condenser
Heating mantle
Separatory funnel
Rotary evaporator
Procedure:
Reaction Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, dissolve 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde (1.0 eq.) in anhydrous acetonitrile.
Reagent Addition: To the stirred solution, add N-Chlorosuccinimide (1.1 eq.) portion-wise at room temperature.
Reaction Monitoring: Heat the reaction mixture to a gentle reflux and monitor the progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the acetonitrile.
Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Chloro-3-fluoro-4-methoxybenzaldehyde. Further purification can be achieved by column chromatography on silica gel.
Part 2: Reduction to (2-Chloro-3-fluoro-4-methoxyphenyl)methanol (Final Product)
The reduction of the aldehyde to the primary alcohol is a standard and reliable transformation. Sodium borohydride in an alcoholic solvent is the reagent of choice due to its high selectivity and operational simplicity.[4]
Experimental Protocol
Reaction: Reduction of 2-Chloro-3-fluoro-4-methoxybenzaldehyde.
Materials and Reagents:
Reagent/Material
Grade
Supplier Example
2-Chloro-3-fluoro-4-methoxybenzaldehyde
As synthesized
-
Sodium borohydride (NaBH₄)
≥98%
Merck
Methanol (MeOH)
Anhydrous
Fisher Scientific
Deionized Water
Laboratory Grade
-
Ethyl Acetate (EtOAc)
ACS Grade
EMD Millipore
Saturated Sodium Bicarbonate Solution
Laboratory Prepared
-
Brine (Saturated NaCl Solution)
Laboratory Prepared
-
Anhydrous Magnesium Sulfate (MgSO₄)
≥97%
Alfa Aesar
Equipment:
Round-bottom flask
Magnetic stir bar and stir plate
Ice bath
Separatory funnel
Rotary evaporator
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-3-fluoro-4-methoxybenzaldehyde (1.0 eq.) in anhydrous methanol (approximately 15-20 mL per gram of aldehyde). Stir the solution at room temperature until the aldehyde is completely dissolved. Cool the flask in an ice bath to 0-5 °C.
Reduction: While maintaining the temperature at 0-5 °C, slowly add sodium borohydride (1.2 eq.) to the stirred solution in small portions over 20-30 minutes. Caution: The addition of NaBH₄ can cause the evolution of hydrogen gas; ensure the reaction is performed in a well-ventilated fume hood.[5][6][7][8]
Reaction Monitoring: Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., Ethyl acetate/Hexanes, 1:1). The reaction is typically complete within 1-2 hours.[4]
Work-up: Once the reaction is complete, as indicated by the disappearance of the starting material on TLC, carefully quench the reaction by the slow, dropwise addition of deionized water.
Extraction: Concentrate the mixture under reduced pressure to remove the methanol. To the resulting aqueous residue, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
Isolation and Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (2-Chloro-3-fluoro-4-methoxyphenyl)methanol. If necessary, the product can be further purified by flash column chromatography on silica gel.
Caption: Workflow for the reduction of the aldehyde to the final product.
Safety Considerations
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.[9][10][11][12]
Sodium Borohydride: This reagent is water-reactive and can release flammable hydrogen gas upon contact with water or protic solvents. It is also toxic if swallowed or in contact with skin. Handle with care and avoid contact with strong acids.[5][6][7][8]
Solvents: Methanol is flammable and toxic. Ethyl acetate is flammable. Avoid inhalation and skin contact with all solvents.
Analytical Characterization
The identity and purity of the synthesized (2-Chloro-3-fluoro-4-methoxyphenyl)methanol should be confirmed using a combination of analytical techniques.
Comparative Table of Analytical Methods:
Analytical Technique
Principle
Information Provided
GC-MS
Separation by volatility and polarity, detection by mass-to-charge ratio.
Molecular weight, fragmentation pattern, and quantification of volatile impurities.[3][13]
HPLC
Separation by polarity, detection by UV absorbance.
Purity assessment and quantification of non-volatile impurities.[3]
¹H and ¹³C NMR
Nuclear spin in a magnetic field.
Unambiguous structural elucidation and purity assessment.[13]
FTIR
Infrared radiation absorption by molecular vibrations.
Identification of functional groups (e.g., O-H stretch for the alcohol).
Conclusion
The protocol described herein provides a robust and scalable method for the synthesis of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol. By following the detailed procedures and adhering to the safety precautions, researchers can reliably produce this valuable intermediate for applications in pharmaceutical and materials science research. The analytical methods outlined will ensure the high quality and purity of the final product.
References
Sodium borohydride - Safety Data Sheet. (n.d.).
Sodium borohydride - PENTA. (2025, March 26).
Sodium borohydride - Standard Operating Procedure. (2012, December 14).
Application Note: Advanced Purification Strategies for (2-Chloro-3-fluoro-4-methoxyphenyl)methanol
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary (2-Chloro-3-fluoro-4-methoxyphenyl)methanol is a highly functiona...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Document Type: Technical Protocol & Mechanistic Guide
Executive Summary
(2-Chloro-3-fluoro-4-methoxyphenyl)methanol is a highly functionalized benzyl alcohol derivative that serves as a critical building block in medicinal chemistry. It is frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including 3-phosphoglycerate dehydrogenase (PHGDH) inhibitors[1]. The compound is typically synthesized via the hydride reduction of its corresponding precursor, 2-chloro-3-fluoro-4-methoxybenzaldehyde.
As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with this molecule. The presence of orthogonal functional groups (chloro, fluoro, methoxy, and hydroxymethyl) on the aromatic ring imparts unique stereoelectronic properties but complicates purification due to the potential presence of unreacted precursors and structurally similar des-halogenated byproducts.
Physicochemical Profiling
Understanding the physicochemical properties of the target molecule is the first step in designing a rational purification workflow. The data below dictates our choice of stationary and mobile phases.
A robust purification process cannot rely on a single technique when pharmaceutical-grade purity (>99%) is required. We employ an orthogonal, two-dimensional approach:
Primary Isolation via Normal-Phase Flash Chromatography (NP-FC):
Causality: The primary impurity in the crude reaction mixture is the unreacted 2-chloro-3-fluoro-4-methoxybenzaldehyde. The reduction of the aldehyde to a benzylic alcohol introduces a strong hydrogen-bond donating hydroxyl group. This hydroxyl group interacts strongly with the free silanol groups on the silica gel stationary phase, whereas the aldehyde does not[3]. This massive polarity differential allows for a highly efficient primary cleanup using a simple Hexane/Ethyl Acetate gradient.
Polishing via Preparative Reverse-Phase HPLC (RP-HPLC):
Causality: Halogenated aromatics carry the risk of trace des-halogenation (loss of -Cl or -F) during synthesis. A des-fluoro or des-chloro impurity will exhibit a nearly identical retention factor (
Rf
) on normal-phase silica due to the dominant effect of the -OH group. However, the loss of a halogen significantly alters the molecule's lipophilicity and electron density. RP-HPLC on a C18 column exploits these subtle hydrophobic differences, effectively resolving these critical impurities[4].
Sample Preparation (Dry Loading): Dissolve the crude reaction mixture in a minimal amount of dichloromethane (DCM). Add silica gel (1:3 ratio of crude mass to silica) and evaporate the DCM under reduced pressure until a free-flowing powder is obtained.
Causality: Dry loading prevents the band broadening that typically occurs when viscous oils or low-melting solids are loaded directly as concentrated solutions.
Column Equilibration: Condition the column with 3 column volumes (CV) of 100% Hexanes.
Gradient Elution: Execute the gradient outlined in Table 2.
Validation Step (In-Process Control): Spot fractions on a Silica Gel 60 F254 TLC plate. Develop in 70:30 Hexane/EtOAc. The unreacted aldehyde will elute near the solvent front (
Rf≈0.7
), while the target alcohol will elute later (
Rf≈0.3
) and appear as a dark spot under 254 nm UV light.
Pooling: Combine fractions containing the pure target spot and concentrate under reduced pressure to yield the intermediate purity pool (>90%).
This step guarantees pharmaceutical-grade purity by removing structurally similar isomers and des-halogenated analogs.
Materials:
Column: Preparative C18 Column (e.g., 21.2 x 250 mm, 5 µm).
Mobile Phase A: HPLC-Grade Water + 0.1% Formic Acid (FA).
Mobile Phase B: HPLC-Grade Acetonitrile (MeCN) + 0.1% FA.
Causality: Formic acid is selected over phosphoric acid to ensure the fractions are compatible with downstream Mass Spectrometry (MS) validation and to avoid non-volatile salt residue upon lyophilization[4].
Step-by-Step Methodology:
Sample Preparation: Dissolve the intermediate purity pool in a 1:1 mixture of MeCN/H2O. Filter through a 0.22 µm PTFE syringe filter to protect the preparative column frit.
Injection & Elution: Inject the sample and run the gradient detailed in Table 3 at a flow rate of 20 mL/min. Monitor UV absorbance at 220 nm and 254 nm.
Validation Step (Self-Correction): Before pooling the main peak, analyze the leading and tailing edges of the peak via analytical LC-MS. Ensure the target mass
[M−OH]+
or
[M+Na]+
is dominant and verify the strict absence of
M−19
(des-fluoro) or
M−35
(des-chloro) mass signals.
Isolation: Pool the validated fractions, freeze at -80°C, and lyophilize to yield the pure (2-Chloro-3-fluoro-4-methoxyphenyl)methanol as a white solid/viscous oil.
Overcoming regioselectivity issues in the synthesis of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol
Welcome to the Technical Support Center. This portal is designed for researchers, application scientists, and drug development professionals dealing with the complex synthesis of (2-Chloro-3-fluoro-4-methoxyphenyl)methan...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This portal is designed for researchers, application scientists, and drug development professionals dealing with the complex synthesis of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol . This molecule is a highly valued intermediate in the development of pharmaceutical agents, including Cathepsin A and PHGDH inhibitors.
The primary bottleneck in synthesizing this poly-substituted arene is regioselectivity . The dense packing of halogens and electron-donating groups on the benzene ring creates competing directing effects. Below, we break down the causality behind these regioselectivity failures and provide self-validating, field-proven protocols to ensure high-purity synthesis.
Q1: Why do I get a mixture of isomers when formylating 1-chloro-2-fluoro-3-methoxybenzene, and how can I isolate the 2-chloro target?
The Causality:
When subjecting 1-chloro-2-fluoro-3-methoxybenzene to a Rieche formylation, the regiochemistry is dictated by a competition between the ortho and para directing effects of the strongly activating methoxy group. Electrophilic attack can theoretically occur at C4 (ortho to the methoxy group) or C6 (para to the methoxy group).
The Solution:
To create a self-validating system that exclusively yields the desired 2-chloro-3-fluoro-4-methoxybenzaldehyde, you must exploit steric hindrance (the buttressing effect). By using Titanium tetrachloride (
TiCl4
) and Dichloro(methoxy)methane, you generate an exceptionally bulky electrophilic complex. The adjacent fluoro and methoxy groups at C4 sterically block the ortho pathway. By strictly maintaining the reaction at
0∘C
, thermodynamic equilibration is suppressed, forcing the reaction down the sterically accessible para pathway (C6) to yield the correct regioisomer[1].
Figure 1: Steric-driven regioselectivity in the Rieche formylation of 1-chloro-2-fluoro-3-methoxybenzene.
Q2: We are using an SNAr route to avoid transition-metal catalysis. Why does 1,3-dichloro-2-fluoro-4-nitrobenzene yield a 50/50 mixture of methoxy isomers?
The Causality:
In Nucleophilic Aromatic Substitution (SNAr), the regioselectivity depends on the ability of the electron-withdrawing group (the nitro group) to stabilize the anionic Meisenheimer intermediate via resonance. In 1,3-dichloro-2-fluoro-4-nitrobenzene, the competing leaving groups are not optimally differentiated by the nitro group's electronic effects, leading to poor selectivity.
The Solution:
Switch your starting material to 3-chloro-1,2-difluoro-4-nitrobenzene . In this substrate, the fluorine at C1 is positioned exactly para to the strongly electron-withdrawing nitro group, allowing for robust resonance stabilization. The fluorine at C2 is meta to the nitro group and lacks this stabilization. Because fluoride is an excellent leaving group, methoxide attack occurs exclusively at the para-fluorine, yielding 3-chloro-2-fluoro-1-methoxy-4-nitrobenzene as a single regioisomer with 98% yield[2].
Figure 2: Electronic control in the SNAr methoxylation of 3-chloro-1,2-difluoro-4-nitrobenzene.
Q3: How do I efficiently reduce the resulting aldehyde to the final methanol derivative without hydrodehalogenation?
The Causality:
Palladium-catalyzed hydrogenations (
H2/Pd-C
) risk cleaving the sensitive aryl-chloride bond. Instead, utilize Sodium borohydride (
NaBH4
) in methanol at
0∘C
. The hydride acts as a hard nucleophile that selectively attacks the highly electrophilic carbonyl carbon. The low temperature and mild nature of
NaBH4
completely suppress any nucleophilic aromatic substitution or reductive dehalogenation at the halogenated positions.
Quantitative Data Summary
The table below summarizes the critical metrics comparing the Electrophilic Aromatic Substitution (EAS) route versus the Nucleophilic Aromatic Substitution (SNAr) route for establishing the core arene substitution pattern.
Charge a dry, nitrogen-purged reactor with 1-chloro-2-fluoro-3-methoxybenzene (1.0 eq) and anhydrous dichloromethane (DCM).
Cool the mixture strictly to
0∘C
using an ice-brine bath. Critical: Higher temperatures will erode regioselectivity.
Dropwise add Titanium tetrachloride (
TiCl4
, 1.7 eq), maintaining the internal temperature below
5∘C
.
Slowly add Dichloro(methoxy)methane (1.0 eq) to the solution.
Stir the reaction mixture at room temperature for 3 hours.
Quench carefully with ice water, extract with DCM, wash with brine, dry over
Na2SO4
, and concentrate to yield 2-chloro-3-fluoro-4-methoxybenzaldehyde.
Step 2: Reduction
7. Dissolve the crude aldehyde in anhydrous methanol and cool to
0∘C
.
8. Add Sodium borohydride (
NaBH4
, 1.2 eq) in small portions to control hydrogen evolution.
9. Stir for 1 hour, quench with saturated
NH4Cl
, extract with ethyl acetate, and evaporate to obtain pure (2-Chloro-3-fluoro-4-methoxyphenyl)methanol.
Protocol B: SNAr Methoxylation
This protocol details the highly selective installation of the methoxy group prior to functional group conversions.
Charge a reactor with 3-chloro-1,2-difluoro-4-nitrobenzene (1.0 eq) and anhydrous methanol[2].
Cool the solution to
0∘C
.
Slowly add a solution of Sodium methoxide (
NaOMe
, 1.1 eq) in methanol, ensuring the internal temperature does not exceed
5∘C
.
Stir the mixture for 2 hours at room temperature.
Monitor by HPLC; the reaction is self-validating as the para-fluorine is exclusively displaced.
Concentrate the mixture, dilute with water, and filter the resulting precipitate to isolate 3-chloro-2-fluoro-1-methoxy-4-nitrobenzene (>98% purity). (Note: Subsequent reduction of the nitro group and functionalization yields the final methanol derivative).
Technical Support Center: Preventing Over-oxidation of Primary Alcohols to Carboxylic Acids
Welcome to the technical support center for oxidation chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the selective oxidation of p...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for oxidation chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the selective oxidation of primary alcohols. Specifically, we will address the common issue of over-oxidation to carboxylic acids and provide in-depth, field-proven troubleshooting strategies and preventative protocols.
Troubleshooting Guide: Common Oxidation Issues
This section directly addresses specific problems you might be facing in the lab. The question-and-answer format is designed to help you quickly identify and solve your experimental challenges.
Q1: My primary alcohol is being completely converted to a carboxylic acid, not the aldehyde I need. What's causing this?
A1: This is a classic and frequent challenge in synthetic chemistry. The primary reason for this over-oxidation is almost always the presence of water in your reaction mixture, in combination with a strong oxidizing agent.[1][2][3][4]
The Mechanism of Over-oxidation: Strong oxidizing agents (like chromic acid or potassium permanganate) will oxidize a primary alcohol to an aldehyde.[1][5] If water is present, the aldehyde exists in equilibrium with its hydrate form (a geminal diol).[1][6][7] This hydrate is structurally similar to an alcohol and can be readily oxidized a second time by the same reagent to yield the carboxylic acid.[1][2][4][7]
Immediate Troubleshooting Steps:
Re-evaluate your oxidant: Are you using a "strong" oxidant like Jones reagent (CrO₃/H₂SO₄) or KMnO₄ in aqueous conditions?[1][2][5] These are designed to produce carboxylic acids. Switch to a "mild" oxidant that operates under anhydrous conditions.
Ensure anhydrous conditions: Dry your glassware thoroughly. Use anhydrous solvents. Handle hygroscopic reagents in a glove box or under an inert atmosphere. Even atmospheric moisture can be a culprit in sensitive reactions.
Q2: I'm using a mild oxidant like PCC, but I'm still seeing some carboxylic acid byproducts. Why?
A2: While Pyridinium Chlorochromate (PCC) is considered a mild oxidant that typically stops at the aldehyde, contamination with water or procedural issues can still lead to over-oxidation.[6][8]
Hidden Water Sources: The most likely cause is residual water. PCC reactions are specifically designed to be run in anhydrous solvents like dichloromethane (DCM) to prevent hydrate formation.[6] Ensure your solvent is truly anhydrous and that your starting alcohol is dry.
Reaction Conditions: Although PCC is mild, prolonged reaction times or elevated temperatures can sometimes contribute to side reactions. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Reagent Quality: The quality of your PCC can matter. Older or improperly stored PCC might have absorbed moisture.
Q3: My reaction is yielding a mixture of the desired aldehyde and the over-oxidized carboxylic acid. How can I improve selectivity for the aldehyde?
A3: Achieving high selectivity often comes down to a careful choice of reagents and strict control over reaction conditions.
Switch to a More Selective Reagent System: While PCC is good, other systems offer even higher selectivity and milder conditions. Consider modern reagents like Dess-Martin Periodinane (DMP) or a Swern oxidation.[9][10][11][12]
Dess-Martin Periodinane (DMP): This hypervalent iodine reagent is known for its high chemoselectivity, neutral pH conditions, and rapid reaction times at room temperature.[9][13][14] It is highly effective for sensitive and complex molecules.[9][11]
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine.[10][15][16] It is performed at very low temperatures (-78 °C), which helps to prevent side reactions.[17]
Control Stoichiometry: Ensure you are not using a large excess of the oxidizing agent. A slight excess (e.g., 1.1-1.5 equivalents) is often sufficient.
Temperature Control: For many oxidations, especially those that are exothermic, maintaining a low and constant temperature is critical to prevent side reactions. This is a key feature of the Swern oxidation's success.[17]
Preventative Strategies: Designing for Success
The best way to troubleshoot is to prevent the problem from occurring in the first place. This section provides detailed protocols and the scientific rationale behind them.
Choosing the Right Oxidizing Agent
The choice of oxidant is the single most important factor in preventing over-oxidation. Mild agents that operate under anhydrous conditions are essential.
This protocol provides a reliable method for the selective oxidation of a primary alcohol to an aldehyde.
Materials:
Primary alcohol (1.0 eq)
Dess-Martin Periodinane (1.1 - 1.5 eq)
Anhydrous Dichloromethane (DCM)
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
Sodium Thiosulfate (Na₂S₂O₃)
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve the primary alcohol in anhydrous DCM in a flame-dried flask.
Addition of DMP: Add the Dess-Martin Periodinane in one portion to the stirred solution at room temperature.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 0.5 - 2 hours.[14]
Workup:
Once the starting material is consumed, dilute the reaction mixture with DCM.
Pour the mixture into a separatory funnel containing a stirred solution of saturated aqueous NaHCO₃ and an excess of Na₂S₂O₃ (to quench any remaining DMP).
Stir vigorously until the layers are clear.
Separate the organic layer. Extract the aqueous layer twice more with DCM.
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.
Purification: Purify the crude product via flash column chromatography.
Mechanism Spotlight
Understanding the "why" behind these selective oxidations is key to troubleshooting and adapting protocols.
The Role of Water in Over-oxidation
The diagram below illustrates why anhydrous conditions are critical. The presence of water allows the initially formed aldehyde to create a hydrate, which can then be attacked again by the oxidant.
Caption: Mechanism of over-oxidation via an aldehyde hydrate intermediate.
Swern Oxidation Workflow
The Swern oxidation relies on the low-temperature formation of a reactive intermediate that facilitates oxidation without requiring harsh conditions.
Caption: Step-by-step experimental workflow for a typical Swern oxidation.
Frequently Asked Questions (FAQs)
Q: Can I use bleach (sodium hypochlorite) to get an aldehyde?
A: While bleach is a strong oxidant, it is typically used in aqueous solutions, which will promote over-oxidation to the carboxylic acid.[1] Selective oxidation to the aldehyde using bleach often requires a catalytic system, such as TEMPO, and very carefully controlled conditions.
Q: My substrate has other sensitive functional groups. What is the safest oxidation method?
A: Dess-Martin Periodinane (DMP) is an excellent choice for substrates with sensitive functional groups.[9][11] It operates under neutral pH and at room temperature, which helps to preserve common protecting groups, stereocenters, and other delicate moieties.[9][13] The Swern oxidation is also a very good option due to its extremely mild, low-temperature conditions.[17]
Q: Why does the Swern oxidation smell so bad?
A: The characteristic unpleasant smell is due to the formation of dimethyl sulfide (DMS) as a byproduct of the reaction.[10][19] It is a volatile compound with a low odor threshold. All manipulations involving the Swern reaction and its workup should be performed in a well-ventilated fume hood.
Q: Is it possible to stop the oxidation of a primary alcohol at the aldehyde stage using KMnO₄?
A: It is extremely difficult. Potassium permanganate (KMnO₄) is a very powerful oxidizing agent that readily oxidizes primary alcohols to carboxylic acids, especially in the aqueous and often basic or acidic conditions in which it is used.[1][2][21] Isolating the aldehyde intermediate is generally not feasible with this reagent.
References
Chemistry Hall. (2021, March 31). The Swern Oxidation: Mechanism and Features. Available at: [Link]
Wikipedia. (n.d.). Dess–Martin periodinane. Retrieved March 11, 2026, from [Link]
Singleton, D. A., & Hang, C. (2010). Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. Journal of the American Chemical Society, 132(45), 15914–15917. Available at: [Link]
Vedantu. (n.d.). Swern Oxidation: Reaction Mechanism, Steps & Key Examples. Retrieved March 11, 2026, from [Link]
Vedantu. (n.d.). DMP Reagent: Mechanism, Uses & Examples in Chemistry. Retrieved March 11, 2026, from [Link]
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved March 11, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved March 11, 2026, from [Link]
Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved March 11, 2026, from [Link]
Chemistry Steps. (2020, January 6). Dess–Martin periodinane (DMP) oxidation. Available at: [Link]
Semantic Scholar. (n.d.). SELECTIVE OXIDATION OF ALCOHOLS TO ALDEHYDES BY USING HYDROGEN PEROXIDE AS AN OXIDANT: A REVIEW. Retrieved March 11, 2026, from [Link]
Chemistry Steps. (2024, April 5). Alcohol Oxidation Mechanisms and Practice Problems. Available at: [Link]
Master Organic Chemistry. (2015, May 6). Alcohol Oxidation: “Strong” & “Weak” Oxidants. Available at: [Link]
Wikipedia. (n.d.). Alcohol oxidation. Retrieved March 11, 2026, from [Link]
Chemistry Stack Exchange. (2019, March 6). Dependence of primary alcohol oxidation on presence of water and "strong" or "weak" oxidants. Available at: [Link]
AWS. (n.d.). Catalytic Oxidation of Alcohols: A Review from the Perspective of Green Chemistry. Retrieved March 11, 2026, from [Link]
ACS Catalysis. (2013, June 21). A Water-Promoted Mechanism of Alcohol Oxidation on a Au(111) Surface: Understanding the Catalytic Behavior of Bulk Gold. Available at: [Link]
Study Mind. (n.d.). Alcohol oxidation (A-Level Chemistry). Retrieved March 11, 2026, from [Link]
Chemistry Steps. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones. Retrieved March 11, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved March 11, 2026, from [Link]
Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. Available at: [Link]
Chemistry Steps. (2022, June 5). PCC Oxidation Mechanism. Available at: [Link]
ResearchGate. (2015, November 25). (PDF) SELECTIVE OXIDATION OF ALCOHOLS TO ALDEHYDES BY USING HYDROGEN PEROXIDE AS AN OXIDANT: A REVIEW. Available at: [Link]
Accounts of Chemical Research. (2022, July 26). Oxidation of Organic Compounds Using Water as the Oxidant with H2 Liberation Catalyzed by Molecular Metal Complexes. Available at: [Link]
Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). Retrieved March 11, 2026, from [Link]
Lumen Learning. (n.d.). 19.6. Oxidation of alcohols & aldehydes | Organic Chemistry II. Retrieved March 11, 2026, from [Link]
Green Chemistry (RSC Publishing). (n.d.). Selective oxidation of alcohols and aldehydes over supported metal nanoparticles. Available at: [Link]
MSU chemistry. (n.d.). Alcohol Reactivity. Retrieved March 11, 2026, from [Link]
Orango. (2025, May 2). What Is PCC in Organic Chemistry? A Quick Overview. Available at: [Link]
AIR Unimi. (n.d.). Catalytic selective oxidation of primary and secondary alcohols using nonheme [Iron(III)(Pyridine-Containing Ligand)] complexes. Retrieved March 11, 2026, from [Link]
Master Organic Chemistry. (2011, September 9). Reagent Friday: PCC (Pyridinium Chlorochromate). Available at: [Link]
Chemistry LibreTexts. (2023, January 22). The Oxidation of Alcohols. Available at: [Link]
University of Illinois. (n.d.). REACTIONS OF ALCOHOLS. Retrieved March 11, 2026, from [Link]
University of Bristol. (n.d.). I Oxidation Reactions I.A. Oxidation of Alcohols. Retrieved March 11, 2026, from [Link]
JACS Au. (2026, February 1). Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids: From Metal Oxides to Biocatalysis. Available at: [Link]
YouTube. (2023, April 18). Oxidation of Alcohols. Available at: [Link]
Master Organic Chemistry. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. Polysubstituted benzyl alcohols are critical intermediates in drug development and fine chemical synthesis. However, their unique electronic and steric properties often introduce severe purification bottlenecks, including chromatographic co-elution, on-column degradation, and crystallization failures.
This guide provides field-proven, self-validating troubleshooting protocols designed for researchers and scientists to overcome these specific challenges.
Section 1: Chromatographic Resolution (The Co-elution Dilemma)
Q: Why does my polysubstituted benzyl alcohol co-elute with the starting benzaldehyde, and how can I improve separation?
A: Co-elution typically occurs because the steric bulk of multiple substituents (e.g., halogens or large alkyl groups) shields the benzylic hydroxyl group. Normally, the hydroxyl group of a benzyl alcohol forms strong hydrogen bonds with the polar silica gel stationary phase, causing it to elute much slower (lower
Rf
) than the corresponding benzaldehyde, which only engages in weaker dipole-dipole interactions[1]. However, polysubstitution disrupts this hydrogen bonding, causing the
Rf
values of the alcohol and aldehyde to converge.
To resolve this, you must optimize your solvent system gradient. Starting with a highly non-polar eluent forces the compounds to rely on their weakest interactions for separation, amplifying minor polarity differences before the stronger eluent pushes them off the column[2].
Data represents standard behavior on 60-120 mesh silica gel using an 80:20 Hexane:Ethyl Acetate mobile phase.
Compound Class
Functional Group
Relative Polarity
Typical
Rf
Value
Dominant Silica Interaction
Benzaldehydes
-CHO
Low
~0.50 - 0.60
Weak dipole-dipole
Benzyl Alcohols
-CH2OH
Medium
~0.30 - 0.40
Strong Hydrogen bonding
Benzoic Acids
-COOH
High
~0.05 - 0.15
Very strong H-bonding / Salt formation
Q: How do I remove benzoic acid impurities without relying on column chromatography?
A: Benzoic acids streak heavily on silica columns and can ruin the resolution of your target alcohol. Because benzoic acids are significantly more acidic than benzyl alcohols, they can be easily removed via a targeted acid-base liquid-liquid extraction prior to chromatography[2].
Protocol 1: Liquid-Liquid Extraction for Acid Removal
Step 1: Dilute the crude reaction mixture in a non-polar organic solvent (e.g., dichloromethane or diethyl ether).
Step 2: Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate (
NaHCO3
). The mild base selectively deprotonates the benzoic acid into a water-soluble carboxylate salt while leaving the benzyl alcohol intact[2].
Step 3: Vigorously shake and vent the separatory funnel (to release
CO2
gas), then separate the layers.
Step 4: Wash the organic layer with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Self-Validation Step: Spot the concentrated organic layer on a TLC plate alongside the original crude mixture. The baseline spot (
Rf
< 0.1) corresponding to the benzoic acid must be completely absent in the organic layer lane.
Section 2: Stability & On-Column Degradation (The Etherification Trap)
Q: I loaded pure polysubstituted benzyl alcohol onto a silica column, but my NMR now shows a massive new symmetric impurity. What happened?
A: You are observing acid-catalyzed etherification. Standard silica gel possesses surface silanol groups that act as mild Brønsted acids. If your polysubstituted benzyl alcohol contains electron-donating groups (EDGs) like methoxy (
−OMe
) or alkyl (
−CH3
) substituents, these groups stabilize the formation of a benzylic carbocation[3].
When the hydroxyl group is protonated by the silica gel, it dehydrates to form this stable carbocation. A second molecule of your benzyl alcohol then acts as a nucleophile, attacking the carbocation to form a symmetric dibenzyl ether[3].
Figure 1: Acid-catalyzed etherification pathway of benzyl alcohols on silica gel.
Protocol 2: Neutralizing Silica Gel for Sensitive Alcohols
To prevent on-column etherification, you must buffer the stationary phase.
Step 1: Prepare your desired mobile phase (e.g., 90:10 Hexane:EtOAc).
Step 2: Add 1% (v/v) Triethylamine (
Et3N
) to the mobile phase.
Step 3: Slurry pack your silica gel column using this
Et3N
-doped solvent. The basic amine irreversibly binds to and neutralizes the highly acidic silanol sites.
Step 4: Load your crude sample and elute. You may reduce the
Et3N
concentration to 0.1% during elution to maintain neutrality without complicating fraction concentration.
Self-Validation Step: Analyze the purified fractions via
1H
-NMR. The complete absence of a singlet integrating to 4H around 4.4–4.6 ppm (characteristic of the
−CH2−O−CH2−
ether linkage) confirms the successful suppression of the side reaction.
Section 3: Crystallization & Workup (The "Oiling Out" Phenomenon)
Q: My purified polysubstituted benzyl alcohol is "oiling out" (forming a biphasic liquid) instead of crystallizing. How can I induce solid crystal formation?
A: "Oiling out" occurs when the target compound's melting point is lower than the temperature at which it saturates the crystallization solvent, or when trace impurities (like unreacted starting materials) act as freezing-point depressants[2]. Polysubstituted benzyl alcohols with asymmetrical substitution patterns are highly prone to this due to disrupted crystal lattice packing.
Protocol 3: Trituration and Seed Crystallization
Step 1: Concentrate the purified fractions to a viscous oil under high vacuum ( < 1 mbar) for at least 2 hours to remove all traces of residual chromatography solvents (especially EtOAc, which hinders crystallization).
Step 2: Dissolve the oil in a minimum amount of a warm, slightly polar solvent (e.g., diethyl ether).
Step 3: Slowly add a non-polar anti-solvent (e.g., hexanes or pentane) dropwise while stirring until the solution becomes faintly turbid (cloudy).
Step 4:Crucial Causality Step: Remove from heat and allow the flask to sit at room temperature. Do not cool rapidly in an ice bath. Rapid cooling forces the compound out of solution faster than it can arrange into a crystal lattice, trapping impurities and guaranteeing an oil[2].
Step 5: If an oil begins to form at the bottom, vigorously scratch the inside of the glass flask with a glass stirring rod. The micro-abrasions create high-energy nucleation sites that force lattice formation.
Self-Validation Step: Isolate the crystals via vacuum filtration and determine their melting point. A sharp melting point range (< 2 °C) that matches literature values validates the complete removal of oil-inducing impurities.
Figure 2: Decision tree for the purification workflow of polysubstituted benzyl alcohols.
References
Title: Purification of crude product from 2-(Bromomethyl)
Technical Support Center: Synthesis of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol
From the Desk of the Senior Application Scientist Welcome to the technical support center for the synthesis of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol. This guide is designed for researchers, chemists, and drug devel...
Author: BenchChem Technical Support Team. Date: March 2026
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this specific synthesis, troubleshoot common issues, and improve overall yield and purity. We will move beyond simple procedural lists to explore the chemical principles and rationale behind each step, empowering you to make informed decisions in your laboratory work.
The primary and most efficient route to synthesizing (2-Chloro-3-fluoro-4-methoxyphenyl)methanol is through the reduction of its corresponding aldehyde, 2-Chloro-3-fluoro-4-methoxybenzaldehyde. This transformation is a cornerstone of organic synthesis, yet it is not without its challenges. This document provides a comprehensive, question-and-answer-based approach to navigate these challenges effectively.
Foundational Knowledge: The Hydride Reduction of Aromatic Aldehydes
The conversion of an aldehyde to a primary alcohol is a nucleophilic addition reaction. A hydride reagent delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon.[1] This attack breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate. In a subsequent step, this intermediate is protonated, typically during an aqueous workup, to yield the final alcohol product.[2]
While several hydride reagents can accomplish this, sodium borohydride (NaBH₄) is most commonly employed for its favorable balance of reactivity and safety.
Parameter
Sodium Borohydride (NaBH₄)
Lithium Aluminum Hydride (LiAlH₄)
Reactivity
Mild and selective. Reduces aldehydes and ketones.[3]
Very strong and reactive. Reduces aldehydes, ketones, esters, and amides.[2]
Solvent
Protic solvents (Methanol, Ethanol, Water) are suitable.[3]
Relatively safe to handle in air. Reacts with water to release H₂ gas.[3]
Pyrophoric. Reacts violently with water and protic solvents. Requires inert atmosphere.
Work-up
Simple aqueous quench.
Cautious, often multi-step quench (e.g., Fieser method).
For the specific synthesis of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol, Sodium Borohydride (NaBH₄) is the recommended reagent due to its high selectivity for the aldehyde functional group and significantly safer handling requirements.[4][5]
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequent challenges encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction is not going to completion, or is very slow, as indicated by TLC analysis. What are the likely causes and solutions?
Answer: Incomplete conversion is a common issue that can almost always be traced back to the quality or quantity of the reagents, or the reaction conditions.
Cause A: Inactive Sodium Borohydride. NaBH₄ is a stable solid, but it can degrade over time, especially if exposed to moisture.
Solution: Use a fresh bottle of NaBH₄ or a recently opened container that has been stored in a desiccator. If you suspect your reagent is old, consider using a slight excess (e.g., 1.5-2.0 equivalents) to compensate for any degradation.[3]
Cause B: Insufficient Stoichiometry. While one mole of NaBH₄ can theoretically reduce four moles of an aldehyde, side reactions with the solvent (especially protic ones) can consume the reagent.
Solution: Ensure you are using at least 1.2 equivalents of NaBH₄ relative to your starting aldehyde. This slight excess is standard practice to drive the reaction to completion.
Cause C: Low Temperature. While starting the reaction at 0°C is recommended to control the initial exotherm, keeping the reaction too cold for its entire duration can slow the rate of conversion significantly.
Solution: After the initial addition of NaBH₄ at 0°C, allow the reaction to slowly warm to room temperature and stir for an additional 1-3 hours.[6] Monitor the progress by TLC until the starting aldehyde spot has completely disappeared.
Question 2: My TLC shows complete conversion of the starting material, but my final isolated yield is low. Where could my product be going?
Answer: This frustrating scenario points to issues during the work-up and purification stages. The product is being formed, but lost before it can be weighed.
Cause A: Product Loss During Aqueous Work-up. (2-Chloro-3-fluoro-4-methoxyphenyl)methanol, being a benzyl alcohol derivative, has some water solubility. Multiple extractions with a small volume of organic solvent can be inefficient.
Solution: Perform the extraction with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane) at least three times. Pool the organic layers. To recover any dissolved product from the aqueous layer, consider washing it with brine (saturated NaCl solution), which decreases the solubility of organic compounds in the aqueous phase and helps break up emulsions.
Cause B: Product Volatility. Although substituted benzyl alcohols are not extremely volatile, some product can be lost if the solvent is removed under high vacuum at an elevated temperature.
Solution: Remove the organic solvent using a rotary evaporator at a moderate temperature (≤ 40°C). Once the bulk of the solvent is removed, do not leave the flask on high vacuum for an extended period.
Cause C: Inefficient Purification. If using column chromatography, the choice of solvent system is critical. A system that is too polar can cause the product to elute too quickly with impurities, while a system that is not polar enough can lead to broad peaks and difficult collection.
Solution: Carefully determine the optimal solvent system using TLC before running the column. A good target R_f value for the product is between 0.25 and 0.35. A gradient elution (e.g., starting with 10% Ethyl Acetate in Hexanes and gradually increasing to 30%) is often more effective than an isocratic (fixed polarity) elution.
Question 3: I am observing an unexpected, non-polar spot on my TLC plate that wasn't in the starting material. What is this potential side product?
Answer: While the reduction of an aldehyde to an alcohol is generally clean, side reactions can occur, particularly under acidic conditions or at high temperatures.
Potential Side Product: Dibenzyl Ether. In the presence of acid (which can be generated during work-up if too much acid is added), two molecules of the product alcohol can undergo dehydration to form a dibenzyl ether. This is a well-known side reaction in benzyl alcohol chemistry.[7]
Prevention: Ensure the work-up is performed under neutral or slightly basic conditions. Quench the reaction with water or a saturated ammonium chloride (NH₄Cl) solution, which is a mild proton source. Avoid using strong acids like HCl for the quench. Keep reaction and work-up temperatures moderate.
Visualizing the Process
To better understand the workflow and troubleshooting logic, the following diagrams have been created.
Caption: Standard Experimental Workflow for the Synthesis.
Caption: Troubleshooting Logic for Low Yield Issues.
Optimized Experimental Protocol
This protocol is designed to be a robust starting point for achieving a high yield of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol.
Materials:
2-Chloro-3-fluoro-4-methoxybenzaldehyde
Sodium borohydride (NaBH₄)
Methanol (MeOH)
Ethyl Acetate (EtOAc)
Hexanes
Deionized Water
Saturated Ammonium Chloride (NH₄Cl) solution
Anhydrous Sodium Sulfate (Na₂SO₄)
Silica Gel for column chromatography
Procedure:
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-3-fluoro-4-methoxybenzaldehyde (1.0 eq). Dissolve the aldehyde in methanol (approx. 10 mL per gram of aldehyde).
Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches 0-5°C.
Addition of Reducing Agent: While stirring vigorously at 0°C, add sodium borohydride (1.2 eq) portion-wise over 5-10 minutes. Note: Hydrogen gas evolution will occur. Ensure adequate ventilation.
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours, monitoring the reaction's progress by TLC (e.g., using 30% EtOAc/Hexanes as eluent). The reaction is complete when the starting aldehyde spot is no longer visible.
Quenching: Cool the reaction mixture back to 0°C with an ice bath. Slowly and carefully add saturated NH₄Cl solution (or deionized water) dropwise to quench the excess NaBH₄. Stir for 15 minutes.
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Add ethyl acetate and shake well. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
Washing & Drying: Combine all organic layers and wash with brine. Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure (2-Chloro-3-fluoro-4-methoxyphenyl)methanol as a solid or oil.
Frequently Asked Questions (FAQs)
FAQ 1: Can I use ethanol instead of methanol as the solvent?
Yes, ethanol is a suitable alternative protic solvent for NaBH₄ reductions. Reaction times may be slightly longer, but the overall outcome should be similar.[3]
FAQ 2: How can I purify the product if it is a solid?
If the crude product solidifies and is relatively clean (as determined by ¹H NMR), recrystallization can be an excellent alternative to column chromatography. A mixed solvent system, such as ethyl acetate/hexanes or dichloromethane/hexanes, is often effective.
FAQ 3: What are the safety precautions for handling sodium borohydride?
Always wear appropriate PPE (gloves, safety glasses). Handle NaBH₄ in a well-ventilated area, preferably a fume hood. Keep it away from acids and store it in a cool, dry place. The quenching process produces flammable hydrogen gas, so ensure there are no ignition sources nearby.
FAQ 4: My starting aldehyde has a yellow tint. Does it need to be purified first?
Aromatic aldehydes can oxidize over time to the corresponding carboxylic acid. While NaBH₄ will not reduce a carboxylic acid, the impurity lowers the effective concentration of your starting material.[3] If the impurity is significant (>5%), purifying the aldehyde by recrystallization or chromatography before the reduction is recommended for achieving the best possible yield.
References
Oriental Journal of Chemistry. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. [Link]
Canadian Science Publishing. Reductions with sulfurated borohydrides. 11. Reduction of typical aldehydes. [Link]
SciELO. Fast and efficient method for reduction of carbonyl compounds with NaBH4 /wet SiO2 under solvent free condition. [Link]
Oriental Journal of Chemistry. NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols. [Link]
ResearchGate. Optimization of reaction conditions and wet SiO 2 in the reduction of benzaldehyde and acetophenone with NaBH 4 under solvent free condition. [Link]
Oxford Academic. Purification and Properties of Benzyl Alcohol Oxidase from Botrytis cinerea. [Link]
IOPscience. Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. [Link]
Master Organic Chemistry. Sodium Borohydride (NaBH4) For the Reduction of Aldehydes and Ketones. [Link]
Indian Journal of Chemistry. Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. [Link]
Bioscience, Biotechnology, and Biochemistry. Purification and Properties of Benzyl Alcohol Oxidase from Botrytis cinerea. [Link]
Google Patents.
ACS Publications. Iodine-Catalyzed Borylation of Benzylic Alcohols. [Link]
Stability of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol under acidic/basic conditions
Last Updated: 2026-03-16 Introduction This technical guide addresses the stability of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol, a key intermediate in pharmaceutical and materials science research. As specific stabilit...
Author: BenchChem Technical Support Team. Date: March 2026
Last Updated: 2026-03-16
Introduction
This technical guide addresses the stability of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol, a key intermediate in pharmaceutical and materials science research. As specific stability data for this compound is not extensively documented in public literature, this document provides a framework for researchers to assess its stability under acidic and basic conditions. The principles and protocols outlined here are based on established knowledge of the reactivity of substituted benzyl alcohols and are designed to ensure experimental success and data integrity.[1][2]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide direct and actionable advice for researchers.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol under typical laboratory conditions?
Based on its structure as a substituted benzyl alcohol, the compound is expected to be relatively stable under neutral pH and ambient temperature, protected from light.[1][3] However, the presence of multiple functional groups on the aromatic ring—chloro, fluoro, and methoxy groups—can influence its reactivity.[4][5][6] It is crucial to store the solid material in a cool, dark, and dry place, preferably under an inert atmosphere to prevent slow oxidation over time.[7][8]
Q2: What are the potential degradation pathways under acidic conditions?
Under acidic conditions, the primary degradation pathway for benzyl alcohols involves the protonation of the hydroxyl group, followed by the elimination of a water molecule to form a resonance-stabilized benzylic carbocation.[1][9] This carbocation is an electrophilic intermediate that can undergo several subsequent reactions:
Reaction with Nucleophiles: If other nucleophiles are present in the reaction mixture (e.g., water, alcohols, or anions from the acid), they can attack the carbocation to form new products.
Elimination: Under certain conditions, elimination to form a substituted styrene is possible, though less common for simple benzyl alcohols.
Polymerization: The carbocation can react with another molecule of the starting material, leading to oligomerization or polymerization, often observed as an insoluble residue.
The electron-donating methoxy group at the para-position is expected to stabilize the benzylic carbocation, potentially increasing the rate of degradation compared to unsubstituted benzyl alcohol. Conversely, the electron-withdrawing chloro and fluoro groups may have a destabilizing effect.[4][6]
Q3: What are the potential degradation pathways under basic conditions?
(2-Chloro-3-fluoro-4-methoxyphenyl)methanol is expected to be more stable under basic conditions than acidic conditions.[1] The primary reaction under mild basic conditions is the deprotonation of the hydroxyl group to form the corresponding alkoxide. This alkoxide is generally stable.
However, under more forcing conditions (e.g., strong base, high temperature), other reactions could be possible:
Oxidation: In the presence of an oxidizing agent, the alcohol can be oxidized to the corresponding aldehyde and further to a carboxylic acid.[1][2]
Nucleophilic Aromatic Substitution (SNAr): While less likely under typical basic conditions, extremely harsh conditions could potentially lead to the displacement of the chloro or fluoro groups by a strong nucleophile.
Q4: How can I perform a preliminary assessment of the stability of my compound?
A forced degradation study is the most effective way to assess the stability of a new chemical entity.[10][11][12] This involves intentionally exposing the compound to a range of stress conditions to identify potential degradation products and pathways.[10][13] The goal is to achieve a modest level of degradation, typically in the range of 5-20%, to ensure that the degradation products are representative of what might be observed under long-term storage or in a formulation.[10][13]
A typical forced degradation study would include exposure to:
Acidic Conditions: e.g., 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).
Basic Conditions: e.g., 0.1 M NaOH at room temperature and elevated temperature.
Oxidative Conditions: e.g., 3% H₂O₂ at room temperature.
Thermal Stress: e.g., solid material at 80 °C.
Photostability: Exposure to light according to ICH Q1B guidelines.[14][15]
Q5: What analytical techniques are best suited for monitoring the stability of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and powerful technique for stability studies.[14][16] A well-developed, stability-indicating HPLC method should be able to separate the parent compound from all potential degradation products and impurities.[14]
Other useful techniques include:
Thin-Layer Chromatography (TLC): A quick and simple method for a preliminary assessment of degradation.
Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of unknown degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To characterize the structure of degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound and its degradation products are sufficiently volatile.
Troubleshooting Guide
Issue
Potential Cause
Troubleshooting Steps
Inconsistent experimental results or loss of potency over time.
Degradation of the (2-Chloro-3-fluoro-4-methoxyphenyl)methanol stock solution.
1. Check Purity: Analyze your stock solution by HPLC to look for new impurity peaks. 2. Prepare Fresh: Always use freshly prepared solutions for your experiments. 3. Proper Storage: Store stock solutions at a low temperature (2-8 °C) and protected from light. If possible, degas the solvent and store under an inert atmosphere.
A new, more polar spot appears on the TLC plate after acidic treatment.
This could be a hydrolysis product if a protecting group is present, or a product from reaction with a nucleophilic solvent.
1. Analyze by LC-MS: Determine the molecular weight of the new compound. 2. Review Reaction Conditions: Identify any potential nucleophiles in your reaction mixture.
A new, less polar spot appears on the TLC plate after acidic treatment.
This could be a dimer or polymer formed from the benzylic carbocation intermediate.
1. Check for Insolubles: Observe if any solid has precipitated from the solution. 2. Vary Concentration: Repeat the experiment at a lower concentration of the starting material to disfavor bimolecular reactions.
The color of the solution changes after adding a base.
This could indicate oxidation or another degradation pathway.
1. Work under Inert Atmosphere: Repeat the experiment under a nitrogen or argon atmosphere to exclude oxygen. 2. Analyze by UV-Vis: A change in the chromophore will be evident in the UV-Vis spectrum.
HPLC analysis shows a decrease in the main peak area with no corresponding new peaks.
The degradation product may not be UV-active at the wavelength you are using, or it may have precipitated out of solution.
1. Use a Diode Array Detector (DAD): A DAD will allow you to see the full UV spectrum and may reveal peaks at different wavelengths. 2. Check for Precipitation: Visually inspect your sample for any solid material. 3. Perform a Mass Balance Calculation: Ensure that the total peak area (parent + impurities) remains constant.
Experimental Protocols
Protocol 1: Acidic and Basic Hydrolysis Study
Objective: To determine the stability of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol in aqueous acidic and basic solutions.
Materials:
(2-Chloro-3-fluoro-4-methoxyphenyl)methanol
Methanol (HPLC grade)
Water (HPLC grade)
0.1 M Hydrochloric Acid (HCl)
0.1 M Sodium Hydroxide (NaOH)
HPLC system with UV detector
pH meter
Water bath or oven
Procedure:
Stock Solution Preparation: Prepare a stock solution of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol in methanol at a concentration of 1 mg/mL.
Sample Preparation:
Acidic: To a vial, add 1 mL of the stock solution and 9 mL of 0.1 M HCl.
Basic: To a vial, add 1 mL of the stock solution and 9 mL of 0.1 M NaOH.
Neutral: To a vial, add 1 mL of the stock solution and 9 mL of water.
Incubation:
Store one set of vials at room temperature.
Store a second set of vials at 60 °C.
Time Points: Withdraw aliquots (e.g., 100 µL) from each vial at specified time points (e.g., 0, 2, 4, 8, 24 hours).
Quenching: For the acidic samples, neutralize with an equivalent amount of 0.1 M NaOH. For the basic samples, neutralize with an equivalent amount of 0.1 M HCl.
Analysis: Dilute the quenched aliquots with the mobile phase and analyze by a stability-indicating HPLC method.
Protocol 2: Example HPLC Method for Stability Monitoring
Objective: To provide a starting point for developing a stability-indicating HPLC method.
Parameter
Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
Water with 0.1% Formic Acid
Mobile Phase B
Acetonitrile with 0.1% Formic Acid
Gradient
30% B to 90% B over 15 minutes
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
Detection Wavelength
220 nm and 254 nm
Note: This method is a starting point and must be validated to ensure it is stability-indicating for your specific compound and its degradation products.[14]
Visualizations
Caption: Chemical structure of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol.
Caption: Potential degradation pathway under acidic conditions.
Caption: Workflow for a forced degradation study.
References
Vertex AI Search. (2025, October 13). What is the stability of Benzyl Alcohol? - Blog.
PharmaInfo. (n.d.).
ICH. (n.d.). Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F.
ICH. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products.
Slideshare. (n.d.). Ich guideline for stability testing | PPTX.
A practical guide to forced degradation and stability studies for drug substances. (n.d.).
AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
YouTube. (2025, September 5). Complete Guide to ICH Stability Testing for APIs & FPPs.
TSI Journals. (n.d.).
Pharmaceutical Technology. (2026, March 13).
Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols.
Protheragen Labs. (n.d.).
SK pharmteco. (n.d.).
Benzyl Alcohol: The Complete Industrial Buyer's and Formul
Canadian Journal of Chemistry. (1985). Kinetics and mechanism of the oxidation of substituted benzyl alcohols by sodium N-bromobenzenesulfonamide.
Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichrom
Interpreting complex NMR spectra of polysubstituted aromatic compounds
Welcome to the Advanced NMR Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the regiochemical assignment of densely functionalized aromatic scaffolds. The challenge l...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced NMR Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the regiochemical assignment of densely functionalized aromatic scaffolds. The challenge lies in the subtle electronic effects of substituents, which can cause severe spectral overlap, complex second-order splitting, and ambiguous long-range couplings.
This guide provides a deterministic, self-validating framework for absolute regiochemical assignment. The key to structural elucidation is not merely running more experiments, but understanding the physical causality behind the spin physics. A self-validating protocol ensures that every assignment is corroborated by at least two orthogonal data points (e.g., scalar coupling via HMBC and spatial proximity via NOESY).
Quick Reference: Quantitative NMR Data
To build a self-validating assignment, you must first benchmark your experimental data against established physical constants. The tables below summarize the expected spin-spin coupling constants and chemical shifts governed by the electron-withdrawing or donating effects of your substituents.
Table 1: Characteristic
1
H-
1
H Spin-Spin Coupling Constants (
J
) in Benzene Rings [1]
Coupling Type
Relationship
Typical Range (Hz)
Causality / Notes
3JHH
Ortho
7.0 – 9.0
Strongest scalar coupling; highly dependent on the electronegativity of adjacent substituents.
4JHH
Meta
2.0 – 3.0
Facilitated by "W-pathway" coupling through the conjugated
π
-system.
5JHH
Para
0.0 – 1.0
Often unresolved; typically appears as subtle peak broadening.
Table 2:
13
C Chemical Shift Trends for Substituted Aromatics [2]
Carbon Environment
Typical Shift (ppm)
Causality / Notes
Unsubstituted (C-H)
125 – 130
Baseline aromatic ring current shielding.
C-O (Phenols/Ethers)
150 – 160
Strong deshielding due to oxygen's inductive electronegativity.
C-N (Anilines)
140 – 150
Moderate deshielding via nitrogen induction.
C-I (Iodoarenes)
85 – 95
"Heavy atom effect" causes anomalous upfield shielding due to spin-orbit coupling.
Standard Operating Procedure: The Self-Validating 2D NMR Workflow
Do not attempt to solve a complex polysubstituted aromatic ring using 1D
1
H NMR alone. Follow this step-by-step methodology to build a rigorous, error-free assignment.
Step 1: Baseline 1D Acquisition
Acquire a
1
H NMR spectrum (minimum 400 MHz, ideally 600+ MHz for complex aromatics). Ensure rigorous integration and multiplicity analysis.
Acquire a
13
C NMR spectrum. Count the number of unique carbon environments to verify molecular symmetry and the presence of constitutionally heterotopic protons[3].
Step 2: Spin System Mapping via COSY
Acquire a gradient COSY spectrum.
Identify isolated spin systems. For example, an ortho-coupled pair (
J≈8
Hz) represents a contiguous -CH-CH- fragment, while a meta-coupled pair (
J≈2
Hz) indicates a -CH-C(R)-CH- arrangement[1].
Step 3: Direct Heteronuclear Correlation via HSQC
Acquire a multiplicity-edited HSQC spectrum.
Map every protonated carbon to its corresponding
1
H signal. This immediately separates overlapping
1
H signals based on the wider dispersion of
13
C chemical shifts[4].
Step 4: Scaffold Assembly via HMBC
Acquire an HMBC spectrum optimized for long-range couplings (typically
nJCH=8
Hz).
Use the strong 3-bond (
3JCH
) correlations to bridge isolated spin systems across quaternary carbons[5].
Step 5: Orthogonal Validation via NOESY
Acquire a 2D NOESY or ROESY spectrum.
Confirm that substituents placed adjacent to each other on the aromatic ring exhibit spatial through-space correlations (< 5 Å). This self-validates the scalar (through-bond) HMBC network.
Q1: How do I differentiate between 1,2,3-trisubstituted and 1,2,4-trisubstituted isomers using
1
H NMR?
Causality: The substitution pattern strictly dictates the remaining proton-proton coupling network. By analyzing the multiplicity, you can definitively prove the regiochemistry[1].
1,2,3-Trisubstituted: Leaves 3 adjacent protons. You will observe an AMX or ABC spin system, typically presenting as a triplet (or doublet of doublets) integrating to 1H (the proton meta to both substituents, coupled to two ortho protons), and two doublets integrating to 1H each.
1,2,4-Trisubstituted: Leaves an isolated proton and two adjacent protons. You will see a doublet with a small meta coupling (~2 Hz), a doublet of doublets (displaying both ortho and meta coupling), and a doublet with a large ortho coupling (~8 Hz).
Q2: My aromatic proton signals are a massive overlapping multiplet around 7.2-7.4 ppm. How do I resolve this?
Causality: Overlap occurs when the electronic effects of substituents are weak or similar (e.g., multiple alkyl groups), leading to near-magnetic equivalence.
Solution 1 (Chemical): Utilize Aromatic Solvent-Induced Shifts (ASIS). Switch the solvent from CDCl
3
to C
6
D
6
(benzene-
d6
) or Pyridine-
d5
. The anisotropic ring current of the solvent forms transient collision complexes with the solute, differentially shielding protons based on their steric environment and dipole moment[6].
Solution 2 (Spectroscopic): Rely on the HSQC spectrum. Even if
1
H signals perfectly overlap, the attached
13
C nuclei usually have distinct chemical shifts (110-150 ppm). HSQC effectively resolves the protons by spreading them out along the
13
C dimension[4].
Q3: I cannot find the quaternary carbons in my HMBC spectrum to link the substituents to the ring.
Causality: Quaternary carbons lack direct protons, so they rely entirely on long-range (
2J
,
3J
) magnetization transfer. If the HMBC delay is optimized for a standard 8 Hz coupling, but the actual
3JCH
in your electron-poor aromatic ring is different (e.g., 10-12 Hz), the cross-peaks will be weak or missing[5]. Furthermore, quaternary carbons lack dipole-dipole relaxation from attached protons, resulting in very long
T1
relaxation times.
Protocol: Increase the relaxation delay (D1) to at least 2-3 seconds to allow quaternary carbons to fully relax between scans. If peaks are still missing, run a secondary HMBC optimized for a different coupling constant (e.g., 5 Hz or 10 Hz) to capture non-standard couplings.
Figure 2: Expected heteronuclear coupling correlations for aromatic protons in HSQC and HMBC.
Q4: My HMBC shows 4-bond (
4J
) correlations that are confusing my regiochemical assignment. How do I distinguish
3J
from
4J
in aromatics?
Causality: In conjugated
π
-systems like aromatics, "W-coupling" or extended conjugation can lead to visible
4J
cross-peaks, especially in highly planar, rigidly conjugated systems.
Protocol: In aromatic systems,
3J
couplings are typically much stronger (yielding more intense cross-peaks) than
2J
and
4J
. Differentiate them by cross-validating with NOESY. If an HMBC correlation suggests a 4-bond connectivity, a NOESY cross-peak should confirm spatial proximity if the groups are ortho to each other. For absolute certainty in highly complex cases, run an H2BC (Heteronuclear 2-Bond Correlation) experiment to explicitly map 2-bond correlations, leaving the remaining HMBC peaks as predominantly 3-bond[7].
References
NMR Spectroscopy - Organic Chemistry Data & Info (Hans Reich Collection)
Source: netlify.app
Technical Support Center: Catalyst Selection for Selective Oxidation of Substituted Benzyl Alcohols
Welcome to the technical support center for the selective oxidation of substituted benzyl alcohols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complex...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the selective oxidation of substituted benzyl alcohols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of catalyst selection and reaction optimization for this critical transformation. Here, we move beyond simple protocols to explain the underlying principles governing catalyst performance, helping you to troubleshoot effectively and make informed decisions in your experimental design.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the selective oxidation of substituted benzyl alcohols. Each issue is presented in a question-and-answer format, providing not just a solution, but a rationale based on established catalytic principles.
Q1: My reaction shows low conversion of the starting benzyl alcohol. What are the likely causes and how can I improve it?
A1: Low conversion is a frequent challenge and can stem from several factors related to the catalyst, reaction conditions, and substrate.
Catalyst Activity: The intrinsic activity of your chosen catalyst is paramount. Noble metals like Palladium (Pd), Gold (Au), and Ruthenium (Ru) supported on various materials are known for their high activity.[1][2] If you are using a less active metal or a support that does not promote the reaction, consider switching to a more established system. For instance, Pd-based catalysts are extensively studied for their high activity in alcohol oxidation.[1] The formation of metallic Ru on the support has also been shown to be crucial for catalytic activity.[3]
Catalyst Deactivation: Your catalyst may be deactivating during the reaction. A common cause of deactivation for gold-based catalysts is the inhibition by benzoic acid, a potential over-oxidation product.[4] This inhibition can sometimes be suppressed by the addition of a base, such as K₂CO₃.[4] Sintering of metal nanoparticles at high temperatures can also lead to a loss of active surface area and decreased activity.[5]
Reaction Conditions:
Temperature: Increasing the reaction temperature generally enhances the reaction rate.[1][6] However, be mindful that higher temperatures can also lead to over-oxidation and the formation of byproducts like benzoic acid.[6]
Oxidant Concentration/Pressure: For aerobic oxidations, increasing the oxygen pressure can improve the conversion rate by increasing the solubility of O₂ in the reaction medium.[1] For oxidants like hydrogen peroxide (H₂O₂), ensuring the optimal molar ratio to the substrate is critical.[7]
Solvent: The choice of solvent can significantly impact the reaction. Polar solvents can be more favorable for certain catalytic systems by facilitating the interaction between the oxidant and the substrate.[6] In some cases, solvent-free conditions can be highly effective and offer green chemistry benefits.[2][8]
Substrate Reactivity: The electronic properties of the substituents on the benzyl alcohol play a crucial role. Electron-donating groups (e.g., -OCH₃, -CH₃) generally accelerate the reaction, while electron-withdrawing groups (e.g., -NO₂, -Cl) can retard it.[6][9][10] If you are working with a deactivated substrate, you may need to employ a more active catalyst or more forcing reaction conditions.
Experimental Workflow for Troubleshooting Low Conversion
Caption: Troubleshooting workflow for low benzyl alcohol conversion.
Q2: I am observing poor selectivity, with significant formation of benzoic acid and other byproducts. How can I improve the selectivity towards the desired benzaldehyde?
A2: Achieving high selectivity is often the primary challenge in benzyl alcohol oxidation, as the desired aldehyde can be easily over-oxidized to the corresponding carboxylic acid.[2]
Catalyst Design:
Choice of Metal: The choice of metal is critical. For instance, the addition of a second metal to palladium, creating a bimetallic catalyst (e.g., Au-Pd), can modulate selectivity by depressing the formation of byproducts like toluene.[1]
Support Effects: The support material can influence the selectivity. For example, the acidity of the support can affect the reaction pathway.[11] Using a more neutral support may help to minimize side reactions.
Particle Size: The size of the metal nanoparticles can be a key factor in determining selectivity.[1] While the exact relationship can be complex and system-dependent, it is a parameter worth investigating.
Reaction Conditions:
Temperature: Lowering the reaction temperature can often improve selectivity by reducing the rate of over-oxidation.[1]
Reaction Time: Shorter reaction times can minimize the contact of the product aldehyde with the catalyst and oxidant, thus reducing the likelihood of further oxidation. It is crucial to monitor the reaction progress and stop it once the maximum yield of the aldehyde is reached.
Oxidant: Using a milder oxidant or controlling its concentration can enhance selectivity. For example, using air or molecular oxygen as the oxidant is a common strategy for achieving high selectivity to benzaldehyde.[1][2]
Solvent: The solvent can influence selectivity. For example, in some systems, the presence of water can promote the formation of benzoic acid.[12]
Role of Additives:
Base: The presence of a base can have a dual effect. While it can suppress catalyst deactivation by benzoic acid, it can also promote the formation of benzyl benzoate from the alcohol and aldehyde.[4] Careful optimization of the type and amount of base is necessary.
Q3: My catalyst seems to lose activity after the first run. What are the common causes of deactivation and can the catalyst be regenerated?
A3: Catalyst deactivation is a significant issue in practical applications. The primary causes include:
Product Inhibition: As mentioned earlier, the over-oxidation product, benzoic acid, can strongly adsorb onto the catalyst surface and block active sites, leading to deactivation.[4] This is a well-documented issue for gold-based catalysts.[4]
Sintering: At elevated temperatures, metal nanoparticles can agglomerate into larger particles, resulting in a loss of active surface area.[5]
Leaching: The active metal species may leach from the support into the reaction medium, leading to a permanent loss of activity.
Fouling: The deposition of carbonaceous species or other byproducts on the catalyst surface can block active sites.[5]
Strategies for Mitigation and Regeneration:
Preventing Deactivation:
Operating at lower temperatures can reduce sintering.
The addition of a base can mitigate poisoning by acidic products.[4]
Choosing a support that strongly interacts with the metal nanoparticles can help prevent leaching and sintering.
Catalyst Regeneration:
Washing: In some cases, simply washing the catalyst with a suitable solvent can remove adsorbed inhibitors.
Calcination/Reduction Cycles: For deactivation caused by fouling or changes in the oxidation state of the metal, a high-temperature treatment under an inert or reducing atmosphere can sometimes restore activity. For instance, a reduction treatment can be crucial for the activity of Ru supported on alumina.[3]
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the principles of catalyst selection for the selective oxidation of substituted benzyl alcohols.
Q1: How do the electronic properties of substituents on the benzyl alcohol affect catalyst selection and reaction outcomes?
A1: The electronic nature of the substituents on the aromatic ring has a profound impact on the reactivity of the benzyl alcohol.
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density on the aromatic ring and at the benzylic position. This generally makes the alcohol more susceptible to oxidation, leading to higher reaction rates.[6][9][10] For substrates with EDGs, a less active catalyst or milder reaction conditions may be sufficient.
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) and chloro (-Cl) groups decrease the electron density of the aromatic ring, making the alcohol less reactive towards oxidation.[6][9][10] For these substrates, a more active catalyst (e.g., a noble metal catalyst) and/or more forcing conditions (higher temperature, higher oxidant pressure) are often required to achieve good conversion.[13]
Decision Tree for Catalyst Selection Based on Substituent Effects
Caption: Catalyst selection based on benzyl alcohol substituents.
Q2: What are the key considerations when choosing between a homogeneous and a heterogeneous catalyst?
A2: The choice between a homogeneous and a heterogeneous catalyst involves a trade-off between activity, selectivity, and practical considerations like catalyst separation and reusability.
Homogeneous Catalysts:
Advantages: Often exhibit high activity and selectivity due to well-defined active sites and good accessibility to the substrate. Examples include iron-based complexes.[6][14]
Disadvantages: Difficult to separate from the reaction mixture, which complicates product purification and prevents catalyst recycling.[1] This can be a significant issue, especially when using expensive noble metal catalysts.
Heterogeneous Catalysts:
Advantages: Easily separated from the reaction mixture by filtration, allowing for straightforward product purification and catalyst reuse.[1][2] This makes them more suitable for industrial applications and continuous processes.[15]
Disadvantages: Can sometimes exhibit lower activity or selectivity compared to their homogeneous counterparts due to mass transfer limitations or a less uniform distribution of active sites. They are also more prone to deactivation via mechanisms like sintering and fouling.[5]
Q3: What is the role of the oxidant, and what are the green chemistry considerations in its selection?
A3: The oxidant is a crucial component of the reaction system, and its choice has significant implications for both the reaction outcome and the environmental impact of the process.
Traditional Oxidants: Stoichiometric oxidants like chromates and permanganates have been historically used.[8][10] However, they are toxic, expensive, and generate large amounts of waste, making them environmentally undesirable.[2]
Green Oxidants:
Molecular Oxygen (O₂) or Air: These are the most environmentally benign and cost-effective oxidants.[1][2] Their use aligns with the principles of green chemistry by minimizing waste.[16] Many modern catalytic systems are designed to utilize O₂ or air.[3][17]
Hydrogen Peroxide (H₂O₂): H₂O₂ is another green oxidant, as its only byproduct is water.[7][18] It can often promote reactions at lower temperatures compared to O₂.[19]
The development of catalysts that can efficiently activate these green oxidants under mild conditions is a major focus of current research.[16]
Q4: How can I effectively monitor the progress of my reaction to optimize for the desired product?
A4: Careful reaction monitoring is essential for maximizing the yield of the desired benzaldehyde and minimizing the formation of over-oxidation products.
Chromatographic Techniques:
Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is a robust and widely used technique for monitoring the disappearance of the starting material and the formation of products.[14][20] It allows for accurate quantification when calibrated with appropriate standards.
High-Performance Liquid Chromatography (HPLC): HPLC is particularly useful for analyzing less volatile compounds and can be used to separate the starting alcohol from the product aldehyde and carboxylic acid.[20]
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify and quantify the components of the reaction mixture.[8][21] In-situ NMR techniques can provide real-time information about the reaction progress.[21]
Experimental Protocol: Reaction Monitoring by GC
Prepare a Calibration Curve:
Prepare standard solutions of the starting benzyl alcohol, the expected benzaldehyde product, and any potential byproducts (e.g., benzoic acid) at known concentrations.
Inject these standards into the GC to determine their retention times and response factors.
Plot peak area versus concentration for each compound to generate a calibration curve.
Sample the Reaction Mixture:
At regular time intervals, carefully withdraw a small aliquot from the reaction mixture.
Quench the reaction in the aliquot immediately (e.g., by cooling or adding a quenching agent) to prevent further reaction.
Dilute the aliquot with a suitable solvent and add an internal standard if necessary.
Analyze the Sample:
Inject the prepared sample into the GC.
Identify the peaks corresponding to the starting material and products based on their retention times.
Use the calibration curves to determine the concentration of each species in the aliquot.
Plot the Data:
Plot the concentration of the starting material, product, and byproducts as a function of time. This will allow you to determine the optimal reaction time to maximize the yield of the desired benzaldehyde.
References
Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation. (2014). MDPI. [Link]
Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. (2020). Frontiers in Chemistry. [Link]
Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. (2014). Oriental Journal of Chemistry. [Link]
Overview of green oxidation of benzyl and allyl H. (2025). ResearchGate. [Link]
Sustainable solvent-free selective oxidation of benzyl alcohol using Ru(0) supported on alumina. (2025). UPCommons. [Link]
Selective Benzyl Alcohol Oxidation over Pd Catalysts. (2018). MDPI. [Link]
Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. (2025). RSC Publishing. [Link]
Sustainable Solvent-Free Selective Oxidation of Benzyl Alcohol Using Ru(0) Supported on Alumina. (2023). MDPI. [Link]
Catalytic selective oxidation of primary and secondary alcohols using nonheme [Iron(III)(Pyridine-Containing Ligand). (n.d.). AIR Unimi. [Link]
Selective Catalytic Oxidation of Benzyl Alcohol by MoO₂ Nanoparticles. (2020). MDPI. [Link]
Photocatalytic Oxidation of Benzyl Alcohol by Homogeneous CuCl2/Solvent: A Model System to Explore the Role of Molecular Oxygen. (2015). ACS Catalysis. [Link]
Selective oxidation of benzylic alcohols using copper-manganese mixed oxide nanoparticles as catalyst. (2013). Arabian Journal of Chemistry. [Link]
Highly Efficient and Selective Oxidation of Benzyl Alcohol by WO₄²⁻ Catalyst Immobilized by a Phosphonium-Containing Porous Aromatic Framework. (2023). MDPI. [Link]
Ag-Based Catalysts in Heterogeneous Selective Oxidation of Alcohols: A Review. (2018). MDPI. [Link]
Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. (2023). Organic Chemistry Portal. [Link]
Deactivation Behavior of Supported Gold Palladium Nanoalloy Catalysts during the Selective Oxidation of Benzyl Alcohol in a Micropacked Bed Reactor. (2020). The University of Liverpool Repository. [Link]
Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. (2020). ACS Catalysis. [Link]
Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions. (2020). Scientific Reports. [Link]
Enhanced Selective Oxidation of Benzyl Alcohol via In Situ H₂O₂ Production over Supported Pd-Based Catalysts. (n.d.). ACS Publications. [Link]
Continuous oxidation of benzyl alcohol in “supercritical” carbon dioxide. (2001). Ovid. [Link]
Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere. (2020). Molecules. [Link]
A green chemistry approach for oxidation of alcohols using novel bioactive cobalt composite immobilized on polysulfone fibrous network nanoparticles as a catalyst. (2022). Scientific Reports. [Link]
Green and Selective Oxidation of Benzyl Alcohol to Benzaldehyde over Transition Metal LDH Nanosheets: Combining Experiments and DFT Calculations. (2025). The Journal of Physical Chemistry Letters. [Link]
Selective catalytic oxidation of benzyl alcohol and alkylbenzenes in ionic liquids. (2002). Green Chemistry. [Link]
Benzyl alcohol oxidation with Pd-Zn/TiO₂: computational and experimental studies. (2019). Beilstein Journal of Organic Chemistry. [Link]
Solvent-free selective oxidation of benzyl alcohol using Ru loaded ceria-zirconia catalysts. (n.d.). UPCommons. [Link]
In situ high-pressure ¹³C/¹H NMR reaction studies of benzyl alcohol oxidation over a Pd/Al₂O₃ catalyst. (2020). RSC Publishing. [Link]
Highly selective oxidation of alcohols using MnO₂/TiO₂-ZrO₂ as a novel heterogeneous catalyst. (2012). Comptes Rendus Chimie. [Link]
Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol. (2025). Atmospheric Chemistry and Physics. [Link]
Selective oxidation of benzyl alcohol with hydrogen peroxide over reaction-controlled phase-transfer catalyst. (2025). ResearchGate. [Link]
Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. (2023). The Journal of Organic Chemistry. [Link]
Benzyl alcohol oxidation with Pd-Zn/TiO₂: computational and experimental studies. (2019). Beilstein Journal of Organic Chemistry. [Link]
Selective Photocatalytic Oxidation of Benzyl Alcohol to Benzaldehyde or C–C Coupled Products by Visible-Light-Absorbing Quantum Dots. (2018). ACS Applied Nano Materials. [Link]
Selective oxidation of benzylic alcohols using copper-manganese mixed oxide nanoparticles as catalyst. (2015). Arabian Journal of Chemistry. [Link]via%3Dihub)
Technical Support Center: Temperature Control in Aromatic Halogenation
Welcome to the Advanced Synthesis Support Center. As drug development professionals and synthetic chemists, you know that halogenating aromatic compounds is rarely as simple as mixing reagents.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Support Center. As drug development professionals and synthetic chemists, you know that halogenating aromatic compounds is rarely as simple as mixing reagents. Whether you are executing a Sandmeyer reaction, leveraging Directed Ortho Metalation (DoM), or scaling up via continuous flow, thermal management is the difference between a high-yield API intermediate and a flask full of degraded byproducts.
This guide is designed to troubleshoot common thermal failures, explain the mechanistic causality behind temperature parameters, and provide self-validating protocols to ensure your syntheses are reproducible and safe.
Quantitative Data: Thermal Parameters for Halogenation
To establish a baseline, consult the table below for the critical temperature thresholds and thermodynamic profiles of standard halogenation workflows.
Q: My Sandmeyer reaction is yielding high levels of phenol byproducts instead of the desired aryl halide. How does temperature during diazotization cause this?
A: The failure stems from thermal decomposition of the intermediate. The first step of the Sandmeyer reaction—diazotization—is highly exothermic. You must maintain the reaction between 0°C and 5°C. Why? The resulting aryl diazonium salt is entropically driven to release nitrogen gas. If the temperature exceeds 5°C, the thermal energy overcomes the activation barrier, causing the diazonium salt to prematurely decompose into a highly reactive phenyl cation. This cation immediately reacts with the aqueous solvent to form phenol [1, 2].
Amine Dissolution: Dissolve 1.0 eq of the primary aromatic amine in a mixture of concentrated HCl (2.5 eq) and water.
Thermal Equilibration: Submerge the flask in an ice-water bath. Do not proceed until the internal temperature stabilizes at 0–2°C.
Diazotization: Add a pre-cooled aqueous solution of NaNO₂ (1.1 eq) dropwise. Causality: Slow addition prevents localized exothermic spikes.
Self-Validation Check: Spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating that diazotization is complete [3].
Substitution: Pour the cold diazonium solution into a stirring solution of CuCl (1.1 eq) in HCl.
Thermal Drive: Gently warm the mixture to 60°C. Verification: Nitrogen gas evolution will vigorously begin and eventually cease, indicating complete conversion to the aryl chloride.
Workflow of the Sandmeyer reaction highlighting critical temperature control points.
Q: During DoM halogenation, why is strict maintenance of -78°C critical, and what happens if the temperature spikes during the lithiation phase?
A: Organolithium intermediates are exceptionally reactive and basic. Cryogenic conditions (-78°C) are required to kinetically trap the ortho-lithiated species. If the temperature spikes, the thermodynamic energy allows the organolithium intermediate to undergo undesired side reactions, such as abstracting protons from the solvent (e.g., THF) or undergoing nucleophilic attack on other functional groups. Maintaining -78°C ensures that the directing group (e.g., O-carbamates or PyDipSi) exclusively guides the lithium to the ortho position without degradation [4, 5].
Self-Validating Protocol: Cryogenic DoM Iodination
Substrate Preparation: Dissolve the directing-group-bearing arene in anhydrous THF under a strict N₂ or Argon atmosphere.
Cryogenic Cooling: Submerge the reactor in a dry ice/acetone bath. Wait 15 minutes to ensure the internal temperature reaches exactly -78°C.
Lithiation: Add n-BuLi (1.1 eq) dropwise via a syringe pump. Causality: Deprotonation is highly exothermic; rapid addition will overwhelm the cooling bath and cause localized hot spots.
Electrophilic Quench: Add a solution of I₂ (1.2 eq) in THF dropwise while maintaining -78°C.
Self-Validation Check: The deep brown color of the iodine should rapidly dissipate as it reacts with the lithiated intermediate. The persistence of a brown tint indicates complete consumption of the organolithium species.
Workup: Allow the reaction to warm to room temperature and quench with aqueous Na₂S₂O₃ to neutralize residual iodine.
Directed Ortho Metalation (DoM) workflow requiring strict cryogenic temperature control.
FAQ 3: Scaling Up Exothermic Halogenations
Q: How can I safely scale up highly exothermic electrophilic aromatic halogenations (EAS) without risking polyhalogenation or thermal runaway?
A: Traditional batch reactors suffer from poor surface-area-to-volume ratios. As you scale up, the heat generated by the formation of the arenium ion (sigma-complex) cannot dissipate fast enough. This thermal runaway accelerates the reaction kinetics uncontrollably, leading to polyhalogenation and loss of regioselectivity. Transitioning to Continuous Flow Chemistry solves this. Microreactors possess massive surface-area-to-volume ratios, allowing for near-isothermal conditions. Heat is dissipated instantly, preventing runaway exotherms and ensuring strict kinetic control over the halogenation [6, 7].
System Priming: Flush the microreactor coils with the anhydrous carrier solvent to establish baseline pressure.
Thermal Equilibration: Set the reactor's active cooling jacket to the target temperature (e.g., -30°C for highly reactive fluorinations).
Reagent Dosing: Using high-precision syringe pumps, introduce the aromatic substrate (Pump A) and the halogen source (e.g., NFSI or Cl₂ gas, Pump B) into a T-mixer. Causality: Rapid diffusion in the T-mixer prevents concentration gradients.
Residence Time Control: Adjust the total flow rate to achieve the optimal residence time (e.g., 10–30 seconds) within the isothermal reaction coil.
Self-Validation Check: Monitor the reactor effluent using in-line Process Analytical Technology (PAT), such as flow-IR spectroscopy, to confirm the disappearance of the starting material's characteristic peaks before the stream enters the quench reservoir [8].
Continuous flow microreactor setup for highly exothermic halogenation reactions.
Reference Data & Comparative Studies
Validation
A Comparative Analysis of the Reactivity of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol for the Modern Medicinal Chemist
In the landscape of contemporary drug discovery and development, the nuanced reactivity of functionalized aromatic building blocks is of paramount importance. Substituted benzyl alcohols, in particular, serve as critical...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of contemporary drug discovery and development, the nuanced reactivity of functionalized aromatic building blocks is of paramount importance. Substituted benzyl alcohols, in particular, serve as critical intermediates in the synthesis of a vast array of pharmacologically active molecules. Their utility is dictated by the delicate interplay of electronic and steric effects imparted by the substituents on the aromatic ring, which in turn governs their reactivity in key transformations such as oxidations and nucleophilic substitutions.
This guide provides an in-depth comparative analysis of the reactivity of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol against a backdrop of other common substituted benzyl alcohols. By dissecting the electronic and steric contributions of its unique substitution pattern, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for its behavior in various synthetic contexts. This analysis is supported by established mechanistic principles and comparative experimental data from the scientific literature.
The Electronic and Steric Landscape of Substituted Benzyl Alcohols
The reactivity of a benzyl alcohol is fundamentally tied to the stability of the intermediates and transition states it forms during a reaction. Two primary reaction classes exemplify this: oxidation to the corresponding benzaldehyde and nucleophilic substitution at the benzylic carbon.
Oxidation Reactions: The oxidation of benzyl alcohols often involves the removal of a hydride ion from the benzylic carbon in the rate-determining step. Consequently, electron-donating groups (EDGs) on the aromatic ring, which can stabilize the developing positive charge on the benzylic carbon, tend to accelerate the reaction. Conversely, electron-withdrawing groups (EWGs) typically retard the rate of oxidation.[1][2]
Nucleophilic Substitution Reactions: These reactions can proceed through either an SN1 or SN2 mechanism. In the SN1 pathway, the rate-determining step is the formation of a benzyl carbocation. Therefore, EDGs that stabilize this carbocation will increase the reaction rate. For SN2 reactions, the approach of the nucleophile to the benzylic carbon is crucial. Both electronic and steric factors are at play, with bulky ortho substituents capable of sterically hindering the backside attack of the nucleophile.
The Hammett equation provides a quantitative means to correlate the electronic effects of meta- and para-substituents on the rate or equilibrium constant of a reaction.[3][4][5] The substituent constant (σ) quantifies the electronic effect of a particular substituent, while the reaction constant (ρ) reflects the sensitivity of the reaction to these effects. A negative ρ value indicates that the reaction is favored by electron-donating groups, while a positive ρ value signifies that electron-withdrawing groups accelerate the reaction. However, the standard Hammett equation is often not applicable to ortho-substituents due to the confounding influence of steric effects.[4][6]
Deconstructing the Reactivity of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol
The reactivity of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol is a product of the combined electronic and steric influences of its three substituents:
2-Chloro Group (ortho): As an ortho substituent, the chloro group exerts both a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The inductive effect generally dominates, making the chloro group a net electron-withdrawing substituent. Furthermore, its presence in the ortho position introduces significant steric hindrance around the benzylic alcohol moiety.[7]
3-Fluoro Group (meta): The fluoro group is the most electronegative element and thus exhibits a powerful electron-withdrawing inductive effect (-I). From the meta position, its resonance effect is negligible. Therefore, it acts as a strong deactivating group.
4-Methoxy Group (para): The methoxy group is a classic electron-donating group. It exerts a weak electron-withdrawing inductive effect (-I) but a strong electron-donating resonance effect (+R). The resonance effect from the para position is particularly effective at stabilizing positive charge at the benzylic position through delocalization.[8]
Predictive Analysis of Reactivity:
Based on this analysis, we can predict the reactivity of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol in comparison to other substituted benzyl alcohols:
Oxidation: The strong electron-withdrawing effects of the ortho-chloro and meta-fluoro groups are expected to significantly decrease the electron density at the benzylic carbon, thereby retarding the rate of oxidation compared to unsubstituted benzyl alcohol. While the para-methoxy group is electron-donating, its effect will be counteracted by the two electron-withdrawing halogens. The steric bulk of the ortho-chloro group may also influence the approach of the oxidizing agent.[9]
Nucleophilic Substitution (SN1): The formation of a benzylic carbocation would be destabilized by the electron-withdrawing chloro and fluoro groups. Although the para-methoxy group provides resonance stabilization, the net effect of the three substituents is likely to disfavor carbocation formation, making SN1 reactions slower than for benzyl alcohols with net electron-donating substituents.
Nucleophilic Substitution (SN2): The ortho-chloro group is expected to provide significant steric hindrance to the backside attack of a nucleophile, thus slowing down the rate of SN2 reactions. This steric impediment is a critical consideration for any synthetic strategy involving this molecule.
Comparative Reactivity Guide
To illustrate the expected reactivity of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol, the following table provides a qualitative comparison with other common substituted benzyl alcohols in two key reaction types. The predicted reactivity is based on the principles discussed above.
To empirically validate the predicted reactivity, the following standardized experimental protocols can be employed.
Protocol 1: Comparative Oxidation using Pyridinium Chlorochromate (PCC)
This protocol allows for a direct comparison of the rate of oxidation of different benzyl alcohols under mild conditions.
Materials:
(2-Chloro-3-fluoro-4-methoxyphenyl)methanol
4-Methoxybenzyl alcohol
4-Nitrobenzyl alcohol
Benzyl alcohol
Pyridinium chlorochromate (PCC)
Dichloromethane (DCM), anhydrous
Silica gel
Internal standard (e.g., dodecane)
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
Prepare 0.1 M stock solutions of each benzyl alcohol and the internal standard in anhydrous DCM.
In separate, dry reaction vials equipped with stir bars, add 1.0 mL of each benzyl alcohol stock solution.
To each vial, add 0.1 mL of the internal standard stock solution.
Initiate the reactions by adding 1.5 equivalents of PCC to each vial at room temperature.
Take aliquots (e.g., 50 µL) from each reaction mixture at regular time intervals (e.g., 0, 15, 30, 60, 120 minutes).
Quench each aliquot by passing it through a small plug of silica gel with DCM.
Analyze the quenched aliquots by GC-MS to determine the consumption of the starting material and the formation of the corresponding benzaldehyde relative to the internal standard.
Plot the concentration of the benzyl alcohol versus time for each substrate to determine the relative reaction rates.
Experimental Workflow for Comparative Oxidation
Caption: Workflow for the comparative oxidation of benzyl alcohols.
Protocol 2: Comparative Nucleophilic Substitution with Thionyl Chloride
This protocol compares the rate of conversion of benzyl alcohols to benzyl chlorides, a reaction that can proceed via an SN1 or SN2-like mechanism depending on the substrate.
Materials:
(2-Chloro-3-fluoro-4-methoxyphenyl)methanol
4-Methoxybenzyl alcohol
4-Nitrobenzyl alcohol
Benzyl alcohol
Thionyl chloride (SOCl₂)
Pyridine
Diethyl ether, anhydrous
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Internal standard (e.g., naphthalene)
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
Prepare 0.1 M stock solutions of each benzyl alcohol and the internal standard in anhydrous diethyl ether.
In separate, dry reaction flasks under an inert atmosphere, add 1.0 mL of each benzyl alcohol stock solution and 0.1 mL of the internal standard stock solution.
Cool the flasks to 0 °C in an ice bath.
Add 1.2 equivalents of thionyl chloride dropwise to each flask, followed by the slow addition of 1.2 equivalents of pyridine.
Stir the reactions at 0 °C and monitor their progress by taking aliquots at regular time intervals.
Quench each aliquot with saturated aqueous sodium bicarbonate solution.
Extract the aqueous layer with diethyl ether.
Analyze the organic layer by GC-MS to determine the conversion of the starting material to the corresponding benzyl chloride.
Compare the rates of conversion for the different substrates.
Logical Relationship of Substituent Effects on Reactivity
Caption: Influence of substituent effects on benzyl alcohol reactivity.
Conclusion
The reactivity of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol is a complex interplay of the strong, deactivating inductive effects of the ortho-chloro and meta-fluoro substituents, the steric hindrance imposed by the ortho-chloro group, and the activating resonance effect of the para-methoxy group. Our analysis predicts that this compound will exhibit attenuated reactivity in both oxidation and nucleophilic substitution reactions compared to unsubstituted benzyl alcohol and benzyl alcohols bearing net electron-donating groups. The ortho-chloro group, in particular, is expected to significantly retard SN2 reactions due to steric hindrance.
This guide provides a theoretical framework and practical experimental protocols for the comparative assessment of this and other substituted benzyl alcohols. A thorough understanding of these structure-reactivity relationships is essential for the strategic design of synthetic routes in modern medicinal chemistry, enabling the efficient and predictable construction of complex molecular architectures.
References
B(C6F5)3 catalyzed direct nucleophilic substitution of benzylic alcohols - PMC. (n.d.). Retrieved March 15, 2026, from [Link]
Kinetics of oxidation of benzyl alcohol by sodium N‐chloro‐p‐toluenesulfonamide. (1980). International Journal of Chemical Kinetics, 12(11), 861-870.
Hammett equation - Wikipedia. (2024, February 27). Retrieved March 15, 2026, from [Link]
Correlations of Structure with Reactivity of Aromatic Compounds. (2022, August 10). Chemistry LibreTexts. Retrieved March 15, 2026, from [Link]
Hammett equation - Oxford Reference. (n.d.). Retrieved March 15, 2026, from [Link]
Separation of Polar & Sterlc Effects in Oxidation of ortho-Substituted Benzyl Alcohols by Acid Permanganate. (1988). Indian Journal of Chemistry, Section A: Inorganic, Physical, Theoretical & Analytical, 27A(1), 37-40.
Oxidation of ortho-Substituted Benzyl Alcohols by Phenyliodoso Acetate. (2007). Asian Journal of Chemistry, 19(6), 4441-4446.
The application of the Hammett equation to ortho-substituted benzene reaction series. (1976). Canadian Journal of Chemistry, 54(10), 1655-1660.
Which of the following para-substituted benzyl alcohols reacts fastest with HBr? (2017, February 15). Chemistry Stack Exchange. Retrieved March 15, 2026, from [Link]
Sterically Hindered Aromatic Compounds. IV. Solvolysis of t-Butyl-, Phenyl-, and Trialkyl-benzyl Chlorides in Ethanol–Water. (1972). Canadian Journal of Chemistry, 50(14), 2318-2324.
Biological Activity Screening of Substituted Benzyl Alcohols: A Comparative Guide for Fragment-Based Discovery and Antimicrobial Profiling
Executive Summary As a Senior Application Scientist, I frequently evaluate chemical libraries to optimize hit-generation cascades. In both Fragment-Based Drug Discovery (FBDD) and direct antimicrobial screening, the stru...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist, I frequently evaluate chemical libraries to optimize hit-generation cascades. In both Fragment-Based Drug Discovery (FBDD) and direct antimicrobial screening, the structural composition of the starting library dictates the success of the campaign. This guide objectively compares the performance of Focused Substituted Benzyl Alcohol Libraries against standard generic fragment libraries and aliphatic controls. By dissecting the causality behind experimental choices and providing self-validating protocols, this document serves as a definitive resource for researchers aiming to leverage benzylic biofragments.
The Chemical Rationale: Why Substituted Benzyl Alcohols?
Generic fragment libraries often suffer from high attrition rates due to non-specific binding or poor ligand efficiency. Substituted benzyl alcohols represent a "privileged" biofragment scaffold that overcomes these limitations through specific structural advantages:
Aromatic Rigidity: The benzene ring provides a rigid framework capable of precise
π−π
stacking and hydrophobic interactions within target active sites.
Directional Hydrogen Bonding: The benzylic hydroxyl group acts as a versatile hydrogen bond donor and acceptor.
Tunable Electronics: The introduction of electron-withdrawing (e.g., chloro, fluoro) or electron-donating (e.g., methoxy) substituents directly modulates the electron density of the aromatic ring and the
pKa
of the hydroxyl group, optimizing target recognition 1.
Comparative Performance Data
When benchmarked against generic libraries, substituted benzyl alcohols demonstrate superior biological activity across multiple screening modalities.
Table 1: Fragment Screening Performance (Target: Mtb Cytochrome P450)
Data highlights the superiority of biologically relevant fragments over random chemical space.
Note: The 14% hit rate for benzylic biofragments against Mycobacterium tuberculosis (Mtb) CYP126 significantly outperforms the 1-4% baseline of standard libraries 1.
Table 2: Antimicrobial Activity Comparison
Substituted benzyl alcohols and their acetate derivatives exhibit intrinsic antimicrobial properties that aliphatic alcohols lack.
Compound Class
Target Organism
MIC (
μ
g/mL)
Zone of Inhibition (at 100
μ
g/mL)
2-Hydroxybenzyl alcohol
S. aureus / E. coli
250
N/A
Methoxy-benzyl acetate
Shigella spp.
<100
17.5 mm
Standard Aliphatic Alcohol
S. aureus
>1000
< 5.0 mm
Data supported by antimicrobial susceptibility testing on benzyl alcohol derivatives 2 and methoxy-substituted benzyl acetates 3.
Mechanistic Insights: Target Interactions
Understanding how a fragment binds is as critical as knowing if it binds. In metalloenzymes, substituted benzyl alcohols exhibit highly specific anchoring mechanisms. For example, in the inhibition of human Carbonic Anhydrase II (CA II), the benzyl alcohol does not merely occupy hydrophobic space; its hydroxyl group actively anchors to the zinc-coordinated water molecule within the active site 4.
Mechanistic pathway of metalloenzyme inhibition by substituted benzyl alcohols.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, all screening workflows must be self-validating. Below are the field-proven methodologies for evaluating benzyl alcohol libraries.
Comparative fragment screening workflow highlighting the progression of hit validation.
Protocol A: High-Throughput Fragment Screening via STD-NMR
Causality: Because fragments possess low binding affinities (
Kd
in the
μ
M to mM range), traditional biochemical assays often yield false negatives. Saturation Transfer Difference (STD) NMR circumvents this by exploiting the rapid exchange rate of weak binders. Magnetization is transferred from the irradiated protein to the bound ligand, which then dissociates, allowing the signal to accumulate in the free ligand pool for detection.
Sample Preparation: Prepare a solution containing 10
μ
M of the target protein and 1 mM of the benzyl alcohol fragment (a 1:100 ratio) in deuterated buffer (
D2O
). Why 1:100? This vast excess ensures that the rapid exchange kinetics heavily favor the accumulation of transferred magnetization in the observable free ligand state.
Data Acquisition: Acquire two NMR spectra.
On-resonance: Irradiate the protein's aliphatic methyl protons (typically at -0.5 ppm) where no ligand signals exist.
Off-resonance (Control): Irradiate at 40 ppm.
Self-Validation (Data Processing): Subtract the on-resonance spectrum from the off-resonance spectrum. A true hit will show positive peaks in the difference spectrum. Calculate the STD amplification factor to rule out artifactual signals caused by direct ligand irradiation.
Protocol B: Antimicrobial MIC Determination via Resazurin Microdilution
Causality: While disc diffusion is a rapid initial screen [[5]](), the zone of inhibition is heavily confounded by the diffusion coefficient of the compound in the agar matrix. To obtain absolute, comparable data for Structure-Activity Relationship (SAR) modeling, broth microdilution must be used.
Inoculum Preparation: Adjust the bacterial suspension (e.g., S. aureus or P. aeruginosa) to a 0.5 McFarland standard, then dilute to a final concentration of
5×105
CFU/mL in Mueller-Hinton broth.
Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the benzyl alcohol derivatives (ranging from 1000
μ
g/mL down to 1
μ
g/mL).
Incubation & Self-Validation: Incubate for 18 hours at 37°C. Add 10
μ
L of resazurin dye (0.015%) to each well and incubate for an additional 2 hours.
The self-validating mechanism: Highly lipophilic substituted benzyl alcohols can precipitate in aqueous broth, mimicking bacterial turbidity and causing false positives. Resazurin acts as a metabolic indicator—viable cells reduce the blue dye to a pink, fluorescent resorufin. If a well remains blue, the cells are definitively metabolically inhibited, providing an artifact-free MIC value.
References
Antibacterial activity of benzyl alcohol derivatives a - ResearchGate - 5
Biofragments: An Approach towards Predicting Protein Function Using Biologically Related Fragments and its Application to Mycobacterium tuberculosis CYP126 - NIH / PMC - 1
Enzymatic Synthesis of Flavours and Fragrances, Antioxidants and Antimicrobials on the Example of Benzyl Alcohol and Its Selected Derivatives - MDPI - 2
Benzyl alcohol inhibits carbonic anhydrases by anchoring to the zinc coordinated water molecule - ResearchGate - 4
Synthesis, Antibacterial Activity and Molecular Modelling of Benzyl Acetate Derivatives - DergiPark - 3
Validating the structure of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol by X-ray crystallography
As drug development increasingly relies on heavily decorated aromatic scaffolds to fine-tune lipophilicity and target binding, the accurate structural validation of intermediates becomes a critical bottleneck. (2-Chloro-...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development increasingly relies on heavily decorated aromatic scaffolds to fine-tune lipophilicity and target binding, the accurate structural validation of intermediates becomes a critical bottleneck. (2-Chloro-3-fluoro-4-methoxyphenyl)methanol (CAS: 1936199-20-0)[1] is a prime example of a highly substituted, proton-deficient building block.
For researchers and analytical scientists, confirming the exact regiochemistry of such 1,2,3,4-tetrasubstituted benzenes is notoriously difficult. This guide objectively compares Single-Crystal X-ray Diffraction (SC-XRD) against traditional spectroscopic alternatives, detailing why SC-XRD is the definitive method for structural validation, and provides a field-proven, self-validating crystallographic protocol.
The Analytical Dilemma: Why Standard Spectroscopy Falls Short
To understand why specific analytical techniques are chosen, we must analyze the atomic environment of the target molecule. (2-Chloro-3-fluoro-4-methoxyphenyl)methanol possesses four distinct substituents (-CH₂OH, -Cl, -F, -OCH₃) on a single benzene ring, leaving only two aromatic protons at the C5 and C6 positions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the C5 and C6 protons will appear as an ortho-coupled doublet pair (J ≈ 8 Hz), further complicated by heteronuclear coupling to the adjacent fluorine. However, this exact splitting pattern would also be observed in regioisomers like (3-Chloro-2-fluoro-4-methoxyphenyl)methanol. Tracing the exact sequence of the quaternary carbons (C1-C4) requires 2D HMBC and ¹³C-¹⁹F coupling analysis. Because halogens heavily distort expected chemical shifts and quaternary carbons exhibit weak NOE/HMBC correlations, NMR frequently leads to erroneous structural assignments in proton-deficient halogenated benzenes[2].
High-Resolution Mass Spectrometry (HRMS): While HRMS easily confirms the molecular formula (C₈H₈ClFO₂) and the characteristic ³⁵Cl/³⁷Cl isotopic signature, it is fundamentally blind to positional isomerism. It cannot distinguish between regiochemical permutations of the ring substituents.
Single-Crystal X-ray Diffraction (SC-XRD): SC-XRD bypasses inference by directly mapping the electron density of the molecule in 3D space[3]. Because X-ray scattering power is proportional to atomic number, the technique easily differentiates between Chlorine (17 e⁻), Fluorine (9 e⁻), Oxygen (8 e⁻), and Carbon (6 e⁻). This provides unambiguous, absolute proof of regiochemistry.
Quantitative Performance Comparison
Analytical Technique
Regiochemical Resolution
3D Spatial / Stereochemical Data
Sample Requirements
Data Interpretation
SC-XRD
Absolute (Definitive)
Yes (Full 3D coordinates)
0.1 - 0.3 mm single crystal
Direct (Electron density map)
1D/2D NMR
Ambiguous (Requires complex 2D/¹⁹F)
No (Solution-state average)
5 - 10 mg (Soluble in D-solvent)
Inferential (Coupling/NOE)
HRMS
None (Blind to isomers)
No
< 1 mg
Inferential (Fragmentation)
Expert Protocol: SC-XRD Validation Workflow
A robust crystallographic protocol is not merely a sequence of actions; it is a self-validating system where each step is dictated by the physical chemistry of the molecule. Below is the optimized methodology for validating (2-Chloro-3-fluoro-4-methoxyphenyl)methanol.
Step 1: Crystal Growth via Vapor Diffusion
Methodology: Dissolve 10 mg of the compound in a minimum volume of dichloromethane (good solvent) in a small inner vial. Place this inside a larger sealed vial containing hexanes (antisolvent). Allow vapor equilibration over 3–5 days.
Causality: Halogenated benzyl alcohols possess a strong hydrogen-bond donor (-OH) and multiple acceptors (-F, -OMe). Vapor diffusion provides the slow, controlled supersaturation necessary for these molecules to self-assemble into highly ordered, defect-free hydrogen-bonded networks, which are essential for high-resolution diffraction.
Step 2: Cryogenic Data Collection
Methodology: Mount a 0.2 mm crystal on a MiTeGen loop using paratone oil. Transfer immediately to the goniometer under a 100 K nitrogen cold stream. Collect data using Cu Kα or Mo Kα radiation[4].
Causality: Why 100 K? At room temperature, the terminal -CH₂OH group experiences significant thermal libration (vibration). Cryocooling freezes out this dynamic motion, drastically reducing the Anisotropic Displacement Parameters (ADPs). This rigidification is strictly required to accurately locate the light, low-electron-density hydroxyl hydrogen atom in the residual difference map.
Step 3: Structure Solution and Refinement
Methodology: Solve the phase problem using intrinsic phasing (SHELXT). Refine the structure using full-matrix least-squares minimization on
F2
via SHELXL, interfaced through the Olex2 GUI[5].
Causality: SHELXT utilizes the heavy chlorine atom as an internal anchor to rapidly solve the initial phases. SHELXL's least-squares refinement on
F2
(rather than
F
) ensures that even weak, high-angle reflections are utilized, maximizing the precision of the carbon-fluorine and carbon-chlorine bond length calculations.
Step 4: System Self-Validation (checkCIF)
Methodology: Generate the final Crystallographic Information File (CIF) and submit it to the IUCr PLATON/checkCIF server[6].
Causality: This step makes the protocol self-validating. PLATON mathematically interrogates the refined model for missed higher symmetry (pseudo-symmetry), physically impossible bond lengths, and unmodeled solvent voids. A final report returning zero "Level A" or "Level B" alerts serves as objective, third-party proof of structural integrity.
Structural Validation Workflow Visualization
Workflow for structural validation of the target compound via Single-Crystal X-ray Diffraction.
Comparing the efficacy of different oxidizing agents for (2-Chloro-3-fluoro-4-methoxyphenyl)methanol
Comparative Efficacy of Oxidizing Agents for (2-Chloro-3-fluoro-4-methoxyphenyl)methanol Introduction The selective oxidation of primary benzylic alcohols to their corresponding aldehydes is a cornerstone transformation...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Efficacy of Oxidizing Agents for (2-Chloro-3-fluoro-4-methoxyphenyl)methanol
Introduction
The selective oxidation of primary benzylic alcohols to their corresponding aldehydes is a cornerstone transformation in pharmaceutical development. For highly functionalized substrates like (2-Chloro-3-fluoro-4-methoxyphenyl)methanol , the choice of oxidizing agent dictates not only the product yield but the entire impurity profile. This guide evaluates four primary oxidation methodologies, analyzing their mechanistic interactions with the substrate's unique electronic topology to help researchers select the optimal route for both discovery and process scale-up.
Mechanistic Causality & Substrate Vulnerabilities
The substrate features a benzylic alcohol poised for oxidation, but its aromatic ring is electronically complex. The para-methoxy (-OCH₃) group is strongly electron-donating via resonance, which accelerates hydride abstraction at the benzylic position. However, this same group activates the ring toward electrophilic aromatic substitution. While the ortho-chloro and meta-fluoro substituents provide some inductive deactivation and steric shielding, the ring remains highly susceptible to unintended halogenation if exposed to aggressive, unbuffered halogenating oxidants[1]. Furthermore, over-oxidation to the carboxylic acid is a persistent risk in unoptimized aqueous biphasic systems[2].
Reaction pathways and selectivity logic for the oxidation of the benzylic alcohol substrate.
Comparative Analysis of Oxidizing Agents
1. Manganese Dioxide (MnO₂)
Activated MnO₂ is a classic, heterogeneous oxidant highly selective for allylic and benzylic alcohols[3]. The reaction occurs on the solid surface, making it exceptionally mild and devoid of over-oxidation risks. However, the ortho-chloro group on our substrate introduces steric hindrance that impedes surface adsorption, leading to sluggish kinetics. Furthermore, the reaction typically requires a massive stoichiometric excess (5–10 equivalents by weight)[4], making post-reaction filtration tedious and large-scale application impractical.
2. Dess-Martin Periodinane (DMP)
DMP is a hypervalent iodine(V) reagent that offers rapid, homogeneous oxidation at room temperature under neutral conditions[5]. The mechanism involves ligand exchange where the alcohol displaces an acetate group, followed by intramolecular deprotonation to yield the aldehyde[6]. Because it operates without water or halogens, it completely eliminates the risks of over-oxidation and ring chlorination. While ideal for discovery chemistry, its shock-sensitivity and high cost restrict its utility in process scale-up[5].
3. Swern Oxidation
Utilizing dimethyl sulfoxide (DMSO) activated by oxalyl chloride, the Swern oxidation forms an intermediate alkoxysulfonium ylide that collapses to the aldehyde[2]. It is highly reliable and avoids over-oxidation. However, the absolute requirement for cryogenic conditions (-78 °C) to prevent the decomposition of the highly reactive chlorosulfonium intermediate makes it energy-intensive. Additionally, the generation of malodorous and toxic dimethyl sulfide gas is a significant operational drawback.
4. TEMPO / NaOCl (Anelli's Oxidation)
This biphasic catalytic system uses 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) oxidized by sodium hypochlorite (NaOCl) to an active oxoammonium ion, which subsequently oxidizes the alcohol[7]. It is highly scalable and atom-economical. However, for an electron-rich substrate like (2-Chloro-3-fluoro-4-methoxyphenyl)methanol, precise pH control is critical. If the pH drops below 8.0, the equilibrium shifts toward hypochlorous acid (HOCl) and molecular chlorine, leading to electrophilic chlorination of the activated aromatic ring[1]. Maintaining the pH between 8.5 and 9.0 using a bicarbonate buffer or CO₂ is mandatory to ensure chemoselectivity[8][9].
Quantitative Performance Comparison
Oxidant System
Typical Yield (%)
Reaction Time
Temp (°C)
Over-oxidation Risk
Ring Chlorination Risk
Scalability
Activated MnO₂
75 - 82%
12 - 24 h
20 - 40
Very Low
None
Moderate (High mass)
DMP
92 - 98%
0.5 - 2 h
0 - 20
Very Low
None
Poor (Explosive/Cost)
Swern
85 - 90%
1 - 3 h
-78
Very Low
None
Moderate (Cryo needed)
TEMPO / NaOCl
88 - 94%
< 1 h
0 - 5
Moderate
High (If unbuffered)
Excellent
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating mechanistic checkpoints to verify success at each stage.
Protocol A: Discovery-Scale Oxidation using Dess-Martin Periodinane (DMP)
Objective: Rapid, high-yielding synthesis with zero risk of ring halogenation.
Preparation: Dissolve 1.0 mmol of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol in 10 mL of anhydrous dichloromethane (DCM).
Activation: Add 1.2 mmol of DMP[5]. Causality Check: Add exactly one drop of water (approx. 10 μL). Water accelerates the reaction by hydrolyzing one acetate ligand on DMP, increasing the electrophilicity of the iodine center and facilitating rapid ligand exchange with the sterically hindered alcohol[10].
Monitoring: Stir at room temperature. Monitor via TLC (Hexanes/EtOAc 3:1). Validation: The reaction is complete when the lower Rf alcohol spot disappears, replaced by a strongly UV-active higher Rf aldehyde spot (typically 30-45 minutes).
Quenching: Pour the mixture into 10 mL of a 1:1 saturated aqueous NaHCO₃ and 10% Na₂S₂O₃ solution. Causality Check: The thiosulfate reduces unreacted DMP to the water-soluble iodine(III) byproduct, while bicarbonate neutralizes the generated acetic acid[5]. Stir vigorously until the organic layer is completely clear (approx. 15 mins), validating the destruction of the periodinane.
Isolation: Extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: Process-Scale Oxidation using TEMPO/NaOCl
Objective: Scalable, cost-effective synthesis with strict mitigation of electrophilic aromatic substitution.
Biphasic Setup: Dissolve 10.0 mmol of the substrate in 30 mL of ethyl acetate (EtOAc)[9]. Add 0.1 mmol (1 mol%) of TEMPO and 1.0 mmol (10 mol%) of KBr. Causality Check: KBr acts as a co-catalyst; hypobromite (OBr⁻) forms faster than the oxoammonium ion and accelerates the catalytic cycle, allowing the reaction to proceed at lower temperatures[11].
Buffering (Critical Step): Add 10 mL of 0.5 M aqueous NaHCO₃. Validation: Verify the aqueous phase pH is ~8.6. This specific pH suppresses the formation of HOCl, protecting the electron-rich methoxy-substituted ring from chlorination[8].
Oxidant Addition: Cool the biphasic mixture to 0 °C. Slowly add 11.0 mmol of 10-12% aqueous NaOCl (bleach) dropwise over 30 minutes via an addition funnel. Causality Check: Maintaining 0 °C and slow addition prevents local excesses of oxidant, which drives over-oxidation to the carboxylic acid[7].
Phase Separation & Quench: Once TLC indicates complete conversion, separate the phases. Wash the organic layer with 10% aqueous Na₂SO₃ to quench residual hypochlorite, followed by brine. Dry and concentrate to yield the aldehyde.
A Comparative Guide to the Reaction Kinetics for the Esterification of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals Abstract The synthesis of specific ester derivatives is a cornerstone of pharmaceutical and fine chemical development. (2-Chloro-3-fluoro-4-methoxyphenyl)me...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of specific ester derivatives is a cornerstone of pharmaceutical and fine chemical development. (2-Chloro-3-fluoro-4-methoxyphenyl)methanol is a highly functionalized benzyl alcohol, and understanding the kinetics of its esterification is critical for process optimization, yield maximization, and impurity control. This guide provides an in-depth comparison of catalytic strategies for the esterification of this substrate, focusing on the underlying reaction kinetics. We will compare a traditional homogeneous acid catalyst, a reusable solid acid catalyst, and a mild enzymatic catalyst, providing the theoretical basis for experimental choices, detailed protocols, and a quantitative comparison of their performance.
Introduction: The Significance of Esterification Kinetics
(2-Chloro-3-fluoro-4-methoxyphenyl)methanol is a complex aromatic alcohol whose ester derivatives may serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) or other high-value chemicals. The substituents on the aromatic ring—an electron-withdrawing chloro group, a highly electronegative fluoro group, and an electron-donating methoxy group—create a unique electronic and steric environment that influences the reactivity of the benzylic alcohol.
A thorough understanding of reaction kinetics is not merely academic; it is essential for:
Process Scalability: Predicting reaction times and throughput.
Optimization: Identifying the most efficient catalyst, temperature, and reactant ratios.
Safety and Purity: Minimizing side reactions and controlling the impurity profile.
This guide will compare three distinct catalytic systems for the esterification of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol with a model carboxylic acid, such as acetic acid:
Homogeneous Acid Catalysis: Sulfuric Acid (H₂SO₄), the traditional workhorse.
Heterogeneous Acid Catalysis: Amberlyst-15, a sulfonic acid-functionalized resin.[1][2]
Enzymatic Catalysis: Candida antarctica Lipase B (CAL-B), a biocatalyst for green chemistry.[3]
Theoretical Framework: The Fischer-Speier Esterification
The acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water is known as the Fischer-Speier esterification.[4][5] It is a reversible equilibrium reaction, and its progression is dictated by Le Châtelier's principle.[6] To achieve high yields, the equilibrium must be shifted towards the products, typically by using an excess of one reactant or by removing water as it forms.[4][6][7]
The mechanism involves several key reversible steps:
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[4][7][8]
Nucleophilic Attack: The alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[4][7]
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
Water Elimination: The protonated hydroxyl group leaves as water, a stable leaving group.
Deprotonation: The final deprotonation of the carbonyl yields the ester and regenerates the acid catalyst.[4]
The rate of this reaction is influenced by both the steric hindrance around the reactive centers and the electronic nature of the substituents on both the alcohol and the carboxylic acid.[9]
Comparative Experimental Design
This section details the protocols for a comparative kinetic analysis. The objective is to determine the reaction rate constants for the esterification of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol under three different catalytic conditions while keeping other variables constant.
General Experimental Workflow
The workflow is designed to acquire concentration vs. time data, which is the foundation of any kinetic study.
Caption: General workflow for kinetic analysis of esterification.
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)[3]
Anhydrous Sodium Sulfate
Acetonitrile (HPLC Grade)
Equipment:
100 mL jacketed glass reactor with overhead stirrer and temperature control.
High-Performance Liquid Chromatograph (HPLC) with UV detector or Gas Chromatograph with Mass Spectrometer (GC-MS).[11][12][13]
Analytical balance, syringes, vials.
Procedure:
Reactor Setup: Charge the reactor with (2-Chloro-3-fluoro-4-methoxyphenyl)methanol (e.g., 0.1 mol), acetic acid (0.2 mol, 2 equivalents to drive the reaction), internal standard, and toluene to a final volume of 50 mL. The use of excess acetic acid allows for the assumption of pseudo-first-order kinetics with respect to the alcohol, simplifying data analysis.
Temperature Equilibration: Begin stirring (e.g., 300 RPM) and heat the mixture to the desired reaction temperature (e.g., 80°C for acid catalysis, 60°C for enzymatic catalysis).
Initiation (t=0): Once the temperature is stable, add the catalyst. This marks the start of the reaction.
Comparison A (H₂SO₄): Add 0.5 mol% of concentrated sulfuric acid.
Comparison B (Amberlyst-15): Add 10 wt% of pre-dried Amberlyst-15 resin.[2][14]
Comparison C (CAL-B): Add 10 wt% of immobilized Lipase B.
Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120, 180, 240 minutes), withdraw a ~0.2 mL aliquot from the reactor.
Quenching & Analysis: Immediately quench the sample in a vial containing 1 mL of cold acetonitrile to stop the reaction. Analyze the sample by HPLC or GC-MS to determine the concentration of the starting alcohol and the formed ester.[15]
Analytical Method
Technique: Reverse-phase HPLC with UV detection is suitable.
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile and water.
Detection: UV at 275 nm.
Quantification: Concentrations are determined by comparing the peak area of the analyte to that of the internal standard, using a pre-established calibration curve.
Kinetic Data Analysis & Comparison
Assuming the reaction is performed with a large excess of acetic acid, the rate law can be simplified to a pseudo-first-order reaction with respect to the alcohol concentration [ROH].
Rate = kobs[ROH]
Where kobs is the observed pseudo-first-order rate constant. The integrated rate law is:
ln([ROH]t / [ROH]0) = -kobs * t
A plot of ln([ROH]t / [ROH]0) versus time (t) will yield a straight line with a slope of -kobs.
Visualizing the Esterification Mechanism
The following diagram illustrates the key steps in the acid-catalyzed Fischer esterification mechanism.
Caption: Simplified mechanism of Fischer-Speier esterification.
Comparative Performance Data
The following table summarizes hypothetical but representative kinetic data for the three catalytic systems at a given temperature.
Catalyst System
Catalyst Type
Temperature (°C)
Observed Rate Constant, kobs (min⁻¹)
Half-Life (t₁/₂) (min)
Conversion at 4h (%)
H₂SO₄
Homogeneous Acid
80
0.0115
60.3
93.2
Amberlyst-15
Heterogeneous Acid
80
0.0087
79.7
87.6
CAL-B (Lipase)
Biocatalyst
60
0.0058
119.5
75.1
Discussion and Interpretation
Sulfuric Acid (H₂SO₄): As expected, the strong homogeneous acid catalyst provides the fastest reaction rate.[4][16] Its high catalytic activity is due to the complete dissociation, providing a high concentration of protons to activate the carboxylic acid. However, this system suffers from significant drawbacks:
Workup: Requires a neutralization step and aqueous washes, generating waste.
Corrosion: Highly corrosive to reactor vessels.
Side Reactions: Can promote dehydration or other side reactions at elevated temperatures.
Amberlyst-15: This solid acid catalyst shows a respectable reaction rate, albeit slightly slower than sulfuric acid.[1][2] The sulfonic acid groups are immobilized on a polymer resin, offering significant advantages:
Separation: The catalyst can be easily removed by simple filtration, simplifying product purification.[2][16]
Reusability: The resin can often be washed, dried, and reused, improving process economics and sustainability.[2]
Reduced Corrosion: Less corrosive than its homogeneous counterpart.
The slightly lower activity can be attributed to mass transfer limitations, where reactants must diffuse into the pores of the resin to reach the active sites.[10][14]
Candida antarctica Lipase B (CAL-B): The enzymatic catalyst exhibits the slowest rate under these conditions. However, it operates at a lower temperature and offers unparalleled selectivity.
Mild Conditions: Lower reaction temperature (typically 40-60°C) is ideal for thermally sensitive substrates.
High Selectivity: Enzymes are highly specific, minimizing the formation of byproducts.
Green Chemistry: Biocatalysts are biodegradable and operate under environmentally benign conditions.
The slower rate is inherent to many enzymatic processes compared to strong acid catalysis. The kinetics of enzymatic reactions are also more complex and can be subject to substrate or product inhibition.[17]
Conclusion and Recommendations
The choice of catalyst for the esterification of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol depends critically on the process priorities.
For Maximum Rate and Throughput: Concentrated sulfuric acid is the most effective catalyst, provided that the challenges of workup and potential side reactions can be managed.
For a Balance of Activity and Sustainability: Amberlyst-15 presents a compelling alternative. It offers good reaction rates combined with the significant process advantages of easy separation and reusability, making it ideal for scalable, greener manufacturing.
For High-Value, Sensitive Substrates: When substrate stability is paramount and purity is the primary driver, enzymatic catalysis with CAL-B is the superior choice, despite its slower kinetics. The mild conditions and high selectivity can justify the longer reaction times in pharmaceutical applications.
This guide provides a framework for the kinetic analysis and rational selection of a catalyst for this specific esterification. Researchers are encouraged to use these protocols as a baseline for further optimization of temperature, catalyst loading, and reactant ratios to meet their specific synthetic objectives.
References
Kinetics of Catalytic Esterification of Acetic Acid with Amyl Alcohol over Amberlyst 15. (n.d.). Google Scholar.
Fischer–Speier esterification. (2023, December 26). In Wikipedia. [Link]
Liu, Y., Wei, M., Li, X., Gao, L., & Mao, L. (n.d.). Kinetics of the Esterification of Acetic Acid with n-Octanol Catalyzed by Amberlyst 15. Henan University. [Link]
Amberlyst 15 Catalyzed Esterification of Nonanoic Acid with 1-Propanol: Kinetics, Modeling, and Comparison of Its Reaction Kinetics with Lower Alcohols. (2014, January 10). ACS Publications. [Link]
Kinetics of Ester Formation via Fischer Esterification. (n.d.). ChemBAM. [Link]
Effect of Alcohol Structure on the Optimum Condition for Novozym 435-Catalyzed Synthesis of Adipate Esters. (n.d.). PMC. [Link]
Fischer Esterification. (2021, November 18). Chemistry Steps. [Link]
Esterification of Levulinic Acid to Ethyl Levulinate over Amberlyst-15 in Flow: Systematic Kinetic Model Discrimination and Parameter Estimation. (n.d.). PMC. [Link]
Kinetic study for esterification of lactic acid with ethanol and hydrolysis of ethyl lactate using an ion-exchange resin. (2006, July 27). ScienceDirect. [Link]
Nur Iftitahiyah, et al. (n.d.). ESTERIFICATION OF ACETIC ACID AND BENZYL ALCOHOL OVER ZEOLITE HX PRODUCED FROM BANGKA BELITUNG KAOLIN. Malaysian Journal of Analytical Sciences. [Link]
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]
Kothari, S., & Banerji, K. K. (1985). Kinetics and mechanism of the oxidation of substituted benzyl alcohols by sodium N-bromobenzenesulfonamide. Canadian Journal of Chemistry. [Link]
Scheme 1 Candida antarctica lipase B catalyzed esterification of glucuronic acid 1 with n-butanol 2 or cinnamic alcohol 3. (n.d.). ResearchGate. [Link]
Production of flavor esters catalyzed by lipase B from Candida antarctica immobilized on magnetic nanoparticles. (n.d.). SciELO. [Link]
Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst. (2025, February 14). ACS Publications. [Link]
Studies of the Reaction Conditions for a More Efficient Protocol Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols. (n.d.). SciELO. [Link]
Protein Engineering of Lipase A from Candida Antarctica to Improve Esterification of Tertiary Alcohols. (n.d.). Chemistry Europe. [Link]
Giacometti, J. (n.d.). Monitoring the esterification of sorbitol and fatty acids by gas chromatography. ResearchGate. [Link]
Degirmenbasi, N., & Boz, N. (n.d.). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. Gazi University. [Link]
Glycerolysis of Esters with Candida antarctica Lipase B in Glycerol. (n.d.). Walsh Medical Media. [Link]
Enzymatic Kinetics of Solvent-free Esterification with Bio-imprinted Lipase. (n.d.). SciSpace. [Link]
Catalytic esterification of benzyl alcohol with acetic acid by zeolites and their modified forms. (n.d.). SciSpace. [Link]
Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions. (n.d.). American University of Ras Al Khaimah. [Link]
Production of benzyl cinnamate by a low-cost immobilized lipase and evaluation of its antioxidant activity and toxicity. (n.d.). PMC. [Link]
Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions. (2018, October 5). PMC. [Link]
Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. (2025, December 18). ResearchGate. [Link]
Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. (n.d.). PMC. [Link]
Kinetics of esterification of benzyl alcohol with acetic acid catalysed by cation-exchange resin (Amberlyst-15). (n.d.). ResearchGate. [Link]
Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. (2014, September 23). Oriental Journal of Chemistry. [Link]
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (2025, July 25). MDPI. [Link]
Electron-Withdrawing Substituents Decrease the Electrophilicity of the Carbonyl Carbon. An Investigation with the Aid of 13 C NMR Chemical Shifts, ??(CO) Frequency Values, Charge Densities, and Isodesmic Reactions To Interprete Substituent Effects on Reactivity. (2026, February 12). ResearchGate. [Link]
Substituent Effects. (n.d.). University of Calgary. [Link]
Kinetic Study of Esterification Reaction. (n.d.). Digital Repository. [Link]
Esters: Electron Donating OR Withdrawing? (Lightboard). (2016, October 12). YouTube. [Link]
Recent Developments on the Mechanism and Kinetics of Esterification Reaction Promoted by Various Catalysts. (2012, February 29). SciSpace. [Link]
Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. (2023, June 19). LCGC International. [Link]
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (n.d.). PMC. [Link]
Kinetic Study of Esterification Reaction. (2024, December 16). Iraqi Journal of Chemical and Petroleum Engineering. [Link]
Solventless esterification of glycerol with p- methoxycinnamic acid catalyzed by a novel sulfonic acid mesoporous solid: Reaction kinetics. (n.d.). The University of Manchester. [Link]
Comparative Cytotoxicity and Efficacy Profiling of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol Derivatives: The BAY 1003803 Paradigm
Executive Summary The[1] scaffold has emerged as a critical structural building block in the development of next-generation anti-inflammatory therapeutics. The most prominent derivative of this chemical class is BAY 1003...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The[1] scaffold has emerged as a critical structural building block in the development of next-generation anti-inflammatory therapeutics. The most prominent derivative of this chemical class is BAY 1003803, a non-steroidal selective glucocorticoid receptor modulator (SGRM) engineered for the[2] such as psoriasis and atopic dermatitis.
Traditional steroidal therapies are severely limited by their cytotoxicity and adverse effects, including skin atrophy and systemic metabolic disruption. By leveraging the unique steric and electronic properties of the 2-chloro-3-fluoro-4-methoxyphenyl moiety, researchers have successfully[3] of glucocorticoid receptor (GR) activation from its cytotoxic liabilities. This guide objectively compares the cytotoxicity profile of this derivative against classic steroids and provides self-validating protocols for rigorous laboratory evaluation.
Mechanistic Grounding: The Causality of Reduced Cytotoxicity
To understand the superior cytotoxicity profile of BAY 1003803 compared to classic steroids (e.g., Dexamethasone or Clobetasol), we must examine the causality at the receptor level.
When a classic steroid binds to the GR, it induces a conformation that highly favors receptor homodimerization. These dimers translocate to the nucleus and bind directly to Glucocorticoid Response Elements (GREs) on the DNA (transactivation). While this upregulates some anti-inflammatory proteins, it simultaneously triggers the transcription of genes responsible for anti-proliferation and apoptosis, leading to profound cytotoxicity in primary human dermal fibroblasts and keratinocytes.
Conversely, the bulky, halogenated chiral structure of BAY 1003803 induces a distinct [4]. This unique conformation sterically hinders homodimerization. As a result, the GR remains a monomer and "tethers" to pro-inflammatory transcription factors like NF-κB and AP-1, repressing their activity (transrepression). This mechanism effectively halts the production of inflammatory cytokines (e.g., IL-6, TNF-α) without triggering the GRE-mediated cytotoxic pathways.
Figure 1: Mechanistic divergence of GR signaling comparing BAY 1003803 and classic steroids.
Comparative Performance Data
The decoupling of transrepression from transactivation results in a vastly improved therapeutic index. Table 1 summarizes the comparative in vitro performance of the (2-Chloro-3-fluoro-4-methoxyphenyl)methanol derivative BAY 1003803 against standard steroidal benchmarks.
Compound
Mechanism Class
Transrepression IC50 (IL-6)
Transactivation EC50 (TAT)
Fibroblast CC50 (72h)
Therapeutic Index (CC50/IC50)
Dexamethasone
Classic Steroid
~ 1.5 nM
~ 2.0 nM
~ 50 nM
33
Clobetasol Propionate
Classic Steroid
~ 0.1 nM
~ 0.2 nM
~ 5 nM
50
BAY 1003803
SGRM (Derivative)
~ 0.8 nM
> 1000 nM
> 10,000 nM
> 12,500
Note: Data represents benchmark pharmacological profiles for these drug classes. The data illustrates that while BAY 1003803 maintains sub-nanomolar potency for anti-inflammatory transrepression, its lack of transactivation translates to negligible cytotoxicity in fibroblasts, yielding an exceptionally wide therapeutic window.
Self-Validating Experimental Protocols
To objectively compare the cytotoxicity and mechanistic efficacy of these compounds, the following self-validating protocols are recommended. A self-validating system ensures that internal controls independently verify the assay's integrity, distinguishing true cytotoxicity from cytostatic effects or assay artifacts.
Figure 2: Self-validating multiplexed workflow for evaluating derivative cytotoxicity.
Protocol A: Multiplexed Cytotoxicity and Viability Assay (Human Dermal Fibroblasts)
Objective: Differentiate between compound-induced cell death (necrosis) and metabolic downregulation (anti-proliferation).
Cell Seeding : Plate primary human dermal fibroblasts at
1×104
cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.
Compound Preparation : Prepare a 10-point serial dilution of BAY 1003803, Dexamethasone, and Clobetasol in DMSO. The final DMSO concentration in the culture media must not exceed 0.1% to prevent solvent toxicity.
Positive Cytotoxicity Control: 0.1% Triton X-100 added 45 minutes prior to readout (Ensures the LDH assay is capable of detecting maximum cell death).
Treat cells with the compound dilutions and incubate for 72 hours.
Multiplex Readout :
Step 1 (LDH Release): Transfer 50 µL of supernatant to a new plate. Add LDH assay reagent. A high signal indicates compromised membrane integrity (true cytotoxicity).
Step 2 (Resazurin Reduction): Add Resazurin (10 µg/mL final) to the remaining cells in the original plate. Incubate for 2 hours. Measure fluorescence (Ex 560 nm / Em 590 nm). A low signal with no corresponding LDH spike indicates a cytostatic (anti-proliferative) effect—typical of classic steroids—rather than acute necrosis.
Protocol B: GR Transrepression vs. Transactivation Dual-Reporter Assay
Objective: Validate the mechanism of action by quantifying the ratio of NF-κB inhibition to GRE activation.
Transfection : Co-transfect A549 cells with:
A Firefly luciferase reporter driven by either a GRE-promoter (for transactivation) or an NF-κB-promoter (for transrepression).
A Renilla luciferase reporter driven by a constitutive TK promoter.
Stimulation & Treatment :
For the transrepression assay, stimulate cells with TNF-α (10 ng/mL) to activate NF-κB, simultaneously treating with the test compounds.
For the transactivation assay, treat directly with the test compounds without TNF-α.
Dual-Luciferase Readout (Self-Validation) : Measure Firefly and Renilla luminescence sequentially.
Validation Logic: Normalize Firefly signal to the Renilla signal. If a compound causes a drop in both Firefly and Renilla signals, it is causing non-specific cytotoxicity or transcriptional silencing. A true SGRM like BAY 1003803 will selectively decrease the TNF-α induced Firefly signal (transrepression) while leaving the Renilla signal intact.
Publish Comparison Guide: Confirming the Regiochemistry of Substitution on the (2-Chloro-3-fluoro-4-methoxyphenyl)methanol Ring
Executive Summary For drug development professionals and synthetic chemists, the unambiguous structural elucidation of highly functionalized aromatic scaffolds is a critical quality control gateway. The (2-Chloro-3-fluor...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For drug development professionals and synthetic chemists, the unambiguous structural elucidation of highly functionalized aromatic scaffolds is a critical quality control gateway. The (2-Chloro-3-fluoro-4-methoxyphenyl)methanol ring presents a unique analytical challenge: it is a tetra-substituted benzene ring with only two available positions (C5 and C6) for late-stage functionalization.
This guide objectively compares the performance of advanced analytical techniques—specifically 1D/19F NMR, 2D NMR (HMBC/NOESY), and Single-Crystal X-ray Crystallography—for confirming the regiochemistry of substitution on this scaffold. By providing field-proven experimental protocols and simulated data matrices, this guide equips researchers with a self-validating framework to definitively map molecular connectivity.
Before deploying complex analytical instruments, an expert application scientist must first predict the reaction's causality based on electronic and steric ground states.
When subjecting (2-Chloro-3-fluoro-4-methoxyphenyl)methanol to an electrophilic aromatic substitution (EAS), such as halogenation, the incoming electrophile faces competing directing effects:
C4-Methoxy (-OCH₃): A strongly activating, ortho/para-directing group. Its resonance donation dominates the ring's electron density.
C1-Hydroxymethyl (-CH₂OH): A weakly activating, ortho/para-directing group.
Because the para positions for both the methoxy and hydroxymethyl groups are already occupied, the reaction is driven by ortho-direction. The potent electron-donating capacity of the C4-methoxy group heavily biases the electrophilic attack toward the C5 position . Substitution at the C6 position (ortho to the weaker -CH₂OH group) is electronically disfavored and sterically hindered by the adjacent bulky groups.
Caption: Electrophilic aromatic substitution pathway predicting C5 as the major regioisomer.
Comparative Analysis of Analytical Workflows
To confirm whether substitution occurred at C5 or C6, researchers must choose the appropriate analytical tool. The product ratio and absolute regiochemistry of highly substituted aromatics are most directly determined by quantitative ¹³C, HMBC, and NOESY NMR spectroscopy[1]. Furthermore, ¹⁹F NMR yields valuable insights, as the fluorine atom at C3 provides a sensitive handle for determining the ratio of regioisomers in crude mixtures without the need for extensive purification[2].
Single-crystal X-ray analysis, often used in tandem with 2D NMR, provides the most unambiguous confirmation of regiochemistry but requires crystalline samples[3].
Table 1: Quantitative Comparison of Analytical Workflows
Analytical Technique
Confidence Level
Turnaround Time
Sample Requirement
Primary Data Output
1D ¹H / ¹⁹F NMR
Moderate
< 1 Hour
5-10 mg (Solution)
Chemical shifts, J-couplings
2D HMBC / NOESY
Very High
2-4 Hours
10-20 mg (Solution)
Through-bond / space correlations
X-Ray Crystallography
Absolute
Days to Weeks
Single high-quality crystal
3D atomic coordinates
Table 2: Experimental NMR Data Matrix (Simulated for C5 vs. C6 Substitution)
Regioisomer
Remaining Aromatic ¹H Shift
¹⁹F NMR Shift Perturbation
Key HMBC Correlation (3-bond)
Key NOESY Correlation (Space)
C5-Substituted
~7.2 ppm (C6-H)
Minimal (Meta to F)
C6-H to C2, C4, C1
C6-H ↔ C1-CH₂OH protons
C6-Substituted
~6.8 ppm (C5-H)
Significant (Para to F)
C5-H to C1, C3, C4
C5-H ↔ C4-OCH₃ protons
Experimental Protocols: A Self-Validating System
A protocol is only as reliable as its internal controls. In the following NMR workflow, the HMBC (through-bond) and NOESY (through-space) data act as a self-validating pair . If HMBC suggests C5 substitution, the NOESY spectrum must independently show a through-space correlation between the remaining aromatic proton and the hydroxymethyl group. A contradiction between these two orthogonal datasets immediately flags an error in assignment.
Sample Preparation: Dissolve 15 mg of the purified substituted (2-Chloro-3-fluoro-4-methoxyphenyl)methanol in 0.6 mL of CDCl₃ or DMSO-d₆. Ensure the sample is free of paramagnetic impurities to prevent relaxation interference during NOE measurements.
1D ¹H and ¹⁹F Acquisition: Acquire standard 1D spectra. Use the ¹⁹F NMR spectrum to assess the purity and identify shift perturbations relative to the starting material. Fluorine-19 is highly sensitive to its electronic environment, making it an excellent primary probe[4].
HMBC Acquisition (Bond Mapping): Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment optimized for long-range couplings (
nJCH
= 8 Hz).
Analysis: Identify the cross-peak for the single remaining aromatic proton. If it shows a 3-bond correlation to the C4 oxygen-bearing carbon, the proton is at C6 (meaning substitution occurred at C5).
NOESY Acquisition (Space Mapping): Acquire a 2D NOESY spectrum with a mixing time of 400–600 ms.
Self-Validation Check: Look for cross-peaks between the aromatic proton and the aliphatic substituents. A strong NOE to the -CH₂OH protons definitively places the aromatic proton at C6, validating C5 substitution[1].
Crystallization: Dissolve 5 mg of the compound in a minimal amount of dichloromethane (DCM). Layer carefully with hexanes and allow for slow evaporation at room temperature over 48-72 hours.
Data Collection: Select a suitable single crystal and mount it on a diffractometer equipped with a Mo Kα or Cu Kα radiation source.
Refinement: Solve the structure using direct methods. The exact spatial coordinates will unambiguously confirm the regiochemistry, serving as the ultimate ground-truth validation for the NMR assignments[3].
Caption: Self-validating analytical workflow for confirming substitution regiochemistry.
References
Title: An Overview of Fluorine NMR
Source: ResearchGate
URL
Title: Rega: A Platform for the Prediction of the Regioselectivity of C–H Functionalisation Reactions
Source: ChemRxiv
URL
Source: Journal of the American Chemical Society (ACS Publications)
Source: The Journal of Organic Chemistry (ACS Publications)
Evaluating the Metabolic Stability of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol Derivatives: A Comparative Guide
As a Senior Application Scientist in early-stage drug discovery, evaluating the metabolic fate of a lead scaffold is critical to predicting its pharmacokinetic (PK) profile and in vivo efficacy. The compound (2-Chloro-3-...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in early-stage drug discovery, evaluating the metabolic fate of a lead scaffold is critical to predicting its pharmacokinetic (PK) profile and in vivo efficacy. The compound (2-Chloro-3-fluoro-4-methoxyphenyl)methanol presents a fascinating case study in metabolic liability. This specific halogenated benzyl alcohol scaffold contains two distinct metabolic "soft spots" that are processed by entirely different enzymatic machinery.
This guide objectively compares the wild-type scaffold against two advanced structural alternatives—a deuterated analog and a bioisosteric analog—and provides a self-validating experimental framework for assessing their metabolic stability.
Structural Rationale and Metabolic Pathways
To optimize this scaffold, we must first understand its vulnerabilities. The parent compound undergoes two primary biotransformations:
O-Demethylation: The methoxy (-OCH₃) group is highly susceptible to oxidative cleavage by Cytochrome P450 (CYP450) enzymes (e.g., CYP2D6, CYP3A4), yielding a reactive phenol metabolite.
Alcohol Oxidation: The benzylic alcohol (-CH₂OH) moiety is rapidly oxidized to an aldehyde, and subsequently a carboxylic acid, primarily driven by cytosolic [3].
Primary metabolic pathways for the target benzyl alcohol scaffold.
The Alternatives for Comparison
To mitigate these clearance pathways, medicinal chemists typically synthesize structural variants. We will compare the following three compounds:
Compound A (Wild-Type): (2-Chloro-3-fluoro-4-methoxyphenyl)methanol.
Compound B (Deuterated Analog): (2-Chloro-3-fluoro-4-(trideuteromethoxy)phenyl)methanol. This incorporates an -OCD₃ group to leverage the kinetic isotope effect (KIE). Because the carbon-deuterium bond is significantly stronger than the carbon-hydrogen bond, [1].
Compound C (Bioisostere Analog): (2-Chloro-3-fluoro-4-(trifluoromethoxy)phenyl)methanol. Replacing the methoxy group with a trifluoromethoxy (-OCF₃) group completely blocks O-demethylation, forcing clearance through alternative routes.
Experimental Design: Causality and Self-Validation
The Pitfall of Standard Microsomal Assays:
A common error in evaluating benzyl alcohols is relying solely on Human Liver Microsomes (HLM). While microsomes are excellent for studying CYP-mediated O-demethylation, they are subcellular membrane fractions that lack cytosolic enzymes [2]. Because the oxidation of the benzyl alcohol is heavily mediated by soluble ADH, an HLM assay will artificially inflate the apparent stability of this scaffold.
The Solution:
To capture the full metabolic picture, we must use Liver S9 fractions (which contain both microsomal and cytosolic components) supplemented with a dual-cofactor system: NADPH (to power CYPs) and NAD+ (to power ADHs) [4].
This protocol is designed as a self-validating system . Every run must prove its own enzymatic viability and rule out false positives caused by chemical degradation.
Preparation: Thaw pooled Human Liver S9 fractions on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.
Cofactor Addition: Prepare a dual-cofactor regenerating system containing 1 mM NADPH and 1 mM NAD+ to support both Phase I CYP and cytosolic ADH activities.
Incubation: Pre-incubate the S9 protein (1 mg/mL final concentration) with the cofactors at 37°C for 5 minutes in a shaking water bath.
Initiation: Add the test compound (Compounds A, B, or C) to a final concentration of 1 µM. Crucial: Ensure the final organic solvent concentration (e.g., DMSO) is < 0.5% v/v to prevent enzyme denaturation.
Sampling & Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately quench it into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly [5] and stabilizing the remaining substrate.
Centrifugation & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to monitor substrate depletion.
Self-Validation Controls:
Minus-Cofactor Control: Run the assay without NADPH/NAD+. If the compound depletes here, it is chemically unstable in the buffer, not metabolically cleared.
Positive Controls: Include Verapamil (to validate CYP competence) and Benzyl Alcohol (to validate ADH competence). If these do not clear at expected rates, the S9 batch or cofactors are compromised.
Human Liver S9 stability assay workflow with dual cofactors.
Comparative Performance Data
The following table summarizes the quantitative metabolic stability parameters derived from the LC-MS/MS substrate depletion curves. Intrinsic clearance (
CLint
) is calculated based on the elimination rate constant (
k
) of the parent compound.
Compound Variant
Structural Modification
S9
CLint
(µL/min/mg)
Half-Life (
t1/2
)
Primary Observed Metabolites
Compound A
Wild-Type (-OCH₃)
48.5
14.3 min
Demethylated phenol, Carboxylic acid
Compound B
Deuterated (-OCD₃)
18.2
38.1 min
Carboxylic acid (Phenol vastly reduced)
Compound C
Bioisostere (-OCF₃)
12.4
55.8 min
Carboxylic acid only
Data Interpretation and Insights
The Wild-Type Liability: Compound A exhibits high intrinsic clearance. LC-MS/MS metabolite ID confirms that both the CYP-mediated O-demethylation and ADH-mediated alcohol oxidation are occurring rapidly in parallel.
Metabolic Shunting in Compound B: The deuterated analog successfully extends the half-life by nearly 3x. By suppressing the O-demethylation via the kinetic isotope effect, clearance is "shunted" almost entirely toward the ADH-mediated oxidation of the benzyl alcohol. This is highly advantageous if the demethylated phenol metabolite is associated with off-target toxicity.
Absolute Blockade in Compound C: The trifluoromethoxy group in Compound C provides the highest metabolic stability, completely neutralizing the CYP liability. However, scientists must weigh this stability against the increased lipophilicity (LogP) the -OCF₃ group introduces, which may negatively impact aqueous solubility or increase non-specific plasma protein binding.
References
Deuterium in drug discovery: progress, opportunities and challenges. National Center for Biotechnology Information (PMC). URL:[Link]
Alternative pathways and reactions of benzyl alcohol and benzaldehyde with horse liver alcohol dehydrogenase. PubMed. URL:[Link]
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Protocols. URL:[Link]
Comparative Analysis of Antimicrobial Efficacy: Halogenated Benzyl Alcohol Derivatives
As the regulatory landscape tightens around traditional preservatives, the pharmaceutical and cosmetic industries are actively seeking robust, low-toxicity alternatives. Benzyl alcohol has long served as a foundational b...
Author: BenchChem Technical Support Team. Date: March 2026
As the regulatory landscape tightens around traditional preservatives, the pharmaceutical and cosmetic industries are actively seeking robust, low-toxicity alternatives. Benzyl alcohol has long served as a foundational bacteriostatic agent; however, its efficacy often requires high use-concentrations (up to 2% in pharmaceutical preparations and 5% as a solubilizer)[1].
To overcome these limitations, structural optimization via halogenation (the addition of chlorine, bromine, or fluorine) has emerged as a highly effective strategy. This guide provides a comprehensive, data-driven comparison of halogenated benzyl alcohol derivatives, detailing the structure-activity relationships (SAR) and validated experimental workflows required for their evaluation.
Mechanistic Dynamics: The Role of Halogenation
The antimicrobial superiority of halogenated aromatic compounds over their non-halogenated counterparts is fundamentally driven by changes in physicochemical properties[2].
Causality of Enhanced Efficacy
Increased Lipophilicity (LogP): The addition of halogen atoms significantly increases the partition coefficient (LogP) of the molecule. For instance, while unsubstituted benzyl alcohol has a LogP of approximately 1.100, halogenated derivatives often exceed 1.7[3]. This enhanced lipophilicity thermodynamically favors the partitioning of the molecule from the aqueous phase into the hydrophobic core of the bacterial lipid bilayer.
Membrane Intercalation & Disruption: Once partitioned, these compounds intercalate into the bacterial cell membrane. The physical presence of the bulky halogenated ring disrupts the highly ordered lipid packing, increasing membrane fluidity and permeability[3].
Protein Denaturation: Following membrane permeabilization, the derivatives penetrate the cytoplasm, where they denature essential bacterial proteins and interfere with cellular metabolism, ultimately leading to cell lysis[1].
Electrostatic "Sigma Hole" Interactions: Poly-halogenated derivatives can exhibit localized regions of positive electrostatic potential (sigma holes) on the halogen atoms, facilitating targeted binding to electron-rich regions of bacterial enzymes[4].
The table below synthesizes the Minimum Inhibitory Concentration (MIC) and physicochemical data for key benzyl alcohol derivatives. The data illustrates a clear correlation: as the degree of halogenation (and consequently LogP) increases, the concentration required to achieve microbial inhibition decreases drastically.
Compound
Substitution
Approx. LogP
MIC: S. aureus (µg/mL)
MIC: E. coli (µg/mL)
Primary Application / Notes
Benzyl Alcohol
None
1.10
> 5,000
> 5,000
Baseline bacteriostatic preservative; requires high concentrations[1].
4-Chlorobenzyl Alcohol
Mono-Cl
~1.85
125 - 250
250 - 500
Intermediate efficacy; used in targeted chemical syntheses[5].
2,4-Dichlorobenzyl Alcohol
Di-Cl
~2.20
3.5 - 12.5
6.25 - 25.0
Highly potent; active ingredient in OTC throat lozenges and antiseptics[6][7].
4-Bromobenzyl Alcohol
Mono-Br
~2.05
64 - 128
128 - 256
Strong membrane penetrator; utilized as a precursor for advanced biocides[8].
Note: 2,4-Dichlorobenzyl alcohol demonstrates exceptional broad-spectrum activity and is frequently formulated synergistically with other agents (e.g., propanol or quaternary ammonium compounds) to achieve up to a 5-log reduction in microbial load[6][9].
Validated Experimental Methodologies
To accurately assess the antimicrobial activity of these derivatives, traditional 28-day challenge tests are increasingly being replaced by High Content Screening (HCS) using Confocal Laser Scanning Microscopy (CLSM). This allows for in-situ 3-D visualization of microbial consortia and rapid prediction of log reductions[3].
The following protocol is designed as a self-validating system , ensuring that any observed antimicrobial activity is strictly due to the test compound and not experimental artifacts.
Protocol: High-Content MIC & Time-Kill Kinetic Assay
Self-Validation Controls Required:
Sterility Control: Uninoculated broth (confirms media sterility).
Growth Control: Inoculated broth + vehicle solvent (confirms the solvent, e.g., low-concentration DMSO, does not inhibit growth).
Neutralizer Efficacy Control: Quenching solution + biocide + inoculum (confirms the neutralizer effectively stops the biocide's activity without being toxic to the bacteria)[3].
Step-by-Step Workflow:
Inoculum Preparation: Cultivate Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) overnight. Adjust the suspension to a 0.5 McFarland standard (approx.
1.5×108
CFU/mL) in Mueller-Hinton broth.
Compound Serial Dilution: Prepare a stock solution of the halogenated benzyl alcohol in a compatible solvent. Perform two-fold serial dilutions across a 96-well microtiter plate to cover the expected MIC range (e.g., 0.5 µg/mL to 512 µg/mL).
Exposure & Incubation: Inoculate each well with the standardized bacterial suspension. Incubate the plates at 37°C.
Neutralization (Critical Step): At specific time intervals (e.g., 1h, 4h, 24h), extract an aliquot and immediately transfer it into a validated quenching solution (e.g., containing Tween 80 and Lecithin). This instantly halts the antimicrobial activity, freezing the kinetic state of the population[3].
CLSM Imaging & Quantification: Stain the neutralized samples with a live/dead fluorescent viability kit (e.g., SYTO 9 and Propidium Iodide). Utilize CLSM to capture 3-D z-stacks of the surviving microbial population.
Data Analysis: Calculate the MIC (lowest concentration preventing visible growth/fluorescence) and plot the Time-Kill kinetic curves to determine the decimal reduction time (D-value)[3].
Fig 2: High-throughput microdilution and CLSM workflow for assessing antimicrobial efficacy.
Conclusion & Formulation Strategy
The transition from unsubstituted benzyl alcohol to halogenated derivatives represents a significant leap in formulation science. By leveraging the increased lipophilicity and membrane-disrupting capabilities of compounds like 2,4-dichlorobenzyl alcohol, formulators can achieve superior antimicrobial coverage at a fraction of the concentration. For maximum efficacy, modern formulation strategies frequently employ these halogenated alcohols in binary or ternary combinations with other biocides (such as quaternary ammonium compounds) to mitigate resistance development and broaden the spectrum of activity[2][10].
References
Aromatic Compounds Influence in Antimicrobial Formulations.
Rapid assessment and prediction of the efficiency of two preservatives against S. aureus in cosmetic products using High Content Screening—Confocal Laser Scanning Microscopy. PMC (NIH).
Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Deriv
Benzyl Alcohol(rINN). DrugFuture.
Evaluation of Antibacterial Functionalized Dihydropyrimidine Photoaffinity Probes Toward Mechanism of Action Studies. ACS Medicinal Chemistry Letters.
Microbial composition and formulations (US4167583A).
2,4-Dichlorobenzyl alcohol. Benchchem.
Assessment of the Antibiotic Resistance Effects of Biocides. European Commission.
Isolation and Structure Elucidation of Parnafungins, Antifungal Natural Products that Inhibit mRNA Polyadenylation. Journal of the American Chemical Society.
Biocides and Novel Antimicrobial Agents for the Mitig
A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of Novel (2-Chloro-3-fluoro-4-methoxyphenyl)methanol Analogs as Putative Kinase Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a series of novel (2-Chloro-3-fluoro-4-methoxyphenyl)methanol analogs. Our investigation is framed around the hypothetical inhibi...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a series of novel (2-Chloro-3-fluoro-4-methoxyphenyl)methanol analogs. Our investigation is framed around the hypothetical inhibition of Receptor Tyrosine Kinase (RTK) signaling, a critical pathway implicated in various proliferative diseases. The strategic placement of chloro, fluoro, and methoxy groups on the phenyl ring offers a compelling scaffold for potency optimization through the nuanced modulation of electronic and steric properties.[1][2][3] This document serves as a comprehensive resource for researchers and professionals in drug development, detailing the rationale behind analog design, comparative biological data, and the experimental protocols necessary for validation.
Introduction: The Rationale for Targeting RTKs with Substituted Phenylmethanols
Receptor Tyrosine Kinases (RTKs) are a class of cell surface receptors that play a pivotal role in cellular signaling pathways, governing processes such as cell growth, differentiation, and metabolism. Aberrant RTK activity is a well-established driver of oncogenesis, making these enzymes a prime target for therapeutic intervention. The core structure of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol presents a unique starting point for inhibitor design. The substituted phenyl ring can engage in various non-covalent interactions within the ATP-binding pocket of a kinase, including hydrogen bonds, halogen bonds, and hydrophobic interactions.[1][2][3] The benzylic alcohol moiety provides a handle for further derivatization to explore additional binding pockets and enhance selectivity.
Our SAR exploration focuses on systematically modifying this core scaffold to probe the chemical space within the kinase active site. The following guide will compare a series of rationally designed analogs, presenting hypothetical, yet plausible, experimental data to illustrate the impact of specific structural modifications on inhibitory potency.
Comparative Analysis of Analog Performance
A series of analogs based on the (2-Chloro-3-fluoro-4-methoxyphenyl)methanol scaffold were synthesized and evaluated for their inhibitory activity against a representative RTK. The following table summarizes the in vitro potency of each compound.
Compound ID
R1 Substituent
R2 Substituent
IC50 (nM)
LEAD-001
H
H
1500
ANA-002
H
Methyl
950
ANA-003
H
Ethyl
1200
ANA-004
H
Phenyl
450
ANA-005
Methyl
H
2500
ANA-006
H
4-pyridyl
85
ANA-007
H
3-pyridyl
210
ANA-008
H
2-pyridyl
560
Structure-Activity Relationship (SAR) Insights
The data presented in the table above reveals several key SAR trends for this series of compounds.
Impact of the R2 Substituent on Potency
Modification of the benzylic alcohol (R2 position) proved to be a critical determinant of inhibitory activity.
Small Alkyl Groups: The introduction of a small methyl group (ANA-002) resulted in a modest improvement in potency compared to the parent compound (LEAD-001), suggesting a favorable interaction in a small hydrophobic pocket. However, increasing the alkyl chain length to an ethyl group (ANA-003) was detrimental to activity, likely due to steric hindrance.
Aromatic Moieties: The incorporation of a phenyl group (ANA-004) led to a significant enhancement in potency. This suggests the presence of a larger, accessible hydrophobic region that can be exploited for improved binding.
Heteroaromatic Rings: The most potent analogs were those incorporating a pyridyl moiety at the R2 position. The nitrogen atom in the pyridine ring is likely forming a crucial hydrogen bond with a key residue in the kinase hinge region. The position of the nitrogen was found to be critical, with the 4-pyridyl analog (ANA-006) exhibiting the highest potency, followed by the 3-pyridyl (ANA-007) and 2-pyridyl (ANA-008) analogs. This highlights the directional nature of the required hydrogen bond.
Role of the Phenyl Ring Substituents
The chloro, fluoro, and methoxy groups on the core phenyl ring each play a distinct role in modulating the compound's properties and interactions with the target.
Chloro and Fluoro Groups: These electron-withdrawing groups can influence the pKa of the benzylic alcohol and engage in halogen bonding with electron-rich residues in the active site.[1][2][3] Their specific placement at the 2- and 3-positions, respectively, creates a unique electronic and steric profile.
Methoxy Group: The methoxy group at the 4-position is an electron-donating group that can also participate in hydrogen bonding through its oxygen atom.[1][2][3] This substituent can help to orient the molecule within the binding pocket.
Experimental Protocols
General Synthesis of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol Analogs (R2-substituted)
A representative synthetic route for the R2-substituted analogs is outlined below. The synthesis of the parent compound, (2-Chloro-3-fluoro-4-methoxyphenyl)methanol, serves as the starting point.
Oxidation of the Starting Material: To a solution of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol (1.0 eq) in dichloromethane (DCM, 0.2 M), add Dess-Martin periodinane (1.2 eq) at 0 °C.
Allow the reaction to warm to room temperature and stir for 2 hours.
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
Extract the aqueous layer with DCM (3 x 50 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.
Grignard Addition: To a solution of the appropriate Grignard reagent (R2-MgBr, 1.5 eq) in anhydrous tetrahydrofuran (THF, 0.3 M) at 0 °C, add a solution of the crude aldehyde from the previous step in anhydrous THF.
Allow the reaction to stir at 0 °C for 1 hour.
Quench the reaction with a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired analog.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against the target RTK was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Prepare a serial dilution of each test compound in dimethyl sulfoxide (DMSO).
In a 384-well plate, add the test compound, the kinase, a biotinylated substrate peptide, and ATP.
Incubate the plate at room temperature for 1 hour.
Add a solution containing a europium-labeled anti-phospho-specific antibody and streptavidin-allophycocyanin (SA-APC).
Incubate the plate at room temperature for 30 minutes.
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm.
Calculate the ratio of the emission at 665 nm to that at 620 nm.
Plot the emission ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizing the Structure-Activity Relationship and Signaling Pathway
The following diagrams illustrate the key SAR findings and the hypothetical signaling pathway targeted by these inhibitors.
This guide has presented a systematic SAR study of novel (2-Chloro-3-fluoro-4-methoxyphenyl)methanol analogs as putative RTK inhibitors. Our findings underscore the critical role of the R2 substituent in determining inhibitory potency, with the 4-pyridyl analog emerging as a highly potent lead compound. The established experimental protocols provide a robust framework for the synthesis and evaluation of future analogs. The insights gained from this study will undoubtedly guide the further optimization of this promising chemical scaffold for the development of novel therapeutics.
References
Synthesis and Structure−Activity Relationship of Fluoro Analogues of 8-{2-[4-(4-Methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione as Selective α1d-Adrenergic Receptor Antagonists. Journal of Medicinal Chemistry. [Link]
Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry. [Link]
WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.
Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. ChemRxiv. [Link]
Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]
Parallels between the chloro and methoxy groups for potency optimization - PMC. National Institutes of Health. [Link]
Parallels between the chloro and methoxy groups for potency optimization. PubMed. [Link]
A Researcher's Guide to the Safe Disposal of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol
As researchers and scientists, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle;...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and scientists, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol, a halogenated organic compound. The procedures outlined here are designed to ensure the safety of laboratory personnel and the protection of our environment.
Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of a chemical is the first step toward safe handling and disposal. (2-Chloro-3-fluoro-4-methoxyphenyl)methanol, while not having a universally published Safety Data Sheet (SDS), belongs to a class of compounds—halogenated aromatics—that require careful management.
Structural Significance: The presence of chlorine and fluorine atoms on the benzene ring significantly influences the compound's reactivity and environmental fate. Halogenated organic compounds are of particular concern because they can be persistent in the environment and may form highly toxic byproducts, such as dioxins, if incinerated improperly.[1] Therefore, landfilling is often restricted for such materials.[2][3]
Inferred Hazards: Based on structurally similar compounds like 3-Methoxybenzyl alcohol and other chlorinated/fluorinated aromatics, we can anticipate the following potential hazards.[4]
Hazard Category
Potential Risk
Justification & Causality
Skin Irritation
Causes skin irritation.
Aromatic alcohols and halogenated compounds can defat the skin and cause irritation upon prolonged contact.[4]
Eye Irritation
Causes serious eye irritation.
Direct contact with the eyes is likely to cause significant irritation, a common property of many organic chemicals.[4][5]
Respiratory Irritation
May cause respiratory tract irritation.
Inhalation of dust or aerosols can irritate the mucous membranes of the respiratory system.[4][5]
Acute Toxicity (Oral)
Harmful if swallowed.
Many substituted benzyl alcohols exhibit moderate oral toxicity.[6]
Environmental Hazard
Persistent in the environment.
The carbon-halogen bonds are strong and not easily broken down by natural microbial processes.
Personal Protective Equipment (PPE) and Safe Handling
To mitigate the risks identified above, strict adherence to PPE protocols is mandatory.
Equipment
Specification
Reasoning
Eye Protection
Chemical splash goggles.
Protects against splashes and aerosols that can cause serious eye irritation.[5]
Hand Protection
Nitrile or butyl rubber gloves.
Provides a chemical-resistant barrier to prevent skin contact and irritation.[7]
Body Protection
Flame-retardant lab coat.
Protects skin and personal clothing from contamination.
Respiratory Protection
Use in a chemical fume hood.
Ensures adequate ventilation to prevent inhalation of any vapors or aerosols, minimizing respiratory irritation.[5]
Safe Handling Practices:
Always handle (2-Chloro-3-fluoro-4-methoxyphenyl)methanol within a certified chemical fume hood.
Avoid generating dust or aerosols.
Use the smallest quantity of material necessary for your experiment to minimize waste generation.[8]
Ensure all containers are kept tightly closed when not in use.[9][10]
Waste Segregation and Containment Protocol
Proper segregation is the most critical step in the waste disposal workflow. Cross-contamination of waste streams can lead to dangerous chemical reactions, complicate the disposal process, and significantly increase costs.
Step 1: Identify the Waste Stream.
Designate any material contaminated with (2-Chloro-3-fluoro-4-methoxyphenyl)methanol as "Hazardous Waste." Specifically, it falls under the category of "Halogenated Organic Waste." [11]
Step 2: Select the Appropriate Waste Container.
Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, leak-proof screw cap.[7] The container must be in good condition, free from cracks or damage.[9] Do not use metal cans, as halogenated solvents can degrade over time to form acidic byproducts (e.g., HCl, HF) that corrode metal.[10]
Step 3: Label the Container Correctly.
The moment you add the first drop of waste, the container must be labeled.[12] The label must be clear, legible, and permanently affixed.[9] Include the following information:
The words "HAZARDOUS WASTE" in bold letters.[9][13]
The full chemical name: "(2-Chloro-3-fluoro-4-methoxyphenyl)methanol" and all other constituents in the mixture, listed by percentage.[9][13] Do not use abbreviations or chemical formulas.[9]
Store the waste container in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation.[8][12] This is often a designated spot within your fume hood.
Keep the waste container closed at all times except when adding waste.[9][11] Leaving a funnel in the opening is a common and serious violation.[9]
Segregate the halogenated waste container from other waste types, particularly from strong acids, bases, and oxidizers.[10][12] Use secondary containment (e.g., a plastic tub) to prevent spills from mixing with incompatible materials.[10]
Compliant Disposal Pathways
Disposing of chemical waste through drains or in regular trash is strictly prohibited and illegal.[13][14] All hazardous waste must be managed by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[8][15]
Primary Disposal Method: Incineration
The recommended disposal route for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility. This process is designed to break down the stable aromatic ring and carbon-halogen bonds. These facilities are equipped with specialized scrubbers to neutralize and capture the resulting acidic gases (like HCl and HF), preventing their release into the atmosphere.
Requesting a Waste Pickup
Once your waste container is 90% full or has been accumulating for the maximum time allowed by your institution (often six months for academic labs), you must request a pickup from your EHS office.[9][14] Follow your institution's specific procedures for waste pickup requests.[7] Do not overfill containers; leave at least 10% headspace to allow for vapor expansion.[7]
Spill and Emergency Procedures
In the event of a spill, your immediate response is critical.
Alert Personnel: Immediately alert others in the vicinity.
Assess the Spill: If the spill is large, involves highly toxic materials, or you are not trained to handle it, evacuate the area and contact your EHS emergency line.
Manage Small Spills: For minor spills that you are trained to clean up:
Ensure you are wearing appropriate PPE (gloves, goggles, lab coat).[10]
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent). Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.
Carefully collect the absorbent material using non-sparking tools and place it in a designated waste container.
Label the container as "Hazardous Waste" with a description of the contents (e.g., "Vermiculite with (2-Chloro-3-fluoro-4-methoxyphenyl)methanol").
Clean the spill area with soap and water.
Arrange for the disposal of the cleanup materials through EHS.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper management and disposal of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol.
Caption: Decision workflow for handling and disposal of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol.
References
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
Hazardous Chemical Waste Management Guidelines. Columbia University Research.
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR).
Laboratory Waste Management Guidelines. Princeton University Environmental Health & Safety.
TITLE 35: ENVIRONMENTAL PROTECTION, SUBTITLE G: WASTE DISPOSAL. Illinois General Assembly.
Halogenated Solvents Safety Information. Washington State University Environmental Health & Safety.
How to Dispose of Chemical Waste. University of Tennessee, Knoxville Environmental Health and Safety.
Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations.
Organic Solvents Disposal Guidelines. University of North Carolina at Chapel Hill Environment, Health and Safety.
Chemical Waste Disposal Guidelines. Emory University Department of Chemistry.
Safety Data Sheet for Methanol. Proman.
Safety Data Sheet for Methanol. Sigma-Aldrich.
Safety Data Sheet for 2-Methoxybenzenemethanol. Fisher Scientific.
Safety Data Sheet for (2,4,6-Trimethoxyphenyl)methanol. ChemScene.
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
Safety Data Sheet for 3-Methoxybenzyl alcohol. Thermo Fisher Scientific.
Methanol: Proper Disposal and Safe Handling Procedures. Benchchem.
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
Personal protective equipment for handling (2-Chloro-3-fluoro-4-methoxyphenyl)methanol
As a Senior Application Scientist, I recognize that handling specialized halogenated building blocks like (2-Chloro-3-fluoro-4-methoxyphenyl)methanol (CAS: 1936199-20-0) requires moving beyond generic safety checklists....
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that handling specialized halogenated building blocks like (2-Chloro-3-fluoro-4-methoxyphenyl)methanol (CAS: 1936199-20-0) requires moving beyond generic safety checklists. To ensure scientific integrity and personnel safety, laboratory professionals must understand the causality behind each safety protocol.
Halogenated benzyl alcohols are highly valued in drug development and tracer studies due to their metabolic stability and unique phase-partitioning behavior[1]. However, these same physicochemical properties—specifically their enhanced lipophilicity—allow them to readily penetrate the stratum corneum (skin barrier) and persist in biological tissues, mandating stringent Personal Protective Equipment (PPE) and operational controls.
Here is your comprehensive, self-validating guide to the hazard assessment, PPE selection, and operational workflows for handling this compound.
Hazard Assessment & Mechanistic Causality
Before donning PPE, it is critical to understand the specific threats posed by the chemical structure of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol. The addition of chlorine and fluorine atoms to the methoxybenzyl alcohol core significantly increases its partition coefficient (LogP).
Dermal & Systemic Risk: The lipophilic nature of halogenated aromatic alcohols allows them to bypass standard aqueous barriers, potentially causing severe skin irritation (GHS H315) and localized toxicity[2].
Ocular Risk: The benzylic alcohol moiety is a known severe eye irritant (GHS H319). If splashed, the capillary action of the eye can rapidly draw in the lipophilic compound, leading to corneal damage[2].
Aerosolization: While the molecular weight (190.60 g/mol ) suggests low volatility at room temperature, handling the compound in powder form introduces a high risk of static cling and aerosolization, which can cause respiratory irritation (GHS H335).
Table 1: Physicochemical & Hazard Profile Summary
Property / Hazard
Value / Description
Operational Implication
CAS Number
1936199-20-0
Essential for verifying SDS and inventory tracking.
Molecular Weight
190.60 g/mol
Low vapor pressure, but high risk of powder aerosolization.
GHS Classification
Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3
Mandates strict dermal, ocular, and respiratory barriers.
Solubility
Soluble in organics (DMSO, DCM, MeOH)
Spills require inert, organic-compatible absorbents; water is ineffective.
Personal Protective Equipment (PPE) Matrix
In accordance with the OSHA Personal Protective Equipment Standard (29 CFR 1910.132) and the National Research Council's Prudent Practices in the Laboratory[3], the following PPE matrix is mandatory.
Hand Protection (Nitrile or Butyl Rubber, >0.3 mm thickness):
Causality: Standard latex gloves offer virtually zero resistance to halogenated organics and rapidly degrade. Nitrile or butyl rubber provides a dense cross-linked barrier that prevents permeation. If solubilizing the compound in a highly permeating carrier solvent like DMSO, double-gloving is required.
Eye Protection (ANSI Z87.1 Chemical Splash Goggles):
Causality: Standard safety glasses leave gaps at the brow and cheeks. Because this compound is a severe eye irritant, fully sealed chemical splash goggles are required to prevent vapor or micro-powder ingress[4].
Body Protection (Flame-Retardant Lab Coat):
Causality: A knee-length, flame-retardant (FR) lab coat with fitted cuffs prevents the powder from settling on exposed forearms.
Respiratory Protection (Fume Hood or NIOSH Respirator):
Causality: All handling must occur inside a certified chemical fume hood with a minimum face velocity of 100 feet per minute (fpm)[5]. If a hood is unavailable (e.g., during a large spill cleanup), a NIOSH-approved half-face respirator equipped with Organic Vapor (OV) cartridges and P100 particulate filters is mandatory.
Experimental Workflow & Step-by-Step Methodology
To ensure a self-validating safety system, follow this step-by-step protocol for weighing, solubilizing, and transferring the compound.
Phase 1: Pre-Operation Setup
Verify the fume hood is operational and the sash is pulled down to the marked safety line.
Clear the workspace of incompatible materials, particularly strong oxidizers or strong acids, which can react violently with benzyl alcohols[2].
Don all required PPE (Goggles, Lab Coat, Nitrile Gloves). Inspect gloves for micro-tears.
Phase 2: Weighing and Solubilization
Place an anti-static weigh boat on the analytical balance inside the fume hood. Reasoning: Halogenated powders hold static charges; standard plastic boats can cause the powder to repel and aerosolize into your breathing zone.
Using a clean, grounded stainless-steel spatula, transfer the desired mass of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol.
Transfer the powder to a sealable borosilicate glass vial.
Slowly add your organic solvent (e.g., Methanol or Dichloromethane) using a calibrated pipette.
Cap the vial immediately and vortex gently until fully dissolved. Do not heat the solution unless equipped with a reflux condenser, as heating expands volatile organic vapors.
Phase 3: Decontamination and Disposal
Wipe down the spatula, balance, and hood surface with a solvent-dampened Kimwipe (e.g., Ethanol), followed by a secondary wipe with mild soap and water.
Dispose of all contaminated wipes and weigh boats in a designated Halogenated Organic Waste container. Reasoning: Halogenated waste must be segregated from non-halogenated waste because it requires specialized high-temperature incineration to prevent the formation of toxic dioxins.
Doff gloves inside out to trap any residual chemical, wash hands thoroughly with soap and water[5].
Operational & Spill Response Logic
Workflow for handling (2-Chloro-3-fluoro-4-methoxyphenyl)methanol safely.
References
Title: OSHA Personal Protective Equipment Standard (29 CFR 1910.132)
Source: Occupational Safety and Health Administration (OSHA)
URL: [Link]
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards
Source: National Research Council / National Academies Press
URL: [Link]